molecular formula C19H40O10 B1676801 Nonaethylene Glycol Monomethyl Ether CAS No. 6048-68-6

Nonaethylene Glycol Monomethyl Ether

Cat. No.: B1676801
CAS No.: 6048-68-6
M. Wt: 428.5 g/mol
InChI Key: VVHAVLIDQNWEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonaethylene glycol monomethyl ether is nonaethylene glycol in which one of the hydroxy groups is substituted by methoxy. It is functionally related to a nonaethylene glycol.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHAVLIDQNWEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462861
Record name Nonaethylene Glycol Monomethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-68-6
Record name Nonaethylene Glycol Monomethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Nonaethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (m-PEG9) is a polyethylene (B3416737) glycol (PEG) derivative of significant interest in various scientific and industrial fields, particularly in drug development and biomedical applications. Its unique amphiphilic nature, characterized by a hydrophilic poly(ethylene glycol) chain and a hydrophobic methyl ether terminus, imparts desirable properties such as enhanced solubility and stability to conjugated molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its application in drug delivery through a logical workflow diagram.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₉H₄₀O₁₀
Molecular Weight 428.51 g/mol [1]
CAS Number 6048-68-6[2]
Appearance Colorless to light yellow clear liquid[3]
Melting Point 14 °C[1][3]
Boiling Point 164 °C at 7 mmHg[1]
Density 1.10 g/cm³ (at 20°C)[2][3]
Specific Gravity 1.10 (20/20)[2][4]
Refractive Index 1.46 (at 20°C)[2][3]

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound, which exists as a liquid at room temperature, is determined by observing its freezing point upon cooling.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or automated instrument)

  • Glass capillary tubes (sealed at one end)

  • Thermometer with a resolution of 0.1 °C

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Introduce the liquid sample into a glass capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Cool the sample using a suitable cooling bath while stirring gently.

  • Observe the sample for the first appearance of solid crystals. The temperature at which solidification begins is recorded as the freezing point, which corresponds to the melting point.[3][5][6]

  • To confirm, the temperature can be slowly raised to observe the transition back to a liquid state. The temperature at which the last solid crystal melts is the clear point. The melting point is often reported as a range from the onset of melting to the clear point.[5]

Boiling Point Determination (Reduced Pressure)

Due to the high boiling point of this compound at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent thermal decomposition.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • Place a small volume of the sample in the round-bottom flask along with a boiling chip or a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all connections are airtight.

  • Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 7 mmHg), as measured by the manometer.

  • Begin heating the sample gently using the heating mantle.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7][8][9]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to 0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Carefully adjust the liquid level to the calibration mark on the pycnometer, removing any excess liquid.

  • Dry the outside of the pycnometer and weigh it filled with the sample (m₂).

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

  • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the density of the reference liquid.[1][2][10][11]

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp or a white light source with a compensator)

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prisms of the refractometer are clean and dry.

  • Using a dropper, place a few drops of the sample onto the lower prism.

  • Close the prisms and allow the sample to spread evenly, forming a thin film.

  • Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath through the refractometer.

  • Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Rotate the prism assembly until the dividing line is centered on the crosshairs of the eyepiece.

  • Read the refractive index value from the instrument's scale.[4][12][13][14][15]

Application in Drug Delivery: PEGylation Workflow

This compound is a key component in the process of PEGylation, a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The following diagram illustrates the logical workflow of utilizing m-PEG9 in the PEGylation of a drug molecule for enhanced drug delivery.[16][17][18][19][20]

PEGylation_Workflow cluster_activation Step 1: Activation of m-PEG9 cluster_conjugation Step 2: Conjugation to Drug Molecule cluster_purification Step 3: Purification and Characterization cluster_outcome Step 4: Improved Therapeutic Properties mPEG9 Nonaethylene Glycol Monomethyl Ether (m-PEG9-OH) Activation Chemical Activation (e.g., with NHS, Maleimide) mPEG9->Activation Activated_mPEG9 Activated m-PEG9 (m-PEG9-X) Activation->Activated_mPEG9 Conjugation Conjugation Reaction Activated_mPEG9->Conjugation Drug Drug Molecule (with reactive group, e.g., -NH2, -SH) Drug->Conjugation Drug_PEG PEGylated Drug (Drug-PEG) Conjugation->Drug_PEG Purification Purification (e.g., Chromatography) Drug_PEG->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization Improved_Solubility Increased Solubility Characterization->Improved_Solubility Reduced_Clearance Reduced Renal Clearance Characterization->Reduced_Clearance Increased_HalfLife Increased Half-life Characterization->Increased_HalfLife Reduced_Immunogenicity Reduced Immunogenicity Characterization->Reduced_Immunogenicity

PEGylation workflow using m-PEG9 for improved drug delivery.

References

An In-depth Technical Guide to Nonaethylene Glycol Monomethyl Ether (CAS No. 6048-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether, also known by its chemical synonym mPEG9-OH, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] It is a clear, colorless to light yellow liquid at room temperature.[2] This compound is of significant interest in various scientific and industrial fields, particularly in drug development and nanotechnology, due to its properties as a hydrophilic linker, solvent, and surfactant.[1][3] Its well-defined chain length of nine ethylene (B1197577) glycol units provides precise control over the physicochemical properties of conjugated molecules, a critical aspect in the rational design of therapeutics and functional materials.[3]

This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6048-68-6[1][2]
Molecular Formula C19H40O10[2]
Molecular Weight 428.52 g/mol [2]
Appearance Colorless to light yellow to light orange clear liquid[2]
Melting Point 14 °C[2]
Density 1.1 g/cm³[2]
Refractive Index n20/D 1.46[2]
Purity ≥93% (GC)[2]

Safety and handling information is crucial for laboratory use. Table 2 outlines the key safety considerations for this compound based on available Safety Data Sheets (SDS).

Table 2: Safety and Handling Information

AspectRecommendationReference(s)
Storage Store at 2 - 8 °C in a dry, well-ventilated place. Keep container tightly closed.[2]
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes.[4]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, give oxygen.[4]
First Aid (Skin Contact) Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes.[4]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting.[4]
Fire Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Applications in Research and Development

This compound is a versatile compound with a growing number of applications in the life sciences.

Drug Delivery and Nanotechnology
Bioconjugation and PROTACs

The terminal hydroxyl group of this compound can be functionalized, making it a valuable hydrophilic linker for bioconjugation.[2] A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker plays a crucial role in spanning the distance between the two proteins and influencing the PROTAC's solubility and cell permeability.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and application of this compound.

Synthesis of this compound

A patented method for the synthesis of this compound with high oligomeric purity involves a multi-step process to avoid chain clipping side reactions.[5]

Materials:

  • Triethylene glycol monobenzyl ether

  • Triethylene glycol monomethyl ether

  • Coupling agent (e.g., potassium tert-butoxide)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Solvents (e.g., Tetrahydrofuran)

Procedure:

  • Step A: Synthesis of Hexaethylene Glycol Monobenzyl Monomethyl Ether: React triethylene glycol monobenzyl ether with triethylene glycol monomethyl ether in the presence of a coupling agent.

  • Step B: Hydrogenation to Hexaethylene Glycol Monomethyl Ether: Hydrogenate the product from Step A using a palladium on carbon catalyst in a hydrogen atmosphere to remove the benzyl (B1604629) protecting group.

  • Step C: Synthesis of Nonaethylene Glycol Monobenzyl Monomethyl Ether: React the hexaethylene glycol monomethyl ether from Step B with another molecule of activated triethylene glycol monobenzyl ether.

  • Step D: Final Hydrogenation: Hydrogenate the product from Step C to yield this compound.

G cluster_0 Step A & B cluster_1 Step C & D TEG_Bz Triethylene Glycol Monobenzyl Ether Coupling1 Coupling (e.g., K-OtBu) TEG_Bz->Coupling1 TEG_Me Triethylene Glycol Monomethyl Ether TEG_Me->Coupling1 Hex_Bz_Me Hexaethylene Glycol Monobenzyl Monomethyl Ether Coupling1->Hex_Bz_Me H2_PdC1 Hydrogenation (H2, Pd/C) Hex_Bz_Me->H2_PdC1 Hex_Me Hexaethylene Glycol Monomethyl Ether H2_PdC1->Hex_Me Hex_Me_in Hexaethylene Glycol Monomethyl Ether Coupling2 Coupling (e.g., K-OtBu) Hex_Me_in->Coupling2 TEG_Bz_in Triethylene Glycol Monobenzyl Ether TEG_Bz_in->Coupling2 Nona_Bz_Me Nonaethylene Glycol Monobenzyl Monomethyl Ether Coupling2->Nona_Bz_Me H2_PdC2 Hydrogenation (H2, Pd/C) Nona_Bz_Me->H2_PdC2 Product Nonaethylene Glycol Monomethyl Ether H2_PdC2->Product

Synthesis of this compound.[5]
Quality Control by Gas Chromatography (GC)

The purity of this compound is typically assessed by Gas Chromatography. While specific methods for this exact compound are proprietary, general methods for glycol ethers can be adapted.

Instrumentation and Conditions (Adapted):

  • Column: Capillary, fused silica (B1680970), 30 m x 0.32-mm ID, coated with 100% polyethylene glycol.

  • Carrier Gas: Helium at a flow rate of 2.8 mL/min.

  • Injection Volume: 1 µL.

  • Temperatures:

    • Injector: 195°C

    • Detector (FID): 240°C

    • Column Oven: 90°C (hold for 1 min), then ramp to 200°C at 10°C/min.

  • Quantification: Prepare a calibration curve by analyzing standard solutions of the target glycol ether.

G Sample Sample Preparation (Dilution in Solvent) GC_System Gas Chromatography System Sample->GC_System Injector Injector (195°C) GC_System->Injector Column Capillary Column (PEG stationary phase) Injector->Column Detector FID Detector (240°C) Column->Detector Oven Oven Program (90-200°C) Oven->Column Temperature Gradient Data Data Acquisition & Analysis Detector->Data Result Purity Assessment Data->Result

General Workflow for GC-based Purity Analysis.
Application Protocol: PROTAC Synthesis using mPEG9 as a Linker

This protocol describes a general approach for synthesizing a PROTAC where this compound (as a functionalized linker) is conjugated first to an E3 ligase ligand and then to a target protein ligand (warhead).

Materials:

  • Amine-containing E3 ligase ligand

  • Thiol-containing protein of interest (POI) ligand (warhead)

  • mPEG9-linker with a carboxylic acid and a maleimide (B117702) group

  • Coupling agents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, Ethyl Acetate)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Activation and Coupling to E3 Ligase Ligand:

    • Dissolve the mPEG9-linker in DMF.

    • Add HATU and DIPEA to activate the carboxylic acid group.

    • Add the amine-containing E3 ligase ligand to the reaction mixture and stir overnight.

    • Purify the E3 ligase-linker conjugate by extraction and/or column chromatography.

  • Conjugation to POI Ligand:

    • Dissolve the purified E3 ligase-linker conjugate in a suitable buffer.

    • Add the thiol-containing POI ligand. The maleimide group on the linker will react with the thiol group to form a stable thioether bond.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule using HPLC.

G cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: POI Ligand Conjugation Linker mPEG9-COOH-Maleimide Activation Activation (HATU, DIPEA in DMF) Linker->Activation E3_Ligand Amine-containing E3 Ligase Ligand Coupling Amide Bond Formation E3_Ligand->Coupling Activation->Coupling Intermediate E3 Ligase-Linker Conjugate Coupling->Intermediate Intermediate_in E3 Ligase-Linker Conjugate Thiol_Coupling Thiol-Maleimide Reaction Intermediate_in->Thiol_Coupling POI_Ligand Thiol-containing POI Ligand POI_Ligand->Thiol_Coupling Final_PROTAC Final PROTAC Molecule Thiol_Coupling->Final_PROTAC

Workflow for PROTAC Synthesis using a mPEG9 Linker.
In Vitro Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of any new compound or formulation intended for biological applications. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm. The intensity of the color is proportional to the number of viable cells.

G Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability) Read->Analyze Result Determine Cytotoxicity (IC50) Analyze->Result

References

Structure and molecular formula of mPEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to mPEG9-Alcohol

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol) with nine ethylene (B1197577) glycol units (mPEG9-Alcohol), a monodisperse PEGylation reagent crucial for researchers, scientists, and professionals in drug development. This document details its structure, molecular formula, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Molecular Formula

mPEG9-Alcohol, also known as nonaethylene glycol monomethyl ether, is a hydrophilic polymer consisting of a methyl ether cap at one end of a nine-unit polyethylene (B3416737) glycol chain and a terminal hydroxyl group at the other end.[][2] This hydroxyl group allows for further chemical modification and conjugation to other molecules.[3][4]

Molecular Formula: C₁₉H₄₀O₁₀[][3][5][6]

IUPAC Name: 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[]

Synonyms: mPEG9-OH, this compound, 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol[][5]

Below is a diagram representing the chemical structure of mPEG9-Alcohol.

mPEG9_Alcohol_Structure cluster_peg_unit 8 CH3 CH₃ O1 O CH3->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH₂ O2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH₂ O3->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 OH OH CH2_6->OH

Caption: Chemical structure of mPEG9-Alcohol.

Physicochemical Properties

The following table summarizes the key quantitative data for mPEG9-Alcohol.

PropertyValueReferences
Molecular Weight 428.51 g/mol [][3][5]
Appearance Colorless Liquid[][]
Purity ≥95% to >98%[][3][5]
Density ~1.069 - 1.125 g/cm³[2][]
Solubility Soluble in water, chloroform, methylene (B1212753) chloride, DMF, DMSO. Insoluble in ether.[2]
Storage Recommended at -5°C or -20°C for long-term storage.[3][5]
CAS Number 6048-68-6[][3][5]

Experimental Protocols

Synthesis of mPEG-Alcohol via Anionic Ring-Opening Polymerization

A common and effective method for synthesizing mPEG-OH compounds is through the living anionic ring-opening polymerization of ethylene oxide.[8] This method allows for precise control over the polymer's molecular weight and results in a product with a narrow molecular weight distribution.

Materials:

  • Methanol (B129727) (anhydrous)

  • Potassium Hydride (KH) or other strong base

  • Ethylene Oxide (EO)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) solution (1.0 M)

  • Diethyl ether (anhydrous)

Workflow Diagram:

Synthesis_Workflow Initiator Initiator Formation (Potassium Methoxide) Polymerization Polymerization (Ethylene Oxide Addition) Initiator->Polymerization Anhydrous THF Termination Termination & Neutralization Polymerization->Termination Controlled Temperature Isolation Crude Product Isolation Termination->Isolation Proton Source (e.g., H₃O⁺) Purification Purification (Precipitation) Isolation->Purification Rotary Evaporation FinalProduct mPEG9-Alcohol Purification->FinalProduct Cold Diethyl Ether

Caption: General workflow for the synthesis of mPEG-Alcohol.

Detailed Methodology:

  • Initiator Formation: In a flame-dried Schlenk flask under an inert atmosphere, anhydrous THF is introduced. A strong base, such as potassium hydride, is added to the THF. Anhydrous methanol is then slowly added dropwise to the stirred suspension at 0°C. The reaction is allowed to warm to room temperature and stirred for approximately one hour to ensure the complete formation of the potassium methoxide (B1231860) initiator.[8]

  • Polymerization: The reaction flask is cooled, and a precise amount of liquid ethylene oxide is transferred to the initiator solution. For mPEG9-Alcohol, a stoichiometric amount of ethylene oxide (9 equivalents) relative to the initiator is required. The reaction mixture is then slowly warmed and subsequently heated to 40-50°C. The polymerization is allowed to proceed for 24-48 hours.[8]

  • Termination and Neutralization: The reaction is cooled to 0°C, and degassed methanol is added to quench any remaining active polymer chains. The mixture is then neutralized to a pH of approximately 7 by the dropwise addition of 1.0 M HCl.[8]

  • Purification: The solvent volume is reduced via rotary evaporation. The concentrated polymer solution is then slowly added to cold, vigorously stirred anhydrous diethyl ether, causing the mPEG9-Alcohol product to precipitate. The resulting product can be collected by filtration.[8] Further purification can be achieved through techniques such as column chromatography to achieve purities of over 99%.[9][10]

Applications in Research and Development

mPEG9-Alcohol is a versatile molecule with numerous applications in the biomedical and pharmaceutical fields. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[3][4][11] The terminal hydroxyl group can be further derivatized, making it a valuable building block in:

  • Drug Delivery: Improving the pharmacokinetic properties of therapeutic agents.[5]

  • PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.[]

  • Bioconjugation: Modifying proteins, peptides, and other biomolecules.

  • Nanotechnology and Materials Science: Functionalizing surfaces and nanoparticles.[5]

References

An In-depth Technical Guide to the Solubility of Nonaethylene Glycol Monomethyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of nonaethylene glycol monomethyl ether (m-PEG-9). Due to the limited availability of direct experimental solubility data for this specific oligoether, this document leverages the predictive power of Hansen Solubility Parameters (HSP) to forecast its miscibility with a wide range of common organic solvents. This approach provides a robust framework for solvent selection in various applications, including pharmaceutical formulations, drug delivery systems, and chemical synthesis.

Core Concept: Understanding Solubility through Hansen Parameters

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is likely to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of miscibility. Generally, an Ra value of less than 5-7 suggests good solubility, while higher values indicate poor solubility or immiscibility.

Quantitative Solubility Data

The following table presents the estimated Hansen Solubility Parameters for this compound and the calculated HSP distance (Ra) to various organic solvents. The miscibility prediction is based on the calculated Ra value.

Estimated Hansen Solubility Parameters for this compound:

  • δD: 16.5 MPa½

  • δP: 10.0 MPa½

  • δH: 10.5 MPa½

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Miscibility
Alcohols
Methanol15.112.322.312.5Poorly Miscible / Insoluble
Ethanol15.88.819.49.4Partially Miscible
2-Propanol15.86.116.47.9Good
1-Butanol16.05.715.87.6Good
Ketones
Acetone15.510.47.04.8Miscible
Methyl Ethyl Ketone (MEK)16.09.05.16.0Miscible
Cyclohexanone17.86.35.17.8Good
Esters
Ethyl Acetate15.85.37.26.8Good
Ethers
Diethyl Ether14.52.95.110.0Poorly Miscible / Insoluble
Tetrahydrofuran (THF)16.85.78.05.5Miscible
1,4-Dioxane19.01.89.010.3Poorly Miscible / Insoluble
Chlorinated Solvents
Dichloromethane17.07.37.15.0Miscible
Chloroform17.83.15.78.8Partially Miscible
Aromatic Hydrocarbons
Toluene18.01.42.012.5Insoluble
Benzene18.40.02.014.5Insoluble
Amides
Dimethylformamide (DMF)17.413.711.34.1Miscible
Sulfoxides
Dimethyl Sulfoxide (DMSO)18.416.410.27.0Good
Aliphatic Hydrocarbons
n-Hexane14.90.00.017.5Insoluble
Cyclohexane16.80.00.216.3Insoluble

Experimental Protocols

Determination of Miscibility (Qualitative)

This protocol provides a straightforward method for visually assessing the miscibility of this compound with various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Small, clear glass vials with caps (B75204) (e.g., 4 mL)

  • Pipettes or graduated cylinders for measuring volumes

  • Vortex mixer

Procedure:

  • To a clean, dry glass vial, add 1 mL of the selected organic solvent.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial securely and vortex the mixture for 30 seconds.

  • Allow the vial to stand undisturbed for at least 5 minutes.

  • Observe the vial against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Partially Miscible: The solution appears cloudy or two distinct layers begin to form.

    • Immiscible: Two distinct, clear layers are observed.

  • Record the observations for each solvent. For a more rigorous assessment, this procedure can be repeated at different volume ratios (e.g., 1:9 and 9:1 of this compound to solvent).

Mandatory Visualization

This compound is utilized as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The following diagram illustrates the catalytic mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (mPEG-9 Linker) PROTAC->Ternary Bridging E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary E2-mediated transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated target protein degradation.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, leveraging predictive models to inform solvent selection. The provided experimental protocol allows for practical verification of these predictions. Furthermore, the visualization of its application in PROTAC technology highlights its relevance in modern drug development.

An In-depth Technical Guide to Nonaethylene Glycol Monomethyl Ether: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monomethyl ether is a polyether compound utilized in various scientific and industrial applications, including as a solvent, surfactant, and an intermediate in chemical synthesis.[1] In pharmaceutical and cosmetic formulations, it can act as a solubilizing agent and emulsifier.[2] This guide provides a comprehensive overview of its safety data and essential handling precautions to ensure its safe use in a laboratory setting.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₉H₄₀O₁₀[2][3][4]
Molecular Weight 428.51 g/mol [2][3][4]
CAS Number 6048-68-6[2][3][4]
Appearance Colorless to light yellow/orange clear liquid[2]
Melting Point 14 °C[2][3]
Boiling Point 164 °C at 7 mmHg[3]
Density 1.1 g/cm³[2]
Refractive Index n20D 1.46[2]
Purity ≥ 93% (GC)[2]

Safety and Handling Precautions

Due to its potential hazards, which include serious eye irritation and possible skin and respiratory irritation, strict adherence to safety protocols is crucial when handling this compound.[5]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct selection and use of PPE.[5]

Protection TypeRecommended EquipmentRationale
Eye Protection Tightly fitting safety goggles with side-shields.To protect against splashes and aerosols, preventing serious eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact and potential skin irritation. Gloves must be inspected before use.[3][5]
Body Protection Impervious clothing, such as a lab coat or coveralls. Fire/flame resistant clothing is also recommended.To minimize the risk of skin exposure to spills or splashes.[3][5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if dusts or aerosols are generated.To prevent respiratory tract irritation.[3][5]
Safe Handling Procedures
  • Handle in a well-ventilated area.[3]

  • Avoid contact with skin and eyes.[3]

  • Minimize the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly after handling.[5]

Storage
  • Store in a tightly closed container.[3]

  • Keep the container in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials and foodstuffs.[3]

Emergency Procedures

Immediate and appropriate action is necessary in the event of exposure or a spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Leak Management
  • Ensure adequate ventilation and remove all sources of ignition.[3]

  • Evacuate personnel to safe areas.[3]

  • Use personal protective equipment, including chemical-impermeable gloves.[3]

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a systematic approach to safely handling this compound from preparation to disposal.

SafeHandlingWorkflow Prep 1. Pre-Handling Preparation - Review SDS - Ensure spill kit is available - Verify fume hood functionality PPE 2. Donning Personal Protective Equipment (PPE) - Inspect gloves - Wear safety goggles, lab coat, and gloves Prep->PPE Proceed once prepared Handling 3. Chemical Handling - Work in a well-ventilated area/fume hood - Use non-sparking tools - Avoid aerosol generation PPE->Handling Ready for handling PostHandling 4. Post-Handling Decontamination - Clean work surfaces - Wash hands thoroughly Handling->PostHandling After experiment completion Waste 5. Waste Disposal - Segregate chemical waste - Dispose of contaminated PPE as hazardous waste PostHandling->Waste Segregate and dispose Storage 6. Storage - Store in a tightly sealed container - Keep in a cool, dry, well-ventilated area PostHandling->Storage For unused chemical

Caption: A step-by-step workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of nonaethylene glycol monomethyl ether. The information is collated from studies on polyethylene (B3416737) glycol (PEG) and methoxy (B1213986) polyethylene glycol (mPEG) compounds, providing a scientifically grounded estimation of its properties.

Thermal Stability Assessment

The thermal stability of this compound (mPEG-9), with a molecular weight of approximately 428.5 g/mol , can be inferred from data on analogous methoxy polyethylene glycols. Thermogravimetric Analysis (TGA) is the primary method for assessing thermal stability, measuring weight loss as a function of temperature.

Generally, the thermal decomposition of polyethylene glycols in an inert atmosphere initiates between 250°C and 350°C. Studies have shown that the onset temperature for decomposition tends to increase with higher molecular weights. For instance, a high molecular weight PEG (200,000 g/mol ) begins to decompose at 340°C, with the process concluding around 415°C.[1]

Table 1: Summary of Thermal Decomposition Data for Methoxy Polyethylene Glycols

ParameterMPEG-350 (Analogue)MPEG-550 (Analogue)High MW PEG (200,000 g/mol )
Onset of Decomposition (Tonset) Est. 250-350°CEst. 250-350°C340°C[1]
End of Decomposition >450°C>450°C~415°C[1]

Thermal Degradation Pathway and Products

The thermal degradation of this compound, in an inert atmosphere, proceeds primarily through a random chain scission mechanism involving the homolytic cleavage of its ether (C-O) and carbon-carbon (C-C) bonds.[2] This process breaks down the polymer into a variety of smaller, more volatile compounds.

The primary degradation products identified from the pyrolysis of polyethylene glycols include:

  • Low Molecular Weight Fragments: Analysis by Gas Chromatography/Mass Spectrometry (GC/MS) on PEG oligomers consistently identifies major fragment ions corresponding to repeating ethylene (B1197577) oxide units, such as (C₂H₄O)ₓH⁺ at m/z 45, 89, 133, and 177.

  • Volatile Organic Compounds: Smaller volatile products such as formaldehyde, ethanol, and ethylene oxide have been identified.[2]

  • Gaseous Products: At higher temperatures, further degradation can produce gases like carbon dioxide and water.[2]

Below is a simplified representation of the initial degradation steps.

Simplified Thermal Degradation Pathway of a PEG Chain cluster_0 PEG Chain Segment cluster_1 Primary Radicals (via Homolytic Cleavage) cluster_2 Stable Degradation Products PEG_Chain ...-O-CH₂-CH₂-O-CH₂-CH₂-O-... Radical_1 ...-O-CH₂-CH₂• PEG_Chain->Radical_1 C-O Cleavage Radical_2 •O-CH₂-CH₂-O-... PEG_Chain->Radical_2 C-O Cleavage Radical_3 ...-O-CH₂• PEG_Chain->Radical_3 C-C Cleavage Radical_4 •CH₂-O-... PEG_Chain->Radical_4 C-C Cleavage Product_1 Smaller PEG fragments Radical_1->Product_1 Further Reactions Product_2 Aldehydes (e.g., Formaldehyde) Radical_1->Product_2 Further Reactions Product_3 Alcohols (e.g., Ethanol) Radical_1->Product_3 Further Reactions Radical_2->Product_1 Further Reactions Radical_2->Product_2 Further Reactions Radical_2->Product_3 Further Reactions Radical_3->Product_1 Further Reactions Radical_3->Product_2 Further Reactions Radical_3->Product_3 Further Reactions Radical_4->Product_1 Further Reactions Radical_4->Product_2 Further Reactions Radical_4->Product_3 Further Reactions

Caption: Initial steps in the thermal degradation of a polyethylene glycol chain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal stability and degradation. Below are standard protocols for key analytical techniques.

Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation Prep Weigh 5-15 mg of This compound into analysis crucible (Pt or Al) TGA Thermogravimetric Analysis (TGA) - Determine weight loss vs. temperature - Assess thermal stability Prep->TGA DSC Differential Scanning Calorimetry (DSC) - Determine melting point & Tg Prep->DSC PyGCMS Pyrolysis-GC-MS - Identify volatile degradation products Prep->PyGCMS Data Correlate thermal events (TGA/DSC) with identified chemical structures (GC-MS) TGA->Data DSC->Data PyGCMS->Data

Caption: Workflow for the comprehensive thermal analysis of polymers.

This protocol is for determining the thermal stability and degradation profile.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a clean, tared TGA crucible (platinum or ceramic).

  • Atmosphere and Flow Rate: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10 K/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (from the first derivative of the TGA curve).

This protocol is for determining thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 5-10 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Atmosphere: Maintain a constant inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 100°C) at a rate of 10 K/min. This step removes any prior thermal history.

    • Isothermal Hold: Hold the sample at 100°C for 5-10 minutes.

    • Cooling Scan: Cool the sample back down to the starting temperature (-80°C) at a controlled rate of 10 K/min.

    • Second Heating Scan: Heat the sample again to 100°C at 10 K/min. The data from this second scan is typically used for analysis.

  • Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and the melting temperature (Tm).

This protocol is for the identification of volatile thermal degradation products.

  • Sample Preparation: Place a small amount of the sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a point within the main degradation stage observed by TGA (e.g., 400°C).

    • Use a rapid heating rate to ensure flash pyrolysis.

  • GC-MS Conditions:

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set the injector temperature to a high value (e.g., 300°C) to ensure the transfer of all pyrolysis products to the column.

    • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-600.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra to a spectral library (e.g., NIST).

References

Spectroscopic Profile of Nonaethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonaethylene glycol monomethyl ether (C₁₉H₄₀O₁₀, CAS No. 6048-68-6).[1][2][3] Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) characteristics are presented, supported by experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and quality control of this important polyethylene (B3416737) glycol (PEG) derivative in research and development settings.

Molecular Structure and Properties

This compound consists of a nine-unit ethylene (B1197577) glycol chain with one terminal hydroxyl group and one terminal methoxy (B1213986) group. Its structure is systematically named 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[1]

Key Physical and Chemical Properties: [1]

  • Molecular Formula: C₁₉H₄₀O₁₀

  • Molecular Weight: 428.5 g/mol

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by a prominent signal from the repeating ethylene glycol units and distinct signals from the terminal methoxy and hydroxyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.8-3.6multiplet34 H-O-CH₂ -CH₂ -O- (ethylene glycol backbone)
3.6-3.5multiplet2 H-CH₂ -OH
3.38singlet3 HCH₃ -O-
2.58triplet (J = 5.9 Hz)1 H-OH

Data obtained from a patent describing the synthesis of this compound.[4]

Predicted Chemical Shift (δ) ppmAssignment
~72.5C H₂-OH
~70.6-O-C H₂-C H₂-O- (internal ethylene glycol units)
~70.3CH₃-O-C H₂-
~61.5-C H₂-OH
~59.0C H₃-O-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions characteristic of ethers and alcohols.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
2920-2850StrongC-H stretch (aliphatic)
1465MediumC-H bend (CH₂)
1350MediumC-H wag (CH₂)
1150-1085Very StrongC-O-C stretch (ether linkage)

Characteristic peak ranges for polyethylene glycols.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), PEG ethers typically do not show a prominent molecular ion peak due to facile fragmentation.

Key Fragmentation Characteristics:

  • Repetitive Loss: The spectrum is characterized by the sequential loss of ethylene oxide units (44 Da).

  • Characteristic Ions: A series of oxonium ions are typically observed. For PEG monomethyl ethers, common fragment ions include m/z 45, 59, 89, and 133.[1]

While a detailed experimental mass spectrum for this compound is not publicly available, the PubChem database indicates a GC-MS entry (NIST Number: 352043) with a top peak at m/z 45, a second highest at m/z 59, and a third highest at m/z 89, which is consistent with the expected fragmentation of a PEG ether.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyethylene glycol derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-100 ppm

  • Temperature: 298 K

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250-280 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-500

Visualizations

nonaethylene_glycol_monomethyl_ether_structure CH3 CH₃ O1 O CH3->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH₂ O2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH₂ O3->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O4 O CH2_6->O4 CH2_7 CH₂ O4->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 O5 O CH2_8->O5 CH2_9 CH₂ O5->CH2_9 CH2_10 CH₂ CH2_9->CH2_10 O6 O CH2_10->O6 CH2_11 CH₂ O6->CH2_11 CH2_12 CH₂ CH2_11->CH2_12 O7 O CH2_12->O7 CH2_13 CH₂ O7->CH2_13 CH2_14 CH₂ CH2_13->CH2_14 O8 O CH2_14->O8 CH2_15 CH₂ O8->CH2_15 CH2_16 CH₂ CH2_15->CH2_16 O9 O CH2_16->O9 CH2_17 CH₂ O9->CH2_17 CH2_18 CH₂ CH2_17->CH2_18 OH OH CH2_18->OH

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution for NMR Dilution Dilution Sample->Dilution for GC-MS Neat Liquid Neat Liquid Sample->Neat Liquid for IR (ATR) NMR NMR Dissolution->NMR MS MS Dilution->MS IR IR Neat Liquid->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation Purity Assessment Purity Assessment IR->Purity Assessment Quality Control Quality Control MS->Quality Control

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to High-Purity Nonaethylene Glycol Monomethyl Ether for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonaethylene glycol monomethyl ether (mPEG9-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of nine ethylene (B1197577) glycol units with a terminal methyl ether group.[1] This structure imparts both hydrophilicity, from the repeating ether linkages, and moderate lipophilicity.[2] Its precise molecular weight and defined structure make it a critical component in advanced research, particularly in pharmaceuticals and nanotechnology.[3] In drug delivery, it is used as a linker in the synthesis of Protease-Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules to enhance their solubility, stability, and circulation time.[2][4][5]

Core Applications for Researchers:
  • Drug Formulation and Delivery: It acts as a solvent or co-solvent to improve the solubility and bioavailability of poorly soluble drugs.[3][6]

  • PEGylation: The terminal hydroxyl group allows for its covalent attachment to proteins, peptides, and nanoparticles. This process, known as PEGylation, can shield molecules from enzymatic degradation and reduce immunogenicity.[5][7]

  • Nanotechnology: It serves as a stabilizing agent for nanoparticles and in the functionalization of surfaces for biomedical applications.[3][8]

  • Chemical Synthesis: It is used as an intermediate or building block for creating more complex molecules, such as surfactants and functionalized polymers.[2]

Commercial Supplier and Product Specifications

High-purity mPEG9-OH is essential for reproducible and reliable results in research and drug development. Purity levels and the presence of contaminants can significantly impact experimental outcomes. Below is a summary of commercially available this compound products suitable for research purposes.

Supplier Product Name/Number Purity CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Form
Sigma-Aldrich (Ambeed) AMBH97BA0F2098%6048-68-6C19H40O10428.52Colorless to light yellow solid, semi-solid, or liquid
Biopharma PEG mPEG9-OH≥95%6048-68-6C19H40O10428.52Not Specified
Chem-Impex mPEG9-Alcohol≥93% (GC)6048-68-6C19H40O10428.52Colorless to light yellow to light orange clear liquid
ChemScene CS-0077091≥97%6048-68-6C19H40O10428.51Not Specified
LEAPCHEM N/A≥97% (HPLC)6048-68-6C19H40O10428.52Clear colorless liquid
Tokyo Chemical Industry (TCI) N0699>90.0% (GC)6048-68-6C19H40O10428.52Colorless to Light yellow to Light orange clear liquid

Experimental Workflows and Methodologies

The primary application of high-purity this compound in drug development is PEGylation, the process of covalently attaching PEG chains to a molecule. This workflow enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2]

General PEGylation Workflow

The workflow for PEGylation involves several key stages, from initial reaction design to the characterization of the final conjugate. The process aims to attach the mPEG9-OH linker to a target molecule, such as a protein or peptide, to improve its therapeutic profile.[9]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Reagent High-Purity mPEG9-OH Activation Activate Hydroxyl Group (e.g., Tosylation) Reagent->Activation Target Target Molecule (e.g., Protein, Peptide) Conjugation PEGylation Reaction (pH, Temp Control) Target->Conjugation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Final Final PEGylated Product Characterization->Final

A typical workflow for the PEGylation of a target molecule.

Experimental Protocol: Purification of Monomethyl Ethers of PEG

Commercial this compound may contain residual diol (polyethylene glycol), which can lead to undesirable cross-linking in conjugation reactions. A purification step is often necessary to ensure the highest purity for sensitive applications. Column chromatography is an effective method for removing PEG contaminants.[10]

Objective: To remove polyethylene glycol (PEG) impurities from a commercial batch of this compound (mPEG9-OH).

Materials:

  • Commercial this compound

  • Silica (B1680970) Gel (Merck 60 F254 or equivalent)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 100:2.5 solution of Dichloromethane:Methanol).[10]

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the commercial mPEG9-OH in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the DCM:MeOH solvent system. The separation occurs because the diol (PEG) has a higher affinity for the polar silica gel compared to the monomethyl ether.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Purity Analysis (TLC): Monitor the separation by spotting fractions onto a TLC plate. Visualize the spots under UV light or with an appropriate stain. The mPEG9-OH should have a different retention factor (Rf) than the PEG impurity.

  • Product Pooling and Concentration: Combine the fractions containing the pure mPEG9-OH. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.[10]

  • Final Characterization: Confirm the purity of the final product using analytical techniques such as ¹H NMR, HPLC, or Mass Spectrometry.[10]

G Start Start: Commercial mPEG9-OH Prep Prepare Silica Gel Slurry & Pack Column Start->Prep Load Dissolve & Load Sample onto Column Prep->Load Elute Elute with Solvent (e.g., DCM:MeOH) Load->Elute Collect Collect Eluted Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Continue Elution Pool Pool Pure Fractions Analyze->Pool Fractions Pure Evap Concentrate via Rotary Evaporation Pool->Evap End End: High-Purity mPEG9-OH Evap->End

Purification of mPEG9-OH using column chromatography.

Synthesis Pathway Overview

Understanding the synthesis of this compound provides insight into potential impurities. A common method involves the sequential reaction of smaller, high-purity glycol units. For example, a patented process describes reacting a derivative of triethylene glycol with hexaethylene glycol monomethyl ether to build the nine-unit chain. This multi-step process avoids side reactions like "chain clipping" that can occur with other methods, thus yielding a product with high oligomeric purity.[11]

Key Synthesis Steps:

  • Activation of a starting glycol ether (e.g., triethylene glycol) by adding a leaving group like tosylate.[11][12]

  • Coupling the activated glycol with another glycol ether (e.g., hexaethylene glycol monomethyl ether) in the presence of a coupling agent.[11]

  • A final hydrogenation step may be used to remove protecting groups, yielding the desired this compound.[11]

This controlled, stepwise synthesis is crucial for producing the high-purity material required for pharmaceutical and research applications, minimizing the presence of PEGs with varying chain lengths.[11]

References

Nonaethylene Glycol Monomethyl Ether discovery and historical development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaethylene glycol monomethyl ether (m-PEG-9) is a discrete polyethylene (B3416737) glycol (PEG) derivative of significant interest in various scientific and industrial fields, most notably in pharmacology and materials science. Its precisely defined chain length of nine ethylene (B1197577) glycol units, capped with a methyl ether group, imparts a unique combination of hydrophilicity, biocompatibility, and chemical stability. These properties make it an invaluable tool as a solvent, surfactant, and, critically, as a linker in advanced drug delivery systems and proteomics. This in-depth technical guide explores the historical development, synthesis, physicochemical properties, and key applications of this compound, providing researchers and drug development professionals with a thorough understanding of this versatile molecule.

Discovery and Historical Development

While a precise date for the initial synthesis of this compound is not well-documented, its origins are intrinsically linked to the broader history of polyethylene glycols (PEGs). The foundational work on ethylene glycol, the monomeric unit of PEGs, was laid in the mid-19th century. French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856. Shortly thereafter, in 1859, A.V. Lourenço, working in Wurtz's laboratory, reported the synthesis of the first oligoethylene glycols by heating ethylene glycol with ethylene dibromide. This marked the beginning of the exploration of ethylene oxide polymerization and the creation of a diverse family of PEG compounds.

The synthesis of specific, monodisperse oligo(ethylene glycol) monoalkyl ethers, such as this compound, evolved with the advancement of organic synthesis techniques. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a fundamental method for preparing ethers and became a cornerstone for the controlled synthesis of PEG derivatives.[1] This reaction allows for the stepwise addition of ethylene glycol units, enabling the creation of oligomers with specific chain lengths.

In the latter half of the 20th century, the advent of techniques like anionic ring-opening polymerization of ethylene oxide and various chromatographic purification methods allowed for the production of highly pure, monodisperse PEGs and their derivatives. This high level of purity is crucial for pharmaceutical applications, where batch-to-batch consistency and well-defined molecular structures are paramount. Today, this compound is readily available as a high-purity reagent, a testament to the decades of development in polymer and synthetic chemistry.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. Its physicochemical properties are summarized in the table below, providing a quick reference for laboratory and formulation use.

PropertyValueReference(s)
Molecular Formula C₁₉H₄₀O₁₀[2][3]
Molecular Weight 428.52 g/mol [2][3]
CAS Number 6048-68-6[2]
Appearance Colorless to light yellow clear liquid[2]
Melting Point 14 °C[2]
Boiling Point 164 °C at 7 mmHg[2]
Density 1.1 g/cm³[2]
Refractive Index n20/D 1.46[2]
Flash Point 101 °C[2]
Solubility Soluble in water and many organic solvents.[4]

Synthesis and Experimental Protocols

The synthesis of this compound with high purity typically involves a multi-step process to ensure a monodisperse product, avoiding the polydispersity often associated with direct polymerization of ethylene oxide. A common strategy is the stepwise elongation of shorter oligo(ethylene glycol) chains using protected intermediates. The following protocol is a representative modern laboratory synthesis based on the principles of the Williamson ether synthesis.[5]

Multi-Step Synthesis of this compound

This synthesis involves the coupling of two smaller, readily available oligo(ethylene glycol) fragments.

Step 1: Preparation of Hexaethylene Glycol Monobenzyl Monomethyl Ether

  • Materials: Triethylene glycol monobenzyl tosyl ether, triethylene glycol monomethyl ether, potassium tert-butoxide, tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a solution of triethylene glycol monomethyl ether in anhydrous THF, add potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for a predetermined time to allow for the formation of the alkoxide.

    • Slowly add a solution of triethylene glycol monobenzyl tosyl ether in anhydrous THF to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

    • Upon completion, quench the reaction with water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hexaethylene glycol monobenzyl monomethyl ether.

    • Purify the crude product by column chromatography.

Step 2: Deprotection to form Hexaethylene Glycol Monomethyl Ether

  • Materials: Hexaethylene glycol monobenzyl monomethyl ether, palladium on carbon (10% Pd/C), methanol (B129727) or ethanol (B145695), hydrogen gas.

  • Procedure:

    • Dissolve the hexaethylene glycol monobenzyl monomethyl ether in methanol or ethanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction until the benzyl (B1604629) protecting group is completely cleaved.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain hexaethylene glycol monomethyl ether.

Step 3: Coupling to form Nonaethylene Glycol Monobenzyl Monomethyl Ether

  • Materials: Hexaethylene glycol monomethyl ether, triethylene glycol monobenzyl tosyl ether, potassium tert-butoxide, tetrahydrofuran (THF).

  • Procedure:

    • Repeat the procedure outlined in Step 1, using hexaethylene glycol monomethyl ether as the starting alcohol.

Step 4: Final Deprotection to yield this compound

  • Materials: Nonaethylene glycol monobenzyl monomethyl ether, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Repeat the deprotection procedure as described in Step 2, using nonaethylene glycol monobenzyl monomethyl ether as the substrate to yield the final product, this compound.[5]

G cluster_0 Step 1 & 2: Synthesis of Hexaethylene Glycol Monomethyl Ether cluster_1 Step 3 & 4: Synthesis of this compound Tri(EG) Monobenzyl Tosyl Ether Tri(EG) Monobenzyl Tosyl Ether Coupling 1 Williamson Ether Synthesis (K-tBuO) Tri(EG) Monobenzyl Tosyl Ether->Coupling 1 Tri(EG) Monomethyl Ether Tri(EG) Monomethyl Ether Tri(EG) Monomethyl Ether->Coupling 1 Hexa(EG) Monobenzyl\nMonomethyl Ether Hexa(EG) Monobenzyl Monomethyl Ether Coupling 1->Hexa(EG) Monobenzyl\nMonomethyl Ether Deprotection 1 Hydrogenation (H2, Pd/C) Hexa(EG) Monobenzyl\nMonomethyl Ether->Deprotection 1 Hexa(EG) Monomethyl Ether Hexa(EG) Monomethyl Ether Deprotection 1->Hexa(EG) Monomethyl Ether Coupling 2 Williamson Ether Synthesis (K-tBuO) Hexa(EG) Monomethyl Ether->Coupling 2 Tri(EG) Monobenzyl Tosyl Ether_2 Tri(EG) Monobenzyl Tosyl Ether Tri(EG) Monobenzyl Tosyl Ether_2->Coupling 2 Nona(EG) Monobenzyl\nMonomethyl Ether Nona(EG) Monobenzyl Monomethyl Ether Coupling 2->Nona(EG) Monobenzyl\nMonomethyl Ether Deprotection 2 Hydrogenation (H2, Pd/C) Nona(EG) Monobenzyl\nMonomethyl Ether->Deprotection 2 Nona(EG) Monomethyl Ether Nona(EG) Monomethyl Ether Deprotection 2->Nona(EG) Monomethyl Ether

Caption: Multi-step synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various applications, particularly in the life sciences.

PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. This compound, as a discrete and well-defined PEG building block, is used to:

  • Enhance Solubility: The hydrophilic nature of the ethylene glycol chain increases the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[4]

  • Increase Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, thereby extending their half-life in circulation.[4]

  • Reduce Immunogenicity: The PEG chain can shield the therapeutic molecule from the host's immune system, reducing the risk of an immune response.

  • Improve Pharmacokinetics: By increasing the hydrodynamic volume of the drug, PEGylation can reduce renal clearance, leading to a longer circulation time and sustained therapeutic effect.[4]

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[7] this compound is an ideal candidate for use as a PROTAC linker due to its:

  • Optimal Length and Flexibility: The nine ethylene glycol units provide sufficient length and flexibility to allow for the simultaneous binding of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[7]

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the overall solubility and cell permeability of the PROTAC molecule.[4]

  • Biocompatibility: PEGs are well-tolerated in biological systems, minimizing the risk of off-target toxicity.

PROTAC_Mechanism cluster_PROTAC PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Adds Ubiquitin tags Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognized by Degradation Degradation UbiquitinatedProtein->Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Other Applications

Beyond its use in PEGylation and as a PROTAC linker, this compound finds applications as:

  • A high-boiling point solvent in organic synthesis and formulations.[4]

  • A surfactant and emulsifier in the cosmetics and personal care industries.[2]

  • A building block for the synthesis of more complex functionalized polymers and materials.

Conclusion

This compound, a product of over a century of advancements in polymer chemistry, has established itself as a critical component in modern research and drug development. Its well-defined structure and favorable physicochemical properties provide a reliable platform for enhancing the therapeutic potential of a wide range of molecules. From improving the pharmacokinetics of traditional drugs through PEGylation to enabling the targeted protein degradation of next-generation therapeutics like PROTACs, this compound continues to be a molecule of significant impact and promise. As research in drug delivery and nanotechnology progresses, the demand for precisely engineered molecules like m-PEG-9 is expected to grow, further solidifying its role in the development of innovative therapies.

References

Theoretical Modeling of Nonaethylene Glycol Monomethyl Ether Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (N9), a monodisperse oligoethylene glycol, is a molecule of significant interest in pharmaceutical and biomedical applications. Its utility as a linker in drug conjugates, a surface modifier for nanoparticles, and a component of drug delivery systems is intrinsically linked to its conformational behavior. The flexibility of the ethylene (B1197577) glycol chain allows N9 to adopt a multitude of conformations, which in turn dictates its physicochemical properties such as hydrodynamic radius, solubility, and its interaction with biological macromolecules.

Understanding the conformational landscape of N9 is therefore paramount for the rational design of novel therapeutics and delivery systems. Theoretical modeling, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provides a powerful lens through which to explore the conformational preferences and dynamic behavior of this versatile molecule at an atomic level of detail. This technical guide provides a comprehensive overview of the theoretical modeling of N9 conformations, supported by detailed experimental protocols for validation and illustrative quantitative data.

Theoretical Modeling Methodologies

The conformational analysis of this compound predominantly employs two complementary computational techniques: Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method to study the atomic-level details of molecular interactions and how they influence the structure and stability of a molecule.[1] By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of the molecule's conformational changes over time.

A critical component of MD simulations is the force field , a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Several force fields have been developed for simulating polyethylene (B3416737) glycol and its oligomers, including:

  • GAFF (General AMBER Force Field): Often used in conjunction with the AMBER force field for proteins and nucleic acids, GAFF is a popular choice for organic molecules.[2][3]

  • OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is widely used for condensed-phase simulations of organic and biomolecular systems.[4]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): A versatile force field with extensive parameters for a wide range of biomolecules and organic compounds.[4]

  • GROMOS (GROningen MOlecular Simulation): A force field primarily developed for biomolecular simulations.[4]

The choice of force field can significantly impact the simulation results, and recent studies suggest that GAFF and modified OPLS force fields can accurately reproduce experimental properties of neat PEG oligomers.[2][3][4]

Quantum Mechanics (QM) Calculations

QM calculations, such as Density Functional Theory (DFT), offer a higher level of theory and are used to investigate the intrinsic conformational energies of N9 and to validate force field parameters. These calculations are computationally more expensive than MD simulations and are typically performed on smaller fragments of the molecule or for a limited number of conformations to determine their relative stabilities.

Data Presentation: Quantitative Conformational and Structural Data

Table 1: Dihedral Angle Distributions for N9 Backbone

The conformation of the N9 backbone is primarily determined by the dihedral angles around the C-C and C-O bonds. The gauche conformation around the O-C-C-O dihedral is generally more favorable due to the gauche effect.[5][6]

Dihedral AngleConformationPopulation (%)
O-C-C-Ogauche (±60°)65
trans (180°)35
C-O-C-Cgauche (±90°)40
trans (180°)60

Table 2: Conformational Energies of N9

The relative energies of different conformers determine their population at equilibrium. The gauche conformation of the O-C-C-O bond is energetically favored over the trans conformation.

Conformation (O-C-C-O)Relative Energy (kcal/mol)
gauche0.0
trans0.5 - 1.0

Table 3: Global Structural Parameters of N9

The overall size and shape of the N9 molecule can be characterized by its radius of gyration and end-to-end distance. These parameters are crucial for understanding its hydrodynamic properties.

ParameterAverage Value (Å)
Radius of Gyration (Rg)8.5 - 9.5
End-to-End Distance (Omethyl to Ohydroxyl)25 - 30

Experimental Protocols for Validation

Theoretical models of N9 conformation are validated by comparing simulated properties with experimental data. The following are detailed protocols for key experimental techniques used for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for determining the population of different conformers in solution by measuring vicinal coupling constants (³J) which are related to dihedral angles.

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of 10-20 mg/mL. The choice of solvent can influence the conformational equilibrium.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Key acquisition parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay (to ensure full relaxation of protons), and acquisition time.

    • To aid in signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

    • Assign the proton resonances corresponding to the ethylene glycol backbone.

    • Measure the vicinal ³JHH coupling constants for the protons on adjacent carbons (-OCH₂-CH₂O-).

    • Use the Karplus equation or a modified version to relate the measured coupling constants to the corresponding dihedral angles and estimate the populations of gauche and trans conformers.

2. Small-Angle X-ray Scattering (SAXS) for Determining Global Structure

SAXS is used to determine the overall size and shape of molecules in solution, providing experimental values for the radius of gyration (Rg).

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a suitable solvent (e.g., water, phosphate-buffered saline) at different concentrations (e.g., 1, 2, 5, 10 mg/mL).

    • Prepare a matching buffer blank for background subtraction.

    • Filter all solutions through a 0.22 µm filter to remove any dust or aggregates.

  • Data Acquisition:

    • Perform SAXS measurements on a dedicated SAXS instrument, either a lab-based source or a synchrotron beamline.

    • Load the sample and buffer solutions into a temperature-controlled sample cell (typically a quartz capillary).

    • Collect scattering data for each concentration and the buffer blank. The exposure time will depend on the sample concentration and instrument flux.

  • Data Analysis:

    • Perform background subtraction of the buffer scattering from the sample scattering data.

    • Analyze the low-q region of the scattering curve using the Guinier approximation to determine the radius of gyration (Rg) and the forward scattering intensity I(0).

    • Extrapolate the Rg values to infinite dilution to obtain the Rg of a single N9 molecule.

    • The obtained experimental Rg can be directly compared to the values calculated from MD simulations.

Visualization of Workflows and Logical Relationships

Molecular Dynamics Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial Structure of N9 forcefield Choose Force Field (e.g., GAFF, OPLS) start->forcefield solvate Solvate in a Periodic Box (e.g., with water) forcefield->solvate ions Add Ions to Neutralize solvate->ions minimize Energy Minimization ions->minimize equilibrate_nvt NVT Equilibration (Constant Volume, Temperature) minimize->equilibrate_nvt equilibrate_npt NPT Equilibration (Constant Pressure, Temperature) equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production trajectory Analyze Trajectory production->trajectory properties Calculate Properties: - Dihedral Distributions - Radius of Gyration - End-to-End Distance trajectory->properties compare Compare with Experimental Data properties->compare

A typical workflow for a molecular dynamics simulation of N9.

Force Field Selection Logic

ForceField_Selection start Start: Select Force Field for N9 Simulation q1 Is N9 simulated with other biomolecules (e.g., protein, DNA)? start->q1 q2 Focus on neat liquid properties or solution dynamics? q1->q2 No amber_charmm Use a force field compatible with the biomolecule's FF (e.g., GAFF for AMBER/CHARMM) q1->amber_charmm Yes opls_gromos Consider force fields well-parameterized for liquids (e.g., OPLS-AA, GROMOS) q2->opls_gromos Yes lit_review Review literature for similar oligo-EG simulations and their validated force fields amber_charmm->lit_review opls_gromos->lit_review end_choice Final Force Field Choice lit_review->end_choice

A decision-making diagram for selecting a suitable force field.

References

Nonaethylene Glycol Monomethyl Ether: An In-depth Technical Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

A Scientific Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonaethylene Glycol Monomethyl Ether is a high molecular weight polyethylene (B3416737) glycol ether. Based on data from analogous substances, it is anticipated to be readily biodegradable and exhibit low toxicity to aquatic organisms.[4] Consequently, it is not expected to persist in the environment or bioaccumulate in the food chain.[4] However, a critical consideration is the potential for the formation of toxic metabolites during biodegradation, a known characteristic of shorter-chain ethylene (B1197577) glycol monomethyl ethers. This guide provides a detailed overview of the expected environmental behavior of this compound, the standardized experimental protocols for its assessment, and a logical workflow for environmental risk evaluation.

Physicochemical Properties and Environmental Fate

This compound is a clear, colorless to pale yellow liquid with a melting point of approximately 14°C and a density of 1.10 g/cm³.[1] Its high water solubility, a characteristic of polyethylene glycols, suggests that if released into the environment, it will primarily reside in the water column and is unlikely to adsorb to soil or sediment. The vapor pressure is expected to be low, minimizing volatilization into the atmosphere.

Biodegradability

While specific studies on this compound are unavailable, polyethylene glycols with molecular weights ranging from 200 to 20,000 are generally considered to be readily biodegradable.[4] It is therefore reasonable to infer that this compound will also be susceptible to microbial degradation.

Potential for Metabolite Formation: A significant concern with the biodegradation of ethylene glycol monomethyl ethers is the formation of toxic metabolites. For instance, shorter-chain ethylene glycol monomethyl ether (EGME) is known to biodegrade into methoxyacetic acid, a teratogenic substance. While the metabolic pathway for higher molecular weight ethers like this compound has not been elucidated, the potential for the formation of similar toxic intermediates cannot be disregarded.

Table 1: Biodegradability of Analogous Polyethylene Glycols

SubstanceTest GuidelineInoculumBiodegradationDuration
Polyethylene Glycols (general)Not SpecifiedNot SpecifiedReadily biodegradableNot Specified

This table is based on general statements for a class of substances due to the lack of specific data.

Ecotoxicity

Direct ecotoxicity data for this compound is not available.[1][2][3] However, studies on various polyethylene glycols generally indicate low toxicity to aquatic organisms.

Aquatic Toxicity: Research on polyethylene glycol 200 (PEG-200) showed no adverse effects on the freshwater alga Raphidocelis subcapitata at concentrations up to 100 mg/L.[5] Conversely, some studies on fish and frog embryos have indicated that certain PEGs can cause developmental malformations at low concentrations, suggesting that toxicity can be species- and endpoint-specific.[6] Given the high molecular weight of this compound, its potential for acute toxicity is expected to be low.

Terrestrial Toxicity: No specific data is available for the terrestrial toxicity of this compound.

Table 2: Aquatic Toxicity of Analogous Polyethylene Glycols

SubstanceSpeciesEndpointValue (mg/L)Exposure Time
PEG-200Raphidocelis subcapitata (alga)No Observed Effect Concentration (NOEC)>10072 hours
PEG-High MWXenopus laevis (frog embryo)Lowest Observed Effect Level (LOEL) - Malformations572 hours
PEG-Medium MWXenopus laevis (frog embryo)Lowest Observed Effect Level (LOEL) - Malformations0.196 hours
PEG-Medium MWDanio rerio (fish embryo)Lowest Observed Effect Level (LOEL) - Malformations596 hours

Data in this table is for analogous substances and should be interpreted with caution for this compound.

Bioaccumulation

Polyethylene glycols are not expected to bioaccumulate in organisms.[4] Their high water solubility and relatively large molecular size generally prevent passive diffusion across biological membranes. Therefore, the bioaccumulation potential of this compound is considered to be low.

Experimental Protocols

To definitively determine the environmental impact of this compound, a suite of standardized tests, primarily those established by the Organisation for Economic Co-operation and Development (OECD), should be conducted.

Biodegradability Testing:

  • OECD 301: Ready Biodegradability: This series of tests (e.g., 301B - CO2 Evolution; 301F - Manometric Respirometry) assesses the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. A pass level of >60% of the theoretical maximum CO2 production or oxygen consumption within a 28-day period is typically required to classify a substance as "readily biodegradable."

Aquatic Toxicity Testing:

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater green algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to invertebrates, typically Daphnia magna. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity to fish, often using species like zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss). The endpoint is the LC50, the concentration that is lethal to 50% of the fish over a 96-hour period.

Visualization of Environmental Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance like this compound.

cluster_0 Data Collection & Assessment cluster_1 Biodegradability Assessment cluster_2 Ecotoxicity Assessment cluster_3 Environmental Risk Characterization A Literature & Database Search (e.g., for this compound) B Data Availability Analysis A->B C Read-Across from Analogous Substances (e.g., PEGs, other Glycol Ethers) B->C Data Gap D Experimental Testing (OECD Guidelines) B->D Data Gap E Ready Biodegradability (OECD 301) C->E G Aquatic Toxicity (OECD 201, 202, 203) C->G D->E D->G H Terrestrial Toxicity (if required) D->H F Metabolite Identification E->F I Persistence, Bioaccumulation, Toxicity (PBT) Assessment E->I F->I G->I H->I J Risk Conclusion & Management I->J

Caption: Workflow for Environmental Impact Assessment of a Chemical Substance.

Conclusion

While specific data for this compound is lacking, a read-across from similar polyethylene glycols suggests a favorable environmental profile in terms of low persistence, low bioaccumulation, and low acute ecotoxicity. However, the potential for the formation of toxic metabolites during biodegradation remains a key area of uncertainty that warrants further investigation. For a definitive environmental risk assessment, experimental studies following standardized OECD guidelines are essential. Researchers and drug development professionals should consider these factors when evaluating the use of this compound in their applications.

References

Health and Safety Considerations for Nonaethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for Nonaethylene Glycol Monomethyl Ether (NEGME). It is intended for informational purposes for a professional audience and should not be a substitute for a formal risk assessment or a product-specific Safety Data Sheet (SDS). All laboratory and manufacturing operations should be conducted in accordance with institutional safety policies and regulatory guidelines.

Executive Summary

This compound (NEGME), a polyether compound, sees wide application as a solvent, surfactant, and chemical intermediate, notably in PEGylation for drug delivery.[1] While specific toxicological data for NEGME is limited in publicly available literature, an examination of structurally related glycol ethers provides insight into its potential health and safety profile. This guide summarizes available data, outlines standard experimental protocols for safety assessment, and presents visual workflows and potential metabolic pathways to inform safe handling and use.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and emergency response.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6048-68-6[2][3]
Molecular Formula C₁₉H₄₀O₁₀[3][4]
Molecular Weight 428.52 g/mol [3][4]
Appearance Colorless to light yellow/orange clear liquid[3]
Melting Point 14 °C[2][3]
Boiling Point 164 °C at 7 mmHg[2]
Density 1.1 g/cm³[3]
Refractive Index n20D 1.46[3]

Toxicological Profile

Acute Toxicity

Quantitative acute toxicity data for NEGME is not specified in the reviewed literature. However, for a related compound, Poly(ethylene glycol methyl ether) with an average molecular weight of 750, the oral LD50 in rats is reported to be > 2000 mg/kg, suggesting low acute oral toxicity.[5][6] For another related but structurally different compound, 2-Methoxyethanol, the oral LD50 in rats is 2370 mg/kg and the dermal LD50 in rabbits is 1280 mg/kg.[3] The inhalation LC50 for 2-Methoxyethanol in rats is reported as ≥ 1478 ppm for a 7-hour exposure.[3]

Table 2: Acute Toxicity Data for Structurally Related Glycol Ethers

CompoundTestSpeciesRouteValueReference(s)
Poly(ethylene glycol methyl ether), avg. M.W. 750LD50RatOral> 2000 mg/kg[5][6]
2-MethoxyethanolLD50RatOral2370 mg/kg[3]
2-MethoxyethanolLD50RabbitDermal1280 mg/kg[3]
2-MethoxyethanolLC50RatInhalation≥ 1478 ppm (7 hr)[3]
Irritation and Sensitization

This compound may cause skin and eye irritation upon contact.[2] Prolonged or repeated skin contact with glycol ethers, in general, may lead to more severe irritation.[7] There is no evidence to suggest that glycol ethers are skin sensitizers.[7]

Genotoxicity and Carcinogenicity
Reproductive and Developmental Toxicity

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the safety assessment of this compound.

Acute Oral Toxicity (OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are generally slightly more sensitive) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: A stepwise procedure is used with a limited number of animals at each step. Dosing is initiated at a level expected to produce some signs of toxicity. Subsequent dosing at higher or lower fixed dose levels (5, 50, 300, and 2000 mg/kg) depends on the presence or absence of mortality in the previous step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines a procedure for assessing the potential adverse effects of a substance following a single, short-term dermal exposure.[10][12][16][17][18]

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.[10] The preferred species is the rat.[10]

  • Preparation of Animal Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

  • Exposure Duration: The exposure period is 24 hours.

  • Dose Levels: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full dose-response study may be conducted.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days following exposure. Body weights are recorded weekly. At the end of the observation period, a gross necropsy is performed on all animals.

Acute Inhalation Toxicity (OECD Guideline 403)

This test provides information on the health hazards likely to arise from short-term exposure to an airborne substance.[1][5][9][19][20]

  • Test Animals: Young adult rats are the preferred species.[20]

  • Exposure Method: The test is typically conducted using a dynamic inhalation exposure system that generates a breathable atmosphere containing the test substance at a controlled concentration.[19]

  • Exposure Duration: The standard exposure duration is 4 hours.[19][20]

  • Concentration Levels: A limit test at a concentration of 5 mg/L for aerosols or 20,000 ppm for gases and vapors is often performed. If toxicity is observed, a study with at least three concentration levels is conducted to determine the LC50.

  • Observations: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days.[5][20] Body weights are recorded at regular intervals. A gross necropsy is performed on all animals at the end of the observation period.[5][20]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline describes a procedure for the assessment of the potential of a substance to cause dermal irritation or corrosion.[11][13][21][22][23]

  • Test Animals: Albino rabbits are the recommended species.[11]

  • Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[21]

  • Exposure Duration: The exposure period is typically 4 hours.[21]

  • Observations: The treated skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[13][21] The severity of the reactions is scored according to a standardized scale. The reversibility of any observed effects is also assessed.[13]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[2][24][25][26][27]

  • Test Animals: Albino rabbits are the preferred species.[25]

  • Application of Test Substance: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal.[24] The other eye remains untreated and serves as a control.[24][25]

  • Observations: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[2][25] The severity of the lesions is scored. The reversibility of any observed effects is also evaluated.[25]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[3][4][28][29][30]

  • Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.[3][4]

  • Method: The test substance, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial tester strains.[3][4] The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.[3] A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[4]

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies based on OECD guidelines.

Acute_Oral_Toxicity_Workflow A Acclimatization of Test Animals (e.g., Rats) B Fasting (overnight) A->B C Single Oral Dose Administration (Gavage) B->C D Observation Period (14 days) - Clinical signs - Body weight - Mortality C->D E Gross Necropsy D->E F Data Analysis and Reporting E->F

Caption: Workflow for an Acute Oral Toxicity Study (OECD 420).

Acute_Dermal_Toxicity_Workflow A Acclimatization of Test Animals (e.g., Rats) B Fur Clipping A->B C Dermal Application of Substance (24-hour exposure) B->C D Observation Period (14 days) - Clinical signs - Skin reactions - Body weight - Mortality C->D E Gross Necropsy D->E F Data Analysis and Reporting E->F

Caption: Workflow for an Acute Dermal Toxicity Study (OECD 402).

Ames_Test_Workflow cluster_0 Without Metabolic Activation cluster_1 With Metabolic Activation A Mix Test Substance with Bacterial Strain B Plate on Minimal Agar A->B E Incubate Plates B->E C Mix Test Substance with Bacterial Strain and S9 Mix D Plate on Minimal Agar C->D D->E F Count Revertant Colonies E->F G Data Analysis and Reporting F->G

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Potential Metabolic Pathway

The metabolic pathway for this compound has not been specifically elucidated. However, based on the metabolism of shorter-chain glycol ethers like ethylene (B1197577) glycol monomethyl ether (EGME), a probable metabolic route involves oxidation to an aldehyde intermediate, followed by further oxidation to an alkoxyacetic acid.[14][31][32] It is this acidic metabolite that is often associated with the toxicity of lower molecular weight glycol ethers.[14][15]

Metabolic_Pathway NEGME Nonaethylene Glycol Monomethyl Ether Aldehyde Methoxy(nonaethyleneoxy)acetaldehyde (Intermediate) NEGME->Aldehyde Alcohol Dehydrogenase Acid Methoxy(nonaethyleneoxy)acetic Acid (Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase Excretion Excretion Acid->Excretion

Caption: Postulated metabolic pathway for this compound.

Health and Safety Recommendations

Handling and Storage
  • Handling: Handle in a well-ventilated area.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials and foodstuff containers.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and impervious clothing, such as a lab coat or coveralls.[24]

  • Respiratory Protection: If exposure limits are exceeded or if aerosols are generated, use a full-face respirator with an appropriate cartridge.[24]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spills and Environmental Precautions

In case of a spill, avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[2] Prevent the substance from entering drains and waterways.[2] Absorb the spill with an inert material and place it in a suitable container for disposal.[5]

Ecotoxicity and Biodegradation

Specific ecotoxicity data for this compound is scarce. For the general class of polyethylene (B3416737) glycol methyl ethers, no data is available for toxicity to fish, daphnia, algae, or microorganisms in the reviewed SDS.[19] Glycol ethers are generally water-soluble and may not readily biodegrade, potentially producing toxic metabolites in the process.[25] Discharge into the environment should be avoided.[2]

Conclusion

This compound is a compound with a likely low acute toxicity profile, based on data from structurally similar molecules. However, the potential for skin and eye irritation exists, and appropriate personal protective equipment should be used to minimize exposure. The lack of specific toxicological data for NEGME, particularly concerning chronic, reproductive, and developmental effects, warrants a cautious approach in its handling and use. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to perform a comprehensive risk assessment. Researchers and drug development professionals should always consult a substance-specific Safety Data Sheet and adhere to institutional safety protocols when working with this and any other chemical.

References

Navigating the Regulatory Landscape: A Technical Guide to Nonaethylene Glycol Monomethyl Ether in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene Glycol Monomethyl Ether (m-PEG-9, CAS No. 6048-68-6) is a valuable polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in biomedical research and drug development. Its unique properties as a hydrophilic and biocompatible linker make it a key component in advanced therapeutic modalities, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the formulation of nanoparticles and micelles for drug delivery. This technical guide provides an in-depth overview of the regulatory information, safety data, and key experimental protocols for the use of this compound in a research setting.

Regulatory and Safety Profile

While specific occupational exposure limits for this compound are not established by major regulatory bodies such as OSHA or ACGIH, the broader class of glycol ethers has been extensively studied. A consistent trend observed is that the toxicity of ethylene (B1197577) glycol monomethyl ethers decreases with increasing chain length.[1][2] Shorter-chain glycol ethers, such as Ethylene Glycol Monomethyl Ether (EGME), are recognized for their potential reproductive and developmental toxicity.[3][4] However, higher molecular weight glycol ethers, including this compound, are generally considered to have a low hazard potential.[1][5]

The European Chemicals Agency (ECHA) registration dossier for the category of high boiling ethylene glycol ethers, which includes structurally similar compounds, indicates no hazards have been classified.[6] Furthermore, the EPA has established exemptions from the requirement of a tolerance for certain high molecular weight polyethylene glycol methyl ethers when used as inert ingredients in pesticide formulations, signifying their low risk profile in specific applications.[7]

GHS Classification

Based on available data for structurally related compounds, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8]

Handling and Storage

Prudent laboratory practices should always be followed when handling this compound. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the formation of dust and aerosols.[9][10] The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First Aid Measures

In case of accidental exposure, the following first aid measures are recommended[9][10]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

  • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

In all cases of significant exposure or if symptoms persist, it is crucial to seek medical attention.[9]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound and related glycol ethers to provide a comparative overview.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 6048-68-6[11]
Molecular Formula C₁₉H₄₀O₁₀[11]
Molecular Weight 428.51 g/mol [11]
Appearance Colorless to light yellow liquid
Melting Point 14 °C[10]
Boiling Point 164 °C at 7 mmHg[10]
Comparative Acute Toxicity Data of Glycol Ethers
CompoundCAS NumberOral LD₅₀ (rat)Dermal LD₅₀ (rabbit)Reference(s)
Ethylene Glycol Monomethyl Ether (EGME)109-86-42,125 mg/kg3,900 mg/kg (rat)[12]
Diethylene Glycol Monomethyl Ether (DEGME)111-77-37,128 mg/kg9,404 mg/kg[13]

Experimental Protocols in Research

This compound is a versatile tool in the development of advanced therapeutics and drug delivery systems. Below are detailed methodologies for its application in key research areas.

Synthesis of a PROTAC Linker

This compound can be functionalized to serve as a hydrophilic linker in Proteolysis-Targeting Chimeras (PROTACs). The following protocol describes the synthesis of an amine-terminated linker.[14]

Methodology:

  • Tosylation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere. Cool the solution to 0°C and add triethylamine (B128534) (1.5 eq.), followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight.[14]

  • Azidation: Dissolve the resulting tosylated compound in dimethylformamide (DMF) and add sodium azide (B81097) (1.5 eq.). Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until completion.[14]

  • Reduction: Dissolve the azide-terminated linker in a mixture of tetrahydrofuran (B95107) (THF) and water. Add triphenylphosphine (B44618) (1.5 eq.) and stir at room temperature overnight. Purify the resulting amine-terminated linker by column chromatography.[14]

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction A Nonaethylene Glycol Monomethyl Ether B Tosylated Intermediate A->B p-TsCl, Et3N, DCM C Azide-terminated Linker B->C NaN3, DMF D Amine-terminated Linker C->D PPh3, THF/H2O

Formulation of Drug-Loaded Nanoparticles

The hydrophilic nature of this compound makes it an excellent coating for nanoparticles, enhancing their stability and biocompatibility. This protocol outlines the preparation of drug-loaded polymeric micelles.[15][16]

Methodology:

  • Polymer-Drug Solution: Dissolve the this compound-polyester diblock copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., tetrahydrofuran, THF).

  • Micelle Formation: While stirring the polymer-drug solution, add ultrapure water dropwise. This will induce the self-assembly of the block copolymer into micelles, encapsulating the drug within the hydrophobic core.

  • Solvent Removal and Purification: Continue stirring to allow for the evaporation of the organic solvent. The resulting aqueous solution of drug-loaded micelles is then purified by dialysis to remove any remaining free drug and solvent.

  • Lyophilization: The purified micelle solution can be freeze-dried to obtain a stable, powdered formulation that can be reconstituted for use.

G A Polymer & Drug in Organic Solvent B Addition of Water (Self-Assembly) A->B C Drug-Loaded Micelles in Aqueous Solution B->C D Solvent Removal & Purification C->D E Lyophilized Micelles D->E

Bioconjugation for Antibody-Drug Conjugates (ADCs)

This compound can be incorporated as a linker in ADCs to connect a cytotoxic payload to a monoclonal antibody. The following is a general protocol for ADC synthesis via cysteine-maleimide chemistry.[10]

Methodology:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups.

  • Linker-Payload Preparation: Synthesize a maleimide-functionalized Nonaethylene Glycol linker attached to the cytotoxic payload.

  • Conjugation: React the reduced antibody with an excess of the maleimide-linker-payload. The maleimide (B117702) groups will specifically react with the free thiols on the antibody.

  • Purification: Purify the resulting ADC from unconjugated payload and antibody using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification A Monoclonal Antibody B Reduced Antibody A->B Reduction (TCEP) D ADC B->D C Maleimide-Linker- Payload C->D E Purified ADC D->E Chromatography

Conclusion

This compound is a key enabling technology in modern drug development and biomedical research. While researchers should adhere to standard laboratory safety practices, the available data on structurally similar, high molecular weight glycol ethers suggest a low toxicity profile. Its versatility as a hydrophilic linker and nanoparticle coating provides a powerful tool for creating advanced therapeutics and drug delivery systems with improved properties. The experimental protocols provided herein offer a starting point for the application of this compound in various research contexts.

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation using Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic profile, increase its stability, reduce its immunogenicity, and extend its circulating half-life.[1][2][3] Nonaethylene glycol monomethyl ether is a discrete, monodisperse PEG molecule (mPEG) that can be employed for protein PEGylation.[4][5] Its defined chain length allows for precise control over the modification process, potentially leading to more homogeneous conjugates compared to traditional polydisperse PEG reagents.[6]

These application notes provide a detailed guide to the use of this compound in protein PEGylation, from the activation of the molecule to the conjugation and characterization of the resulting PEGylated protein.

Principle of this compound PEGylation

This compound possesses a single terminal hydroxyl group that can be chemically activated to react with specific functional groups on a protein.[7] The methoxy (B1213986) group at the other end is inert, preventing cross-linking between protein molecules.[7] The most common strategies for protein PEGylation target the primary amines of lysine (B10760008) residues and the N-terminus, or the sulfhydryl groups of cysteine residues. This is achieved by first converting the terminal hydroxyl group of this compound into a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester for amine-reactive PEGylation or a maleimide (B117702) for sulfhydryl-reactive PEGylation.[8][9]

Activation of this compound

Prior to conjugation, the terminal hydroxyl group of this compound must be activated. Below are protocols for generating amine-reactive (NHS ester) and sulfhydryl-reactive (maleimide) derivatives.

Protocol 1: Synthesis of this compound-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, followed by activation to an NHS ester.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270)

  • Succinic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous diethyl ether

  • Argon or nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of this compound-Succinate:

    • Dissolve this compound and a 1.5-fold molar excess of succinic anhydride in anhydrous DCM under an inert atmosphere.

    • Add a 1.2-fold molar excess of anhydrous pyridine and stir the reaction at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 0.1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the carboxylic acid derivative.

  • Activation to NHS Ester:

    • Dissolve the dried this compound-succinate in anhydrous DCM.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

    • Stir the reaction mixture under an inert atmosphere at room temperature overnight.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

    • Precipitate the this compound-NHS ester by adding the reaction solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Store the final product under desiccated conditions at -20°C.

Protocol 2: Synthesis of this compound-Maleimide

This protocol details the activation of the terminal hydroxyl group with a maleimide functionality.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • 3-Maleimidopropionyl chloride

  • Anhydrous diethyl ether

  • Argon or nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add a 1.5-fold molar excess of triethylamine.

  • Cool the mixture to 0°C and slowly add a 1.2-fold molar excess of 3-maleimidopropionyl chloride dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • Store the final product under desiccated conditions at -20°C.

Protein PEGylation Protocols

The following protocols describe the conjugation of activated this compound to proteins.

Protocol 3: Amine-Reactive PEGylation using this compound-NHS Ester

This protocol targets primary amines on the protein surface.

Materials:

  • Protein of interest

  • This compound-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines (e.g., Tris) are removed by dialysis or buffer exchange.

  • PEGylation Reaction:

    • Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF.

    • Add the desired molar excess of the activated PEG solution to the protein solution with gentle stirring. A typical starting point is a 5 to 20-fold molar excess of PEG reagent over protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect fractions and analyze by SDS-PAGE to identify the desired PEGylated species.

Protocol 4: Sulfhydryl-Reactive PEGylation using this compound-Maleimide

This protocol targets free sulfhydryl groups on cysteine residues.

Materials:

  • Protein of interest with at least one free cysteine residue

  • This compound-maleimide

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)

  • (Optional) Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by buffer exchange.

  • PEGylation Reaction:

    • Dissolve the this compound-maleimide in a small amount of anhydrous DMSO or DMF.

    • Add a 2 to 10-fold molar excess of the activated PEG solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching reagent over the initial amount of maleimide-PEG to cap any unreacted maleimide groups.

    • Incubate for 1 hour at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein as described in Protocol 3.

Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality and consistency of the PEGylated product.

Protocol 5: SDS-PAGE Analysis

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified protein and the PEGylated species.

  • Mix the protein samples with non-reducing Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto the gel and run at a constant voltage.

  • Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium-iodide) to visualize the protein bands.[2]

  • The PEGylated protein will migrate at a higher apparent molecular weight than the unmodified protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, etc.).

Protocol 6: Size-Exclusion Chromatography (SEC)

Procedure:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Inject the purified PEGylated protein sample.

  • Monitor the elution profile at 280 nm.

  • The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. SEC can be used to assess the purity and aggregation state of the conjugate.

Protocol 7: Mass Spectrometry (MS)

Procedure:

  • Analyze the purified PEGylated protein by MALDI-TOF or ESI-MS.

  • The mass spectrum will show a series of peaks corresponding to the unmodified protein and the different PEGylated species.

  • The mass difference between the peaks will correspond to the mass of the attached this compound moieties, allowing for the determination of the degree of PEGylation.

Quantitative Data Presentation

Disclaimer: The following tables present illustrative data based on typical outcomes for protein PEGylation with mPEG reagents. Specific quantitative results for this compound will be dependent on the protein and the precise reaction conditions and should be determined empirically.

Table 1: Illustrative PEGylation Reaction Efficiency

Parameter Amine-Reactive PEGylation (NHS Ester) Sulfhydryl-Reactive PEGylation (Maleimide)
Protein Model Protein A (e.g., Lysozyme) Model Protein B (e.g., BSA with one free Cys)
Molar Ratio (PEG:Protein) 10:1 5:1
Reaction Time 2 hours 4 hours
Temperature Room Temperature Room Temperature
Unmodified Protein (%) 15 10
Mono-PEGylated Protein (%) 70 85
Di-PEGylated Protein (%) 10 3

| Multi-PEGylated Protein (%) | 5 | 2 |

Table 2: Characterization of Illustrative PEGylated Protein

Analytical Method Unmodified Protein Mono-PEGylated Protein
Apparent MW by SDS-PAGE 14 kDa ~20 kDa
Elution Volume by SEC 12.5 mL 10.8 mL
Mass by MS 14,307 Da 14,735 Da

| In Vitro Activity | 100% | 85% |

Visualizations

Activation_and_Conjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Protein PEGylation mPEG_OH Nonaethylene Glycol Monomethyl Ether (mPEG-OH) Activation_Reagents Activation Reagents (e.g., Succinic Anhydride/NHS/DCC or Maleimidopropionyl Chloride) mPEG_OH->Activation_Reagents Reaction Activated_mPEG Activated mPEG (mPEG-NHS or mPEG-Maleimide) Activation_Reagents->Activated_mPEG Protein Target Protein (with -NH2 or -SH groups) Activated_mPEG->Protein Conjugation PEGylated_Protein PEGylated Protein Protein->PEGylated_Protein Quenching Quenching PEGylated_Protein->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization

Caption: Workflow for the activation of this compound and subsequent protein PEGylation.

Amine_Reactive_PEGylation Protein_NH2 Protein-NH2 (Lysine or N-terminus) PEG_Protein_Amide Protein-NH-CO-mPEG (Stable Amide Bond) Protein_NH2->PEG_Protein_Amide pH 7.2-8.0 mPEG_NHS mPEG-NHS Ester mPEG_NHS->PEG_Protein_Amide NHS_leaving_group NHS PEG_Protein_Amide->NHS_leaving_group releases

Caption: Amine-reactive PEGylation using an NHS ester derivative.

Sulfhydryl_Reactive_PEGylation Protein_SH Protein-SH (Cysteine) PEG_Protein_Thioether Protein-S-mPEG (Stable Thioether Bond) Protein_SH->PEG_Protein_Thioether pH 6.5-7.5 mPEG_Maleimide mPEG-Maleimide mPEG_Maleimide->PEG_Protein_Thioether

Caption: Sulfhydryl-reactive PEGylation using a maleimide derivative.

References

Nonaethylene Glycol Monomethyl Ether: A Versatile Non-Ionic Surfactant for Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monomethyl ether is a polyether compound that functions as a high-performing, non-ionic surfactant. Its unique amphiphilic nature, stemming from a hydrophilic nonaethylene glycol chain and a lipophilic methyl ether end group, makes it an invaluable excipient in a wide array of formulations across the pharmaceutical, cosmetic, and research sectors. This document provides detailed application notes and experimental protocols to guide researchers and formulation scientists in leveraging the properties of this compound for enhanced solubilization, improved bioavailability, and the development of sophisticated drug delivery systems.

Physicochemical Properties and Surfactant Characteristics

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key parameters are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₄₀O₁₀[1]
Molecular Weight 428.51 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Melting Point 14 °C[3]
Calculated Hydrophile-Lipophile Balance (HLB) ~13.6[4][5]
Estimated Critical Micelle Concentration (CMC) In the range of 0.08 mM[3]

Note: The HLB value is calculated based on Griffin's method for non-ionic ethers, where HLB = E/5, with E being the weight percentage of the ethylene (B1197577) oxide chains. The CMC is an estimate based on the reported value for the structurally similar nonaethylene glycol monododecyl ether.

Applications in Formulations

This compound's versatility as a non-ionic surfactant lends itself to a multitude of applications in formulation development.[6]

1. Solubilizing Agent: Its amphiphilic character enables the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[2] In cosmetic and personal care products, it serves as an effective solvent and emulsifier, improving texture and stability.[2]

2. Emulsifier and Dispersant: It is instrumental in the formation and stabilization of emulsions and dispersions. Its ability to reduce interfacial tension between immiscible liquids makes it a key component in creating stable creams, lotions, and other multiphasic systems.[6]

3. PEGylation Agent: In the realm of biopharmaceuticals, it is used in PEGylation, a process that enhances the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This modification can lead to increased solubility, reduced aggregation, and extended circulation times in the body.[6]

4. Nanoparticle and Microemulsion Formation: this compound is a critical component in the synthesis of nanoparticles and the formulation of microemulsions for targeted drug delivery. These advanced delivery systems can improve drug efficacy and reduce side effects.

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound.

Protocol 1: Preparation of a Nanoemulsion for Topical Drug Delivery

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using the phase inversion composition (PIC) method.

Materials:

  • This compound

  • Oil phase (e.g., Caprylic/Capric Triglyceride)

  • Aqueous phase (Deionized water)

  • Active Pharmaceutical Ingredient (API) - hydrophobic

  • Magnetic stirrer

  • High-pressure homogenizer (optional, for further size reduction)

Methodology:

  • Preparation of the Oil Phase: Dissolve the hydrophobic API in the oil phase at a predetermined concentration.

  • Preparation of the Surfactant-Oil Mixture: Add this compound to the oil phase containing the API. The ratio of surfactant to oil should be optimized based on preliminary phase diagram studies. Typically, a starting ratio of 1:2 (w/w) can be explored.

  • Nanoemulsion Formation:

    • Place the surfactant-oil mixture on a magnetic stirrer.

    • Slowly add the aqueous phase dropwise to the mixture while stirring at a constant, moderate speed (e.g., 500 rpm).

    • Continue adding the aqueous phase until a clear or slightly bluish, translucent liquid is formed, indicating the formation of a nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoemulsion.

    • Drug Content and Encapsulation Efficiency: Quantify using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Expected Results: This method is expected to yield a stable O/W nanoemulsion with droplet sizes in the range of 50-200 nm and a narrow PDI, indicating a homogenous formulation.

Protocol 2: Synthesis of Drug-Loaded Polymeric Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method, where this compound is part of a block copolymer.

Materials:

  • Amphiphilic block copolymer (e.g., mPEG-PLGA, where mPEG is derived from this compound)

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., Acetone or Acetonitrile)

  • Aqueous phase (Deionized water)

  • Magnetic stirrer

  • Dialysis membrane

Methodology:

  • Organic Phase Preparation: Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate and self-assemble into nanoparticles, encapsulating the drug.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove any unencapsulated drug and residual organic solvent.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze using DLS.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Determine by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug content via HPLC or UV-Vis spectroscopy. The formulas are as follows:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Expected Results: This protocol should produce spherical nanoparticles with a narrow size distribution, high encapsulation efficiency, and a sustained drug release profile.

Signaling Pathways and Cellular Uptake

The use of this compound in drug delivery systems, particularly in the form of PEGylated nanoparticles, significantly influences their interaction with biological systems. The PEG chains create a hydrophilic shield that can reduce opsonization (the process of proteins binding to the nanoparticle surface), thereby evading recognition and clearance by the mononuclear phagocyte system (MPS).[7][8] This "stealth" effect prolongs the circulation time of the nanoparticles, increasing the probability of them reaching their target site.

Cellular uptake of these PEGylated nanoparticles can occur through various endocytic pathways. The specific pathway is dependent on nanoparticle size, shape, and surface chemistry.[2]

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle Clathrin_Coated_Pit Clathrin-Coated Pit PEGylated_Nanoparticle->Clathrin_Coated_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae PEGylated_Nanoparticle->Caveolae Caveolae-Mediated Endocytosis Macropinocytosis Macropinocytosis PEGylated_Nanoparticle->Macropinocytosis Macropinocytosis Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Drug Release/Degradation) Late_Endosome->Lysosome Cytosol Cytosol (Drug Action) Lysosome->Cytosol

Cellular uptake pathways for PEGylated nanoparticles.

By facilitating the delivery of drugs into cells, non-ionic surfactants like this compound can indirectly impact various signaling pathways. For instance, by enhancing the intracellular concentration of a P-glycoprotein (P-gp) substrate, these surfactants can help overcome multidrug resistance in cancer cells. P-gp is an efflux pump that actively removes chemotherapeutic agents from cancer cells, reducing their efficacy. Non-ionic surfactants can inhibit P-gp function, leading to increased intracellular drug accumulation and apoptosis.[9]

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Drug->Pgp Efflux Apoptosis Apoptosis Drug->Apoptosis Induces Surfactant Nonaethylene Glycol Monomethyl Ether Surfactant->Pgp Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Inhibition of P-glycoprotein by non-ionic surfactants.

Stability and Safety Considerations

Formulations containing this compound should undergo rigorous stability testing to ensure their quality and shelf-life. This includes assessing physical stability (e.g., particle size, phase separation) and chemical stability (e.g., degradation of the API and excipient) under various storage conditions.[10] Forced degradation studies are also recommended to identify potential degradation products.[10]

While this compound is generally considered to have low toxicity, it is important to be aware of the safety data for related, shorter-chain glycol ethers. For instance, ethylene glycol monomethyl ether (EGME) and its metabolite, methoxyacetic acid (MAA), have been shown to cause testicular toxicity by inducing apoptosis in primary spermatocytes.[11][12] This toxicity is associated with changes in gene expression and signaling pathways related to oxidative stress and hormone receptors.[11] Therefore, comprehensive toxicological assessments are essential for any new formulation intended for pharmaceutical use.

Conclusion

This compound is a highly effective and versatile non-ionic surfactant with broad applications in pharmaceutical and cosmetic formulations. Its ability to enhance solubility, improve stability, and facilitate the formation of advanced drug delivery systems makes it a valuable tool for researchers and formulation scientists. The protocols and information provided in this document serve as a starting point for the development of innovative and effective products utilizing the unique properties of this excipient. As with any formulation component, thorough characterization, stability testing, and safety assessments are paramount to ensure the final product's quality and performance.

References

Applications of Nonaethylene Glycol Monomethyl Ether in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (N9ME), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, is a versatile polyether compound increasingly utilized in advanced drug delivery systems.[1] Its chemical structure, consisting of nine ethylene (B1197577) glycol units with a terminal methyl ether group, imparts a unique combination of hydrophilicity and moderate lipophilicity.[1] This amphiphilic nature, coupled with its biocompatibility and low toxicity, makes N9ME a valuable component in the formulation of various drug carriers.[2]

In pharmaceutical applications, N9ME serves multiple functions, including as a hydrophilic linker in bioconjugates, a surfactant and emulsifier in nanoformulations, and a surface modifier for nanoparticles to impart "stealth" characteristics.[1][2] Its ability to enhance the solubility, stability, and bioavailability of therapeutic agents makes it a key excipient in the development of next-generation drug delivery platforms.[1] This document provides detailed application notes and experimental protocols for the use of N9ME in drug delivery systems.

I. This compound as a Linker in Antibody-Drug Conjugates (ADCs)

Application Note

This compound is employed as a flexible and hydrophilic linker in the construction of antibody-drug conjugates (ADCs).[3] In an ADC, a potent cytotoxic drug is chemically attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC.[][5]

The inclusion of an N9ME (or PEG9) linker offers several advantages:

  • Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The hydrophilic N9ME linker counteracts this, improving the overall solubility and stability of the conjugate.[]

  • Enhanced Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its plasma half-life.[6] This extended circulation time allows for greater accumulation of the ADC in tumor tissues.[6]

  • Reduced Immunogenicity: The flexible N9ME linker can create a "shield" around the cytotoxic drug, potentially reducing its immunogenicity.[5][6]

  • Optimized Drug-to-Antibody Ratio (DAR): The use of PEG linkers can facilitate the attachment of a higher number of drug molecules to the antibody without compromising its stability.[5]

Quantitative Data: Physicochemical Properties of PEGylated ADCs
ADC ComponentLinker TypeDrug-to-Antibody Ratio (DAR)Aggregation Onset Temperature (°C)Plasma Half-life (hours)
Trastuzumab-MMAEPEG43.865120
Trastuzumab-MMAEPEG84.168135
Trastuzumab-MMAEPEG124.070142
Trastuzumab-DM1PEG4-Maleimide3.572150

This table presents hypothetical yet representative data based on trends reported for PEGylated ADCs.

Experimental Protocol: Synthesis of an N9ME-Linked Antibody-Drug Conjugate

This protocol describes a general method for conjugating a cytotoxic drug to a monoclonal antibody using a heterobifunctional N9ME linker. This example assumes the use of a linker with a maleimide (B117702) group for reaction with antibody thiol groups and an NHS ester for reaction with an amine-containing drug.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • N9ME-Maleimide-NHS ester linker

  • Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

    • Remove excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Drug-Linker Conjugation:

    • Dissolve the N9ME-Maleimide-NHS ester linker and the amine-containing cytotoxic drug in DMSO to prepare stock solutions.

    • React the drug with the linker at a 1:1.2 molar ratio in DMSO for 1-2 hours at room temperature to form the drug-linker complex.

  • ADC Formation:

    • Add the drug-linker solution to the reduced antibody solution at a 5- to 8-fold molar excess of the drug-linker over the antibody.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle mixing. The maleimide group on the linker will react with the free sulfhydryl groups on the antibody.

  • Quenching and Purification:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker complexes and other impurities.

    • Characterize the purified ADC for DAR, purity, and aggregation.

Workflow for ADC Synthesis

ADC_Synthesis cluster_reduction Antibody Reduction cluster_drug_linker Drug-Linker Conjugation cluster_conjugation ADC Formation cluster_purification Purification mAb Monoclonal Antibody TCEP TCEP (Reducing Agent) reduced_mAb Reduced Antibody (Exposed -SH) TCEP->reduced_mAb Incubation (37°C) conjugation Conjugation Reaction reduced_mAb->conjugation drug Cytotoxic Drug (-NH2) linker N9ME-Maleimide-NHS Ester drug_linker Drug-Linker Complex linker->drug_linker Reaction in DMSO drug_linker->conjugation ADC Antibody-Drug Conjugate conjugation->ADC SEC Size-Exclusion Chromatography ADC->SEC purified_ADC Purified ADC SEC->purified_ADC

Caption: Workflow for the synthesis of an N9ME-linked ADC.

II. This compound in Nanoparticle-Based Drug Delivery

Application Note

N9ME can be incorporated into various nanoparticle formulations, such as micelles and liposomes, to enhance their drug delivery capabilities. Its primary roles in these systems are as a surfactant, a co-solvent, and a surface-modifying agent to create a "stealth" effect.[7][8]

  • Micelles: Amphiphilic block copolymers containing a hydrophilic N9ME block and a hydrophobic block can self-assemble in an aqueous environment to form micelles. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic N9ME corona forms a protective layer that prolongs circulation time and reduces uptake by the reticuloendothelial system (RES).[9]

  • Liposomes (PEGylation): N9ME can be conjugated to a lipid anchor (e.g., DSPE) to form a PEG-lipid. This construct can then be incorporated into the lipid bilayer of liposomes, a process known as PEGylation.[10][11] The N9ME chains on the liposome (B1194612) surface create a hydrophilic barrier, sterically hindering the binding of opsonins and leading to a longer circulation half-life.[10]

Quantitative Data: Characteristics of N9ME-Containing Nanoparticles
FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
N9ME-PLA MicellesPaclitaxel80 - 120-5 to -1510 - 15> 90
N9ME-PCL MicellesDoxorubicin90 - 150-8 to -208 - 12> 85
PEGylated LiposomesCisplatin100 - 130-10 to -251 - 330 - 50

This table presents hypothetical yet representative data based on typical values for similar PEGylated nanoparticle systems.

Experimental Protocol: Preparation of Drug-Loaded N9ME-PLA Micelles

This protocol describes the preparation of micelles from a diblock copolymer of this compound and polylactic acid (N9ME-PLA) for the encapsulation of a hydrophobic drug.

Materials:

  • N9ME-PLA diblock copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Tetrahydrofuran (THF)

  • Ultrapure water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Preparation of Polymer-Drug Solution:

    • Dissolve 100 mg of N9ME-PLA copolymer and 10 mg of Paclitaxel in 10 mL of THF.

    • Stir the solution until both components are fully dissolved.

  • Micelle Formation (Nanoprecipitation):

    • Add the polymer-drug solution dropwise to 40 mL of vigorously stirring ultrapure water.

    • The rapid change in solvent polarity will cause the hydrophobic PLA blocks to collapse and the hydrophilic N9ME blocks to remain solvated, leading to the self-assembly of drug-loaded micelles.

  • Solvent Evaporation and Purification:

    • Continue stirring the solution for 12-24 hours in a fume hood to allow for the complete evaporation of THF.

    • Transfer the micellar solution to a dialysis bag and dialyze against ultrapure water for 48 hours to remove any remaining free drug and organic solvent. Change the water every 6-8 hours.

  • Characterization:

    • Determine the particle size and zeta potential of the micelles using dynamic light scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as HPLC.

Workflow for Micelle Preparation

Micelle_Preparation cluster_solution Solution Preparation cluster_self_assembly Self-Assembly cluster_purification Purification polymer N9ME-PLA Copolymer solution Polymer-Drug Solution polymer->solution drug Hydrophobic Drug drug->solution THF THF (Organic Solvent) THF->solution nanoprecipitation Nanoprecipitation (Dropwise Addition) solution->nanoprecipitation water Ultrapure Water (Vigorous Stirring) water->nanoprecipitation micelles Drug-Loaded Micelles nanoprecipitation->micelles evaporation Solvent Evaporation micelles->evaporation dialysis Dialysis evaporation->dialysis purified_micelles Purified Micelles dialysis->purified_micelles

Caption: Workflow for the preparation of drug-loaded N9ME-PLA micelles.

Experimental Protocol: PEGylation of Liposomes using N9ME-DSPE (Post-Insertion Method)

This protocol describes the incorporation of N9ME-derivatized lipids into pre-formed liposomes.[10]

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC and Cholesterol)

  • N9ME-DSPE (this compound-distearoylphosphatidylethanolamine)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of N9ME-DSPE Micelles:

    • Disperse N9ME-DSPE in PBS at a concentration above its critical micelle concentration to form micelles. This can be facilitated by gentle warming (e.g., to 60°C) and vortexing.

  • Post-Insertion:

    • Heat the pre-formed liposome suspension and the N9ME-DSPE micelle solution to a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C for DSPC).

    • Add the N9ME-DSPE micelle solution to the liposome suspension at a desired molar ratio (e.g., 5 mol% of total lipid).

    • Incubate the mixture for 1-2 hours at this temperature with occasional gentle mixing. During this incubation, the N9ME-DSPE molecules will transfer from the micelles into the outer leaflet of the liposomal bilayer.

  • Purification:

    • Cool the liposome suspension to room temperature.

    • Remove any unincorporated N9ME-DSPE micelles by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the incorporation of N9ME-DSPE into the liposomes using appropriate analytical techniques.

    • Measure the particle size and zeta potential of the PEGylated liposomes.

Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect

EPR_Effect blood_vessel Blood Vessel nanoparticle N9ME-Coated Nanoparticle (Long Circulation) leaky_vasculature Leaky Vasculature (Fenestrations) nanoparticle->leaky_vasculature Extravasation tumor_tissue Tumor Tissue accumulation Nanoparticle Accumulation leaky_vasculature->accumulation impaired_lymphatic_drainage Impaired Lymphatic Drainage impaired_lymphatic_drainage->accumulation Retention

References

Application Notes and Protocols for Nanoparticle Surface Modification with Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems, diagnostics, and therapeutics. Nonaethylene glycol monomethyl ether (m-PEG9) is a poly(ethylene glycol) (PEG) derivative that plays a pivotal role in this process, a technique commonly referred to as PEGylation. The covalent attachment of m-PEG9 chains to a nanoparticle surface imparts a hydrophilic and flexible corona, creating a "stealth" shield. This modification is instrumental in overcoming biological barriers and improving the in vivo performance of nanoparticles.

The primary advantage of PEGylation with this compound is the significant reduction in opsonization, the process by which nanoparticles are marked by plasma proteins for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By minimizing protein adsorption, m-PEG9 modification prolongs the systemic circulation time of nanoparticles, thereby increasing the probability of them reaching their intended target site. Furthermore, this surface modification enhances the colloidal stability of nanoparticles in physiological environments, preventing aggregation that can be induced by high ionic strength or interactions with biological components.

These application notes provide a comprehensive overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols, a summary of expected physicochemical changes, and visualizations of the experimental workflow and relevant biological pathways.

Key Applications

The surface functionalization of nanoparticles with this compound is crucial for a variety of biomedical applications:

  • Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption, leading to reduced uptake by the reticuloendothelial system (RES) and consequently, longer circulation half-lives of the nanoparticles.

  • Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be detrimental to their function and safety.

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles can more effectively accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

  • Reduced Immunogenicity: The biocompatible PEG coating can mask the nanoparticle core from the immune system, reducing the likelihood of an immune response.

Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticles before and after surface modification with this compound. The exact values will vary depending on the nanoparticle core material, the initial size, the density of the PEG chains, and the specific drug being encapsulated.

Table 1: Physicochemical Properties of this compound-Modified Nanoparticles

PropertyUnmodified NanoparticlesThis compound-Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -25 ± 3-10 ± 2
Surface PEG Density (chains/nm²) N/A0.5 - 2.5

Table 2: Drug Loading and Release Kinetics

ParameterValue
Drug Encapsulation Efficiency (%) 85 ± 5
Drug Loading Capacity (%) 10 ± 2
Initial Burst Release (first 2h, %) < 15
Sustained Release (up to 72h, %) > 80
Release Kinetics Model Higuchi or Korsmeyer-Peppas

Experimental Protocols

This section provides a detailed methodology for the surface modification of pre-formed nanoparticles with this compound. This protocol assumes the nanoparticles have surface functional groups (e.g., carboxyl or amine groups) available for covalent conjugation.

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol is suitable for nanoparticles with surface carboxyl (-COOH) groups.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound with a terminal amine group (m-PEG9-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

  • Centrifuge with appropriate rotors

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure the nanoparticles are well-dispersed.

  • Carboxyl Group Activation:

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring. This reaction activates the carboxyl groups to form a more stable NHS-ester intermediate.

  • PEGylation (Amine Coupling):

    • Centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Immediately add a 20-fold molar excess of m-PEG9-NH2 to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in Washing Buffer (at least three cycles). This removes unreacted this compound and coupling reagents.

    • Alternatively, dialysis or tangential flow filtration can be used for purification.

  • Characterization:

    • Characterize the purified nanoparticles for their hydrodynamic size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.[1]

    • Quantify the amount of conjugated PEG using thermogravimetric analysis (TGA) or a suitable colorimetric assay.

Experimental Workflow Diagram

G Workflow for Nanoparticle PEGylation cluster_0 Preparation cluster_1 Activation cluster_2 PEGylation cluster_3 Purification cluster_4 Characterization start Disperse Carboxylated Nanoparticles in Activation Buffer activation Add EDC and NHS to Activate Carboxyl Groups start->activation 30 min incubation pegylation Add m-PEG9-NH2 for Covalent Conjugation activation->pegylation 4h to overnight incubation purification Purify by Centrifugation/ Dialysis pegylation->purification characterization Analyze Size, Zeta Potential, and PEG Density purification->characterization

Caption: General workflow for the surface modification of nanoparticles with this compound.

Signaling Pathways and Cellular Uptake

The surface modification of nanoparticles with this compound significantly influences their interaction with cells. The PEG shield reduces non-specific binding to the cell membrane. However, once in proximity to target cells, these nanoparticles are typically internalized through various endocytic pathways.

The primary mechanisms of cellular uptake for PEGylated nanoparticles include:

  • Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.

  • Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often a receptor-independent process.

  • Macropinocytosis: This is a non-specific process involving the engulfment of large amounts of extracellular fluid and its contents, including nanoparticles, into large vesicles called macropinosomes.

The specific pathway utilized can depend on the nanoparticle's size, shape, residual surface charge, and the cell type. Following internalization, the nanoparticles are trafficked through the endo-lysosomal pathway. For effective drug delivery, the nanoparticle must be designed to release its therapeutic payload into the cytoplasm before being degraded in the acidic environment of the lysosome.

Cellular Uptake and Intracellular Trafficking Diagram

G Cellular Uptake of PEGylated Nanoparticles cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP m-PEG9 Modified Nanoparticle CME Clathrin-Mediated Endocytosis NP->CME CvME Caveolae-Mediated Endocytosis NP->CvME Macro Macropinocytosis NP->Macro Endosome Early Endosome CME->Endosome CvME->Endosome Macro->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Maturation Release Drug Release (Cytoplasm) Endosome->Release Endosomal Escape Lysosome->Release Degradation & Payload Release

References

Application Notes and Protocols for Protein Stabilization Using Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-based therapeutics represent a significant and growing class of pharmaceuticals. However, their inherent instability presents a major challenge for their development, formulation, and storage. Stabilizing these complex molecules is crucial to maintain their structural integrity and biological activity. Nonaethylene Glycol Monomethyl Ether (N9ME) is a low molecular weight, monodisperse polyethylene (B3416737) glycol (PEG) derivative that can be utilized as an excipient to enhance protein stability. This document provides a detailed protocol for assessing the stabilizing effect of N9ME on a target protein using a thermal shift assay and discusses the underlying mechanisms of stabilization.

The principle of PEG-mediated protein stabilization involves the preferential exclusion of the polymer from the protein's surface. This creates a hydration layer around the protein, which entropically disfavors unfolding, as unfolding would increase the contact area between the protein and the PEG molecule. Additionally, the flexible PEG chains can create a steric shield that reduces protein aggregation.[1] The molecular weight of the PEG is a critical factor, with shorter chains like N9ME offering distinct advantages in certain applications, potentially by interacting with the protein surface without causing significant steric hindrance that might affect activity.[2]

Mechanism of Protein Stabilization by this compound

The stabilizing effect of this compound on proteins is attributed to a combination of factors that collectively enhance the conformational stability of the protein in its native state.

cluster_stabilization Protein Stabilization by N9ME cluster_mechanisms Underlying Mechanisms Protein Target Protein (Native State) StabilizedProtein Stabilized Protein (Increased Tm) Protein->StabilizedProtein Stabilization N9ME Nonaethylene Glycol Monomethyl Ether (N9ME) N9ME->StabilizedProtein Exclusion Preferential Exclusion from Protein Surface Hydration Formation of a Hydration Shell Aggregation Reduced Protein Aggregation Hydration->Aggregation Exclusion->Hydration

Caption: Mechanism of N9ME-mediated protein stabilization.

Quantitative Data: Effect of PEG Molecular Weight on Protein Thermal Stability

FeatureUnmodified Lysozyme2 kDa mono-PEGylated Lysozyme5 kDa mono-PEGylated Lysozyme10 kDa mono-PEGylated Lysozyme
Melting Temperature (Tm) 75.2°CIncreasedFurther IncreasedHighest Tm
Solubility Baseline> 11-fold increaseCompletely SolubleCompletely Soluble

Note: Specific Tm values for the different PEG molecular weights were not explicitly provided in the source material, but the trend of increasing stability with higher molecular weight was clearly stated.[1]

Experimental Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol outlines a method to assess the stabilizing effect of this compound on a target protein by measuring changes in its melting temperature (Tm) using a thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF).

start Start prep_protein Prepare Protein Stock Solution (e.g., 1 mg/mL in buffer) start->prep_protein prep_n9me Prepare N9ME Stock Solution (e.g., 10x concentration series) start->prep_n9me prep_dye Prepare SYPRO Orange Dye (e.g., 50x working stock) start->prep_dye setup_plate Set up 96-well PCR Plate (Protein, N9ME/Buffer, Dye) prep_protein->setup_plate prep_n9me->setup_plate prep_dye->setup_plate run_pcr Run Melt Curve Analysis in Real-Time PCR Instrument (e.g., 25°C to 99°C) setup_plate->run_pcr analyze_data Analyze Data (Determine Tm) run_pcr->analyze_data end End analyze_data->end

Caption: Workflow for the Thermal Shift Assay.

Materials
  • Purified target protein

  • This compound (N9ME)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

  • SYPRO Orange protein gel stain (5000x stock in DMSO)

  • 96-well PCR plates

  • Optical sealing film

  • Real-time PCR instrument with melt curve analysis capability

Methods
  • Protein Preparation:

    • Prepare a stock solution of the purified protein at a concentration of 1 mg/mL in the desired assay buffer.

    • Ensure the buffer composition is consistent across all experimental conditions to avoid variability in Tm due to buffer effects.

  • This compound (N9ME) Preparation:

    • Prepare a series of N9ME stock solutions at 10x the final desired concentrations in the assay buffer. This allows for the addition of a small volume to the reaction, minimizing dilution of the protein.

    • A typical concentration range to screen would be from 0.1% to 5% (w/v) final concentration.

  • SYPRO Orange Dye Preparation:

    • Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.

    • Caution: SYPRO Orange is a potential mutagen. Handle with appropriate personal protective equipment.

  • Assay Plate Setup:

    • In a 96-well PCR plate, for each reaction, add the following components to a final volume of 25 µL:

      • 10 µL of the protein solution (final concentration will be 0.4 mg/mL)

      • 2.5 µL of the 10x N9ME stock solution or assay buffer for the control.

      • 2.5 µL of the 50x SYPRO Orange stock solution (final concentration 5x).

      • 10 µL of assay buffer.

    • Seal the plate firmly with an optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation:

    • Place the 96-well plate in the real-time PCR instrument.

    • Set up a melt curve protocol with the following parameters:

      • Initial hold: 25°C for 1 minute.

      • Temperature ramp: Increase the temperature from 25°C to 99°C with a ramp rate of 0.5°C per 30 seconds.

      • Data acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the melt curve.

    • Compare the Tm of the protein in the presence of different concentrations of N9ME to the Tm of the protein in the buffer-only control. An increase in Tm indicates stabilization of the protein by N9ME.

Conclusion

This compound can be a valuable excipient for enhancing the thermal stability of protein-based therapeutics. The protocol described here provides a robust and high-throughput method to screen for the stabilizing effects of N9ME and to determine its optimal concentration for a given protein. The quantitative data, although based on a related system, illustrates the potential for significant stabilization. Researchers and drug development professionals are encouraged to adapt this protocol to their specific protein of interest to improve its stability and facilitate the development of more robust biopharmaceutical products.

References

Nonaethylene Glycol Monomethyl Ether: Application Notes and Protocols for Cryopreservation of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable biological samples such as cells, tissues, and organs. The success of cryopreservation hinges on the use of effective cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are the most commonly used CPAs, their inherent cytotoxicity necessitates the exploration of alternative agents.[1][2]

Nonaethylene glycol monomethyl ether, a polyethylene (B3416737) glycol (PEG) derivative, presents a promising alternative due to the generally low toxicity profile of higher molecular weight PEGs.[3][4] This document provides detailed application notes and protocols for the potential use of this compound as a cryoprotectant for various biological samples. The information is compiled from existing literature on general cryopreservation principles and data on related ethylene (B1197577) glycol ethers.

Mechanism of Action

Cryoprotectants prevent damage during freezing through several mechanisms.[5] Penetrating cryoprotectants, like ethylene glycol derivatives, enter the cell to reduce the intracellular freezing point and minimize ice crystal formation.[4] Non-penetrating cryoprotectants remain in the extracellular space, drawing water out of the cell to reduce the likelihood of intracellular ice formation.[4] this compound, with its intermediate molecular weight, may exhibit properties of both, though its primary action is likely as a non-penetrating or slowly penetrating CPA. Its hydroxyl groups can form hydrogen bonds with water, disrupting the formation of damaging ice crystals.[6][7]

Data Presentation

Table 1: Comparative Toxicity of Common Penetrating Cryoprotectants
Cryoprotectant (1.5 M)Cell TypeExposure Time & TemperaturePost-Exposure Survival RateReference
Dimethyl Sulfoxide (DMSO)Mouse MII Oocytes15 min @ Room Temp.High (not specified)[8]
Ethylene Glycol (EG)Mouse MII Oocytes15 min @ Room Temp.High (not specified)[8]
Propanediol (PROH)Mouse MII Oocytes15 min @ Room Temp.45.8%[8]
Dimethyl Sulfoxide (DMSO)Mouse MII Oocytes15 min @ 37°CHigh (not specified)[8]
Ethylene Glycol (EG)Mouse MII Oocytes15 min @ 37°CHigh (not specified)[8]
Propanediol (PROH)Mouse MII Oocytes15 min @ 37°C15%[8]
Table 2: Efficacy of Different Cryoprotectant Combinations for Immature Bovine Oocyte Vitrification
Cryoprotectant CombinationMaturation RateReference
20% EG + 20% DMSO11.7%[9]
25% EG + 25% DMSO29.2%[9]
25% EG + 25% Glycerol4.3%[9]

Experimental Protocols

Note: The following protocols are proposed based on standard cryopreservation techniques and may require optimization for specific cell types and applications.

Protocol 1: Cryopreservation of Adherent Mammalian Cells

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution

  • This compound

  • Fetal Bovine Serum (FBS) or other protein source

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation: Culture cells to late log phase of growth. Ensure cell viability is greater than 90%.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer with PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium containing FBS.

    • Transfer the cell suspension to a conical tube.

  • Cell Counting and Centrifugation:

    • Perform a viable cell count (e.g., using trypan blue exclusion).

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant, leaving a small volume to resuspend the cell pellet.

  • Preparation of Cryopreservation Medium:

    • Prepare a 2X cryopreservation medium consisting of 20% (v/v) this compound in complete culture medium.

    • Note: The optimal concentration of this compound should be determined empirically, starting with a range of 10-30%.

  • Resuspension:

    • Gently resuspend the cell pellet in an appropriate volume of complete culture medium.

    • Slowly add an equal volume of the 2X cryopreservation medium to the cell suspension while gently agitating. This will result in a final concentration of 10% this compound. The final cell concentration should be 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.

  • Storage: Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Protocol 2: Thawing of Cryopreserved Cells

Materials:

  • Complete cell culture medium, pre-warmed to 37°C

  • Water bath at 37°C

  • Sterile centrifuge tubes

Procedure:

  • Rapid Thawing:

    • Remove a cryovial from the liquid nitrogen tank.

    • Immediately place the vial in a 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains.

  • Dilution:

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the vial to a centrifuge tube containing 10 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

  • Resuspension and Plating:

    • Aspirate the supernatant.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a culture flask.

  • Incubation: Place the flask in a 37°C incubator with 5% CO2.

  • Medium Change: Change the culture medium after 24 hours to remove any residual cryoprotectant.

Mandatory Visualizations

G cluster_prep Cell Preparation and Harvesting cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery A Culture Adherent Cells to Log Phase B Wash with PBS A->B C Trypsinize Cells B->C D Neutralize with Medium C->D E Centrifuge and Count Cells D->E G Resuspend Cell Pellet E->G Proceed to Cryopreservation F Prepare 2X Cryopreservation Medium (20% this compound) H Slowly Add 2X Cryo-Medium G->H I Aliquot into Cryovials H->I J Controlled Rate Freezing (-1°C/min to -80°C) I->J K Store in Liquid Nitrogen J->K L Rapid Thaw at 37°C K->L For Cell Recovery M Dilute in Pre-warmed Medium L->M N Centrifuge to Remove CPA M->N O Resuspend in Fresh Medium N->O P Culture and Monitor O->P G EGME Ethylene Glycol Monomethyl Ether (EGME) MAA 2-Methoxyacetic Acid (2-MAA) (Active Metabolite) EGME->MAA Metabolism HDAC Histone Deacetylase (HDAC) Inhibition MAA->HDAC Inhibits Caspase3 Cleaved Caspase-3 MAA->Caspase3 Increases Histone_Hyper Histone Hyperacetylation (H3K9, H4K12) HDAC->Histone_Hyper Deacetylates p53_Hyper p53 Hyperacetylation (K379) HDAC->p53_Hyper Deacetylates p21 p21 Expression Histone_Hyper->p21 p53_Hyper->p21 Activates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces CellDamage Cellular Damage / Toxicity CellCycleArrest->CellDamage Apoptosis Apoptosis Caspase3->Apoptosis Induces Apoptosis->CellDamage

References

Application Notes and Protocols: Enhancing Drug Solubility with Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing nonaethylene glycol monomethyl ether to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The information is intended to guide researchers in developing robust formulations for improved drug delivery and bioavailability.

Introduction

This compound (CAS No. 6048-68-6), a polyethylene (B3416737) glycol (PEG) derivative, is a versatile excipient in pharmaceutical formulations.[1][2] Its chemical structure, featuring a hydrophilic polyoxyethylene chain and a lipophilic methyl ether group, imparts an amphiphilic nature, making it an effective solubilizing agent for a wide range of hydrophobic drugs.[1] By increasing the aqueous solubility of APIs, this compound can significantly improve their dissolution rate and subsequent bioavailability.[2] This document outlines the mechanisms of solubility enhancement, provides detailed experimental protocols for formulation development, and presents representative data on its application.

Principle of Solubility Enhancement

The primary mechanism by which this compound enhances drug solubility is through cosolvency . In an aqueous environment, the presence of this cosolvent reduces the overall polarity of the solvent system, making it more favorable for the dissolution of nonpolar drug molecules. The hydrophilic portion of the this compound molecule interacts with water, while the more lipophilic part can associate with the hydrophobic drug, effectively reducing the interfacial tension between the drug and the aqueous medium.

Additionally, at certain concentrations, polyethylene glycol derivatives can form micelles or create localized environments that are more hospitable to hydrophobic drugs, further contributing to their solubilization. This can lead to the formation of stable drug-polymer complexes or solid dispersions where the drug is molecularly dispersed within the polymer matrix, preventing crystallization and enhancing dissolution.[3]

Quantitative Data on Solubility Enhancement

The effectiveness of this compound as a solubilizing agent can be quantified by comparing the solubility of a poorly water-soluble drug in an aqueous solution with and without the excipient. The following tables provide representative data on the solubility enhancement of model hydrophobic drugs.

Table 1: Solubility of Paclitaxel in Various Solvents

Solvent SystemSolubility
Water< 0.01 mg/mL[4]
Ethanol~40-46 mM[4][5]
DMSO~200 mg/mL[5]
Illustrative Example: 10% (w/v) this compound in Water> 1.0 mg/mL

Note: The value for the this compound solution is illustrative, based on the known solubilizing capabilities of similar PEG derivatives for paclitaxel. Actual values should be determined experimentally.

Table 2: Solubility of Curcumin in Various Solvents

Solvent SystemSolubility in WaterSolubility in EthanolSolubility in Glycerol
Pure Solvent1.3 mg/L[6]8895.9 mg/L[6]45.6 mg/L[6]
Illustrative Example: 5% (w/v) this compound in WaterSignificantly Increased--

Note: The effect in the this compound solution is presented qualitatively as "Significantly Increased" to reflect the expected outcome based on its properties as a solubilizer. Specific quantitative enhancement should be experimentally determined.

Experimental Protocols

Protocol for Determining Drug Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of a hydrophobic drug in a cosolvent system containing this compound.

Materials:

  • Hydrophobic drug (e.g., Celecoxib, Ibuprofen)

  • This compound

  • Distilled or deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Cosolvent Systems: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 1%, 5%, 10%, 20% w/v) in the desired aqueous medium (water or PBS).

  • Sample Preparation: Add an excess amount of the hydrophobic drug to a known volume of each cosolvent system in a sealed flask. Ensure that there is undissolved solid material present to confirm saturation.

  • Equilibration: Place the flasks in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method (HPLC or UV-Vis). Analyze the sample to determine the drug concentration.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the drug in that specific cosolvent system.

Protocol for Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of a hydrophobic drug with this compound to enhance its dissolution rate.

Materials:

  • Hydrophobic drug

  • This compound

  • A suitable organic solvent (e.g., ethanol, methanol, dichloromethane) in which both the drug and the polymer are soluble.

  • Beakers or round-bottom flasks

  • Magnetic stirrer or rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Dissolve a specific weight ratio of the hydrophobic drug and this compound in the chosen organic solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Alternatively, the solvent can be evaporated on a magnetic stirrer in a fume hood.

  • Drying: Dry the resulting solid film or mass in a vacuum oven or desiccator to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD, and FTIR) to confirm the amorphous nature and the absence of drug-polymer interactions.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

ExperimentalWorkflow_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_cosolvent Prepare Cosolvent Systems add_drug Add Excess Drug prep_cosolvent->add_drug 1 shake Shake to Equilibrium add_drug->shake 2 centrifuge Centrifuge shake->centrifuge 3 filter Filter centrifuge->filter 4 quantify Quantify Drug (HPLC/UV-Vis) filter->quantify 5 solubility_data Equilibrium Solubility Data quantify->solubility_data 6

Caption: Workflow for Drug Solubility Determination.

ExperimentalWorkflow_SolidDispersion cluster_prep Preparation cluster_processing Processing cluster_finalization Finalization & Characterization cluster_product Product dissolve Dissolve Drug & Polymer in Solvent evaporate Evaporate Solvent dissolve->evaporate 1 dry Dry Solid evaporate->dry 2 mill Mill & Sieve dry->mill 3 characterize Characterize (DSC, XRD, FTIR) mill->characterize 4 sd_product Solid Dispersion Product characterize->sd_product 5

Caption: Workflow for Solid Dispersion Preparation.

Conclusion

This compound is a valuable excipient for enhancing the solubility of poorly water-soluble drugs.[1][2] Its cosolvent properties and ability to form stable drug formulations make it a promising tool for overcoming bioavailability challenges in pharmaceutical development. The protocols provided herein offer a systematic approach for researchers to evaluate and utilize this excipient in their formulation strategies. It is recommended that the compatibility and stability of the drug in the presence of this compound be thoroughly investigated for each specific application.

References

Nonaethylene Glycol Monomethyl Ether: A Potent Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (m-PEG-9) is a polyethylene (B3416737) glycol (PEG) derivative that has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic transformations. Its utility stems from its ability to complex alkali metal cations, thereby enhancing the solubility and reactivity of anionic nucleophiles in nonpolar organic solvents. This property allows for the efficient reaction between reagents that are otherwise immiscible, leading to higher yields, milder reaction conditions, and often, enhanced selectivity.

Compared to traditional phase transfer catalysts such as quaternary ammonium (B1175870) salts or crown ethers, this compound offers several advantages, including lower cost, reduced toxicity, and greater thermal stability. Its acyclic polyether structure, consisting of nine ethylene (B1197577) glycol units capped with a methyl ether, provides multiple coordination sites for cations, effectively sequestering them and facilitating the transfer of the associated anion into the organic phase.

These application notes provide detailed protocols for the use of this compound as a phase transfer catalyst in two fundamental and widely applicable organic reactions: nucleophilic substitution (specifically, the Williamson ether synthesis) and oxidation of alcohols.

Mechanism of Phase Transfer Catalysis

The catalytic cycle of this compound in a biphasic system (e.g., solid-liquid or liquid-liquid) can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase M_Y M⁺Y⁻ (Inorganic Salt) Catalyst_org_M_Y [Catalyst-M]⁺Y⁻ (Complex) M_Y->Catalyst_org_M_Y Complexation & Phase Transfer Catalyst_aq Catalyst (m-PEG-9) R_X R-X (Organic Substrate) R_Y R-Y (Product) R_X->R_Y M_X M⁺X⁻ (Byproduct) Catalyst_org_M_Y->R_Y Nucleophilic Attack (Y⁻ on R-X) Catalyst_org Catalyst (m-PEG-9) Catalyst_org_M_Y->Catalyst_org Release of Y⁻ Catalyst_org->Catalyst_aq Return to Aqueous Phase

Caption: Phase transfer catalysis cycle of this compound.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. Phase transfer catalysis is particularly advantageous for this reaction as it facilitates the use of solid inorganic bases (e.g., KOH, K₂CO₃) to generate the alkoxide in situ, which is then shuttled into the organic phase by the catalyst to react with the alkyl halide.

Illustrative Quantitative Data

The following table presents hypothetical, yet representative, data for the synthesis of benzyl (B1604629) propyl ether from 1-bromopropane (B46711) and benzyl alcohol, illustrating the effectiveness of this compound as a phase transfer catalyst compared to other common catalysts and a control reaction.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
None0KOHToluene (B28343)8024< 5
TBAB¹5KOHToluene80885
18-Crown-65KOHToluene80692
m-PEG-9 5 KOH Toluene 80 6 95
m-PEG-9 2 KOH Toluene 80 8 90

¹Tetrabutylammonium bromide

Experimental Protocol: Synthesis of Benzyl Propyl Ether

Materials:

  • 1-Bromopropane

  • Benzyl alcohol

  • Potassium hydroxide (B78521) (pellets)

  • This compound (m-PEG-9)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 eq), toluene (100 mL), and this compound (0.05 eq).

  • Addition of Base: While stirring, add finely ground potassium hydroxide (2.0 eq) to the mixture.

  • Addition of Alkyl Halide: Slowly add 1-bromopropane (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure benzyl propyl ether.

Williamson_Workflow start Start setup Reaction Setup: Benzyl Alcohol, Toluene, m-PEG-9 start->setup add_base Add KOH setup->add_base add_halide Add 1-Bromopropane add_base->add_halide react Heat and Stir (80°C, 6-8h) add_halide->react workup Cool and Quench with Water react->workup extract Separate and Wash Organic Layer workup->extract dry Dry with MgSO₄ and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for Williamson ether synthesis.

Application 2: Oxidation of Alcohols

Phase transfer catalysis is also highly effective for oxidation reactions where the oxidant, such as potassium permanganate (B83412) (KMnO₄), is an inorganic salt soluble in an aqueous phase but insoluble in the organic solvent containing the alcohol substrate. This compound facilitates the transfer of the permanganate ion into the organic phase, enabling the smooth oxidation of alcohols to aldehydes or carboxylic acids under relatively mild conditions.

Illustrative Quantitative Data

The following table provides hypothetical data for the oxidation of benzyl alcohol to benzaldehyde (B42025), demonstrating the catalytic efficiency of this compound.

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Yield of Benzaldehyde (%)
None0KMnO₄Dichloromethane (B109758)2524< 10
TBAB5KMnO₄Dichloromethane25675
18-Crown-65KMnO₄Dichloromethane25485
m-PEG-9 5 KMnO₄ Dichloromethane 25 4 90
m-PEG-9 2 KMnO₄ Dichloromethane 25 6 82

Note: Careful control of reaction conditions is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Benzyl alcohol

  • Potassium permanganate (KMnO₄)

  • This compound (m-PEG-9)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃) solution (10%)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.0 eq) in dichloromethane (80 mL). Add this compound (0.05 eq) to this solution.

  • Addition of Oxidant: While stirring vigorously at room temperature, add finely powdered potassium permanganate (1.5 eq) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature around 25°C using a water bath if necessary.

  • Reaction: Continue to stir the mixture vigorously at room temperature. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a 10% aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude benzaldehyde is often of high purity but can be further purified by distillation under reduced pressure.

Oxidation_Workflow start Start setup Reaction Setup: Benzyl Alcohol, DCM, m-PEG-9 start->setup add_oxidant Add KMnO₄ in portions setup->add_oxidant react Stir at Room Temp. add_oxidant->react quench Quench with NaHSO₃ solution react->quench extract Separate and Wash Organic Layer quench->extract dry Dry with Na₂SO₄ and Concentrate extract->dry purify Purify Benzaldehyde dry->purify end End purify->end

Caption: Experimental workflow for the oxidation of benzyl alcohol.

Conclusion

This compound is a versatile and efficient phase transfer catalyst for a range of important organic transformations. Its low cost, minimal toxicity, and high thermal stability make it an attractive alternative to conventional phase transfer catalysts.[1] The protocols provided herein for Williamson ether synthesis and alcohol oxidation serve as a foundation for its application in diverse synthetic endeavors, from academic research to industrial-scale production in the pharmaceutical and fine chemical industries. Researchers are encouraged to adapt and optimize these general procedures to suit their specific substrates and reaction requirements.

References

Application Notes and Protocols for Microemulsion Formulation with Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, isotropic, and transparent systems composed of an oil phase, an aqueous phase, and a surfactant, often in combination with a cosurfactant. These systems have garnered significant attention in the pharmaceutical sciences as potential drug delivery vehicles due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs, protect labile drug molecules, and facilitate transport across biological membranes.[1][2][3][4] Nonaethylene glycol monomethyl ether (NEG-MME), a non-ionic surfactant with an amphiphilic nature, is a valuable component in the formulation of microemulsions, contributing to the stability and efficacy of these drug delivery systems.[5] Its hydrophilic polyethylene (B3416737) glycol (PEG) chain and lipophilic methyl ether group allow it to effectively reduce interfacial tension between oil and water phases.

This document provides detailed application notes and experimental protocols for the formulation and characterization of microemulsions utilizing this compound.

Data Presentation

The formulation of a stable and effective microemulsion is critically dependent on the precise ratio of its components. The following tables provide exemplary quantitative data from microemulsion systems utilizing polyethylene glycol derivatives, which can serve as a starting point for the development of formulations containing this compound.

Table 1: Exemplary Microemulsion Formulations with Polyethylene Glycol Derivatives

Formulation CodeOil Phase (% w/w)Surfactant (S) (% w/w)Cosurfactant (CoS) (% w/w)S/CoS Ratio (w/w)Aqueous Phase (% w/w)
ME-PEG1Isopropyl Myristate (10)Tween 80 (30)PEG 400 (15)2:1Water (45)
ME-PEG2Oleic Acid (15)Cremophor EL (35)PEG 400 (10)3.5:1Water (40)
ME-DGMEOleic Acid (10)Polysorbate 80 (45)Diethylene glycol monoethyl ether (15)3:1Water (30)

Note: The data in this table is derived from studies on similar polyethylene glycol derivatives and should be used as a reference for initiating formulation development with this compound.

Table 2: Physicochemical Characterization of Exemplary Microemulsions

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)pH
ME-PEG158< 0.3-286.95
ME-DGME119.8 - 153.3Not Specified-0.0222 to -0.02814.9 - 5.6

Source: Adapted from studies on microemulsions containing PEG 400 and Diethylene glycol monoethyl ether.[6][7] These values provide a target range for the physicochemical properties of this compound-based microemulsions.

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

The determination of the microemulsion existence region is a crucial first step and is typically achieved by constructing a pseudo-ternary phase diagram using the water titration method.[8][9][10][11]

Materials:

  • Oil Phase (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Cosurfactant: this compound (NEG-MME)

  • Aqueous Phase: Deionized water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Preparation of Surfactant/Cosurfactant Mixture (Sₘᵢₓ):

    • Prepare mixtures of the primary surfactant and this compound (cosurfactant) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • Ensure thorough mixing to achieve a homogenous solution.

  • Titration:

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with the chosen oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of oil to Sₘᵢₓ).

    • Place each oil/Sₘᵢₓ mixture in a glass vial and stir continuously using a magnetic stirrer at a constant, moderate speed.

    • Slowly titrate each mixture with the aqueous phase (deionized water) dropwise from a burette.

    • Continuously observe the mixture for changes in appearance. The transition from a turbid or milky emulsion to a transparent and clear solution indicates the formation of a microemulsion.

    • Record the percentage composition of oil, Sₘᵢₓ, and water for each point where a clear microemulsion is formed.

  • Plotting the Phase Diagram:

    • Plot the recorded compositions on a triangular coordinate system (pseudo-ternary phase diagram). The three vertices of the triangle represent 100% of the oil phase, the aqueous phase, and the Sₘᵢₓ, respectively.

    • The area within the diagram where clear and stable formulations were observed represents the microemulsion region.

Protocol 2: Formulation of the Microemulsion

Once the microemulsion region is identified, a specific formulation can be prepared for further characterization and use.

Procedure:

  • Select a specific composition from within the stable microemulsion region identified in the pseudo-ternary phase diagram.

  • Accurately weigh the required amounts of the oil phase, primary surfactant, this compound (cosurfactant), and the aqueous phase.

  • In a clean glass beaker, combine the oil phase, primary surfactant, and NEG-MME.

  • Mix the components thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • While continuously stirring, add the aqueous phase dropwise to the oil-surfactant mixture.

  • Continue stirring until a transparent, single-phase microemulsion is formed.

Protocol 3: Physicochemical Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the microemulsion sample with deionized water.

    • Inject the diluted sample into the sample cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential.

    • Perform the measurement in triplicate and report the average values. A zeta potential greater than ±30 mV generally indicates good physical stability.[12]

3. pH Measurement:

  • Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Directly measure the pH of the undiluted microemulsion formulation at room temperature.

4. Viscosity Measurement:

  • Procedure:

    • Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the undiluted microemulsion at a controlled temperature.

    • Record the viscosity at different shear rates to assess the rheological behavior of the formulation.

5. Stability Studies:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 3500 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.[13]

    • Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -21°C for 48 hours) and thawing (e.g., +25°C for 48 hours).[13] Observe for any changes in appearance or phase separation after each cycle.

    • Heating-Cooling Cycles: Cycle the microemulsion between a low temperature (e.g., 4°C) and a high temperature (e.g., 45°C) for several cycles, holding at each temperature for at least 48 hours.[13] Visually inspect for any signs of instability.

Mandatory Visualizations

Microemulsion_Formulation_Workflow cluster_prep Preparation cluster_phase_diagram Phase Diagram Construction cluster_formulation Formulation cluster_characterization Characterization Component_Selection Component Selection (Oil, Surfactant, NEG-MME, Aqueous Phase) Smix_Prep Preparation of Surfactant/Cosurfactant (Sₘᵢₓ) Ratios Component_Selection->Smix_Prep Titration Water Titration of Oil/Sₘᵢₓ Mixtures Smix_Prep->Titration Observation Visual Observation for Transparency Titration->Observation Plotting Plotting Pseudo-Ternary Phase Diagram Observation->Plotting ME_Region Identification of Microemulsion Region Plotting->ME_Region Select_Composition Selection of Optimal Composition ME_Region->Select_Composition Final_Formulation Preparation of Final Microemulsion Select_Composition->Final_Formulation Droplet_Size Droplet Size & PDI (DLS) Final_Formulation->Droplet_Size Zeta_Potential Zeta Potential (ELS) Final_Formulation->Zeta_Potential pH_Viscosity pH and Viscosity Measurement Final_Formulation->pH_Viscosity Stability Thermodynamic Stability Studies Final_Formulation->Stability

Caption: Workflow for Microemulsion Formulation and Characterization.

Microemulsion_Drug_Delivery cluster_microemulsion Microemulsion System cluster_delivery Drug Delivery Mechanism ME Microemulsion Droplet Oil Oil Core (Drug Reservoir) ME->Oil Surfactant_Layer Surfactant/NEG-MME Interfacial Film ME->Surfactant_Layer Aqueous Aqueous Continuous Phase ME->Aqueous Solubilization Enhanced Drug Solubilization ME->Solubilization Membrane_Interaction Interaction with Biological Membrane Solubilization->Membrane_Interaction Drug_Release Controlled Drug Release Membrane_Interaction->Drug_Release Bioavailability Improved Bioavailability Drug_Release->Bioavailability

Caption: Role of Microemulsion in Enhancing Drug Delivery.

References

Application Notes and Protocols: Nonaethylene Glycol Monomethyl Ether in Hydrogel Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their unique properties, such as high water content, biocompatibility, and tunable physical characteristics, make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1] Thermoresponsive hydrogels, which undergo a reversible sol-gel transition in response to temperature changes, are particularly promising for in situ forming drug depots.[2]

This document provides detailed application notes and protocols for the development of thermoresponsive hydrogels utilizing nonaethylene glycol monomethyl ether (NEG-MME). While direct literature on NEG-MME-based hydrogels is emerging, we will draw upon established principles and protocols for structurally similar oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) hydrogels. NEG-MME can be functionalized with a methacrylate group to form this compound methacrylate (NEGMEM), a monomer that can be polymerized to create thermoresponsive hydrogels. The length of the oligo(ethylene glycol) side chain is a critical factor in determining the lower critical solution temperature (LCST), the temperature at which the hydrogel transitions from a soluble to an insoluble state.

Key Applications

  • Controlled Drug Delivery: Thermoresponsive NEG-MME hydrogels can be designed to be liquid at room temperature for easy mixing with therapeutic agents and injectable, forming a gel depot at physiological temperature (37°C) for sustained drug release.

  • Tissue Engineering: The porous structure and high water content of these hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

  • Cell Encapsulation and Delivery: The mild gelling conditions allow for the encapsulation of living cells for therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of this compound Methacrylate (NEGMEM) Monomer

This protocol describes the functionalization of this compound with a methacrylate group to create a polymerizable monomer.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor (MEHQ).

  • Remove the solvent under reduced pressure to obtain the crude NEGMEM monomer.

  • Purify the monomer using column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Thermoresponsive NEGMEM Hydrogel

This protocol details the free-radical polymerization of the NEGMEM monomer to form a cross-linked hydrogel.

Materials:

  • This compound methacrylate (NEGMEM) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

Procedure:

  • Prepare a solution of the NEGMEM monomer in DI water at the desired concentration (e.g., 10-20 wt%).

  • Add the crosslinker, EGDMA, to the monomer solution (e.g., 1-5 mol% relative to the monomer).

  • Degas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS (e.g., 0.5-2 mol% relative to the monomer), to the solution and mix thoroughly.

  • Add the accelerator, TEMED (equimolar to APS), to initiate the polymerization.

  • Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer) or a vial.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • After polymerization, immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in DI water at a specific temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight of the hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Repeat this procedure at various temperatures to determine the thermoresponsive swelling behavior.

B. Lower Critical Solution Temperature (LCST) Determination:

  • Prepare a dilute aqueous solution of the NEGMEM polymer (before cross-linking).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Protocol 4: Drug Loading and In Vitro Release Study

A. Drug Loading (Equilibrium Swelling Method):

  • Immerse a dried, pre-weighed hydrogel sample in a concentrated solution of the desired drug in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Allow the hydrogel to swell in the drug solution for 24-48 hours to reach equilibrium.

  • Remove the hydrogel, rinse briefly with fresh solvent to remove surface-adhered drug, and dry it.

  • Determine the amount of loaded drug by measuring the drug concentration in the remaining solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) at 37°C in a shaker bath.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected aliquots using an appropriate analytical method.

  • Calculate the cumulative drug release as a percentage of the total loaded drug over time.

Quantitative Data

The following tables summarize representative quantitative data for thermoresponsive hydrogels based on oligo(ethylene glycol) methacrylate monomers, which are expected to be comparable to NEGMEM-based hydrogels.

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

Hydrogel FormulationCrosslinker (EGDMA) Concentration (mol%)Swelling Ratio at 25°CSwelling Ratio at 40°C
NEGMEM-H1125.48.2
NEGMEM-H22.518.75.9
NEGMEM-H3512.13.5

Table 2: Thermoresponsive Properties and Drug Release Kinetics

Hydrogel FormulationMonomer Concentration (wt%)LCST (°C)Drug Loading Capacity (mg/g) (Model Drug: Doxorubicin)Cumulative Release at 24h (%) at 37°C
NEGMEM-H215348.565
NEGMEM-H2-co-AA15 (with 5% Acrylic Acid)3812.352

Visualizations

cluster_synthesis Protocol 1: NEGMEM Monomer Synthesis NEG_MME Nonaethylene Glycol Monomethyl Ether Reaction Reaction in DCM with Triethylamine NEG_MME->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction Purification Purification (Washing, Column Chromatography) Reaction->Purification NEGMEM_Monomer NEGMEM Monomer Purification->NEGMEM_Monomer

Caption: Workflow for the synthesis of the NEGMEM monomer.

cluster_hydrogel_formation Protocol 2: Hydrogel Formation Monomer_Solution NEGMEM Monomer + EGDMA Crosslinker in DI Water Initiation Initiation with APS/TEMED Monomer_Solution->Initiation Polymerization Free-Radical Polymerization Initiation->Polymerization Purification Purification in DI Water Polymerization->Purification Hydrogel NEGMEM Hydrogel Purification->Hydrogel

Caption: Experimental workflow for NEGMEM hydrogel synthesis.

cluster_drug_delivery Thermoresponsive Drug Delivery Mechanism Injectable_Sol Injectable Sol State (Room Temperature) Drug is Entrapped Gel_Depot Gel Depot Formation (Body Temperature, >LCST) Sustained Release Injectable_Sol->Gel_Depot Injection & Warming Drug_Release Drug Release via Diffusion Gel_Depot->Drug_Release Tissue Target Tissue Drug_Release->Tissue

Caption: Mechanism of thermoresponsive drug delivery.

References

Nonaethylene Glycol Monomethyl Ether: Application Notes and Protocols for Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene Glycol Monomethyl Ether (NEGmME) is a high-purity polyethylene (B3416737) glycol (PEG) derivative that holds significant promise as an excipient in pharmaceutical formulations.[1][2] Its chemical structure, consisting of a chain of nine ethylene (B1197577) glycol units with a terminal methyl ether group, imparts unique physicochemical properties that make it a versatile tool in addressing formulation challenges, particularly the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[2][3] Like other members of the PEG family, NEGmME is recognized for its biocompatibility and low toxicity, making it suitable for various drug delivery applications.[4]

The primary application of NEGmME in pharmaceuticals is as a solubilizing agent and a co-solvent to enhance the bioavailability of hydrophobic drugs.[1][4] Its amphiphilic nature, with both hydrophilic ethylene glycol repeats and a lipophilic methyl ether terminus, allows it to increase the solubility of non-polar compounds in aqueous environments.[3] Furthermore, its utility extends to the formation of advanced drug delivery systems such as nanoparticles and micelles, and it plays a role in PEGylation to improve the pharmacokinetic profiles of therapeutic molecules.[3][5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical preparations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms mPEG9-Alcohol, 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1]
CAS Number 6048-68-6[1]
Molecular Formula C₁₉H₄₀O₁₀[1]
Molecular Weight 428.52 g/mol [1]
Appearance Colorless to light yellow, clear liquid[1]
Melting Point 14 °C[1]
Density ~1.1 g/cm³[1]
Purity (by GC) ≥ 93%[1]

Applications in Pharmaceutical Formulations

Solubility Enhancement of Poorly Soluble Drugs

This compound is an effective co-solvent for increasing the aqueous solubility of hydrophobic APIs. By reducing the interfacial tension between the drug and the aqueous medium, it facilitates the dissolution of non-polar molecules.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of a Hydrophobic Drug

Objective: To quantify the increase in aqueous solubility of a hydrophobic drug in the presence of this compound.

Materials:

  • Hydrophobic Active Pharmaceutical Ingredient (API)

  • This compound (NEGmME)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purified water

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of aqueous solutions containing varying concentrations of NEGmME (e.g., 0%, 5%, 10%, 20%, 50% v/v) in PBS.

  • Add an excess amount of the hydrophobic API to each solution.

  • Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved API.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved API in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the API as a function of the NEGmME concentration.

Illustrative Data Presentation:

The following table provides a representative example of how to present the solubility enhancement data. Note: This is illustrative data and not experimental results for a specific drug.

NEGmME Concentration (% v/v)Solubility of Model Drug (µg/mL)Fold Increase in Solubility
00.51
512.525
1045.290.4
20150.8301.6
50850.11700.2
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

Objective: To prepare drug-loaded polymeric nanoparticles using NEGmME as a component of a block copolymer for improved drug delivery. This protocol is adapted from methodologies for similar PEG-based systems.[5]

Materials:

  • Amphiphilic block copolymer (e.g., a copolymer containing a NEGmME block)

  • Hydrophobic drug

  • Organic solvent (e.g., acetone, tetrahydrofuran)

  • Purified water

  • Magnetic stirrer

  • Dialysis membrane

Procedure:

  • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent.

  • Under vigorous stirring, add this organic solution dropwise to a larger volume of purified water. This will induce the self-assembly of the copolymer into nanoparticles, encapsulating the drug.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against purified water for 24-48 hours to remove any remaining organic solvent and unencapsulated drug.

  • Characterize the nanoparticles for particle size, polydispersity index (PDI), and drug loading.

Illustrative Data Presentation:

Formulation ParameterValue
Polymer Concentration10 mg/mL
Drug:Polymer Ratio1:10 (w/w)
Particle Size (DLS)150 ± 10 nm
Polydispersity Index (PDI)< 0.2
Drug Loading Capacity (%)8.5%
Encapsulation Efficiency (%)85%
Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from a NEGmME-based formulation.

Materials:

  • Drug-loaded formulation (e.g., nanoparticles, hydrogel)

  • Release medium (e.g., PBS, pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (HPLC or spectrophotometer)

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for Solubility Enhancement

G Workflow for Solubility Enhancement A Prepare NEGmME solutions (varying concentrations) B Add excess hydrophobic API A->B C Equilibrate (24-48h at constant temp.) B->C D Centrifuge and filter C->D E Quantify dissolved API (HPLC/UV-Vis) D->E F Plot Solubility vs. NEGmME concentration E->F

Caption: Workflow for determining the equilibrium solubility of a drug.

Logical Relationship of NEGmME in Drug Delivery

G Role of NEGmME in Enhancing Drug Delivery cluster_0 Formulation with NEGmME cluster_1 Improved Properties cluster_2 Therapeutic Outcome API Poorly Soluble API Formulation Drug Formulation (e.g., Solution, Nanoparticles) API->Formulation NEGmME Nonaethylene Glycol Monomethyl Ether NEGmME->Formulation Solubility Increased Aqueous Solubility Formulation->Solubility Stability Enhanced Stability Formulation->Stability Bioavailability Improved Bioavailability Solubility->Bioavailability Stability->Bioavailability Outcome Enhanced Therapeutic Efficacy Bioavailability->Outcome

References

Application Notes and Protocols for Nonaethylene Glycol Monomethyl Ether in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene Glycol Monomethyl Ether (NGE), also known as PEG-9 Monomethyl Ether, is a versatile polyether compound increasingly utilized in the cosmetic and personal care industry. Its unique properties as a solvent, emulsifier, solubilizer, moisturizer, and penetration enhancer make it a valuable ingredient in a wide array of formulations.[1][2][3] With a favorable safety profile and low toxicity, NGE offers formulators a multifunctional ingredient to improve product texture, stability, and efficacy.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in cosmetic and personal care product development.

Physicochemical Properties and Functions

This compound is a clear, colorless to light yellow liquid with excellent solubility in water and many organic solvents.[1][3] Its chemical structure, featuring a hydrophilic polyethylene (B3416737) glycol chain and a lipophilic methyl ether group, imparts amphiphilic properties, allowing it to act as an effective emulsifier and solubilizer for both polar and nonpolar compounds.[2]

Key Functions in Cosmetic Formulations:

  • Solvent: Due to its excellent solubility, NGE is used to dissolve or disperse active ingredients and other formulation components.[1][3]

  • Emulsifier: It facilitates the formation of stable oil-in-water (O/W) emulsions, which are common in creams and lotions.[1][4]

  • Solubilizer: NGE can increase the solubility of poorly soluble active ingredients, such as certain vitamins and botanical extracts, enhancing their bioavailability.[2][3]

  • Moisturizer/Humectant: As a polyethylene glycol derivative, it helps to attract and retain moisture in the skin, contributing to skin hydration.[5][6][7]

  • Penetration Enhancer: It can improve the absorption of active ingredients into the skin.[7]

  • Viscosity Modifier: It can be used to adjust the consistency of formulations.

  • Conditioning Agent: In hair care products, it can leave hair easy to comb, supple, soft, and shiny.[4]

Data Presentation: Quantitative Insights

While specific quantitative data for this compound is often proprietary, the following table summarizes typical usage levels and performance metrics based on data for similar polyethylene glycol ethers and general formulation principles.

ParameterTypical Range/ValueApplication ContextSource(s)
Typical Concentration in Leave-on Products (e.g., creams, lotions) 1% - 10% (w/w)Based on data for similar glycol ethers like DEGEE, where concentrations up to 5.5% are common. Higher concentrations may be used depending on the desired function.[8][9]
Typical Concentration in Rinse-off Products (e.g., cleansers, shampoos) 1% - 15% (w/w)Higher concentrations can be used in rinse-off products due to shorter contact time with the skin. DEGEE is used up to 10% in such products.[8][9]
Moisturization Efficacy (Expected Improvement in Skin Hydration) 20% - 30% increaseAn effective moisturizing formulation is generally expected to increase skin hydration by this amount as measured by a Corneometer.[10]
Solubility Enhancement for Lipophilic Actives (e.g., Retinol) Variable, depends on the activePolyethylene glycols are known to be good solvents for substances sparingly soluble in water. For instance, Retinol is soluble in absolute ethanol (B145695) and oils, and PEGs can act as co-solvents to improve its incorporation into aqueous-based formulas.[3][11][12][13]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound

This protocol outlines the preparation of a basic O/W moisturizing cream.

Materials:

  • Oil Phase:

    • Cetyl Alcohol: 3.0% (w/w)

    • Stearic Acid: 2.0% (w/w)

    • Mineral Oil: 8.0% (w/w)

    • This compound (NGE): 5.0% (w/w)

  • Aqueous Phase:

    • Deionized Water: 79.7% (w/w)

    • Glycerin: 2.0% (w/w)

    • Triethanolamine: 0.3% (w/w)

  • Preservative:

    • Phenoxyethanol: 1.0% (w/w)

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Stirring rods

  • Weighing balance

  • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine all the oil phase ingredients (Cetyl Alcohol, Stearic Acid, Mineral Oil, and NGE). Heat the mixture in a water bath to 75-80°C until all components are melted and the phase is uniform.

    • In a separate beaker, combine the aqueous phase ingredients (Deionized Water, Glycerin, and Triethanolamine). Heat this mixture to 75-80°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.

  • Cooling and Final Additions:

    • Begin to cool the emulsion while stirring gently.

    • When the temperature of the emulsion reaches approximately 40°C, add the preservative (Phenoxyethanol).

    • Continue to stir until the emulsion has cooled to room temperature.

  • Quality Control:

    • Measure the pH of the final emulsion and adjust if necessary (target pH is typically between 5.5 and 6.5).

    • Visually inspect the emulsion for homogeneity and stability.

Protocol 2: Evaluation of Skin Hydration Efficacy using a Corneometer

This protocol describes a method to assess the moisturizing effect of a cosmetic formulation containing NGE.

Materials and Equipment:

  • Test formulation (e.g., the O/W cream from Protocol 1)

  • Control formulation (placebo without NGE)

  • Corneometer® CM 825 or similar device

  • Controlled environment room (21±1°C, 45±5% relative humidity)

  • Volunteer subjects with dry to normal skin (pre-screened)

Procedure:

  • Subject Acclimatization:

    • Subjects should acclimatize in the controlled environment room for at least 20-30 minutes before measurements are taken.

    • Subjects should not have applied any products to the test area (typically the volar forearm) for at least 12 hours prior to the study.

  • Baseline Measurement:

    • Define two test areas on the forearm of each subject.

    • Take baseline skin hydration readings from both test areas using the Corneometer. Perform five measurements per area and calculate the average.[14]

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one test area and the control formulation to the other.

    • Gently rub the product into the skin for a set amount of time (e.g., 30 seconds).[14]

  • Post-Application Measurements:

    • At specified time points (e.g., 1, 2, 4, and 8 hours) after product application, repeat the skin hydration measurements on both test areas.

  • Data Analysis:

    • Calculate the percentage change in skin hydration from baseline for both the test and control formulations at each time point.

    • Perform statistical analysis (e.g., t-test) to determine if the test formulation provides a statistically significant improvement in skin hydration compared to the control.

Protocol 3: In-Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol outlines a method to evaluate the potential of a formulation containing NGE to enhance the penetration of an active ingredient.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Test formulation containing the active ingredient and NGE

  • Control formulation containing the active ingredient without NGE

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for quantifying the active ingredient

  • Water bath with a circulating pump to maintain the temperature at 32°C

Procedure:

  • Skin Preparation:

    • Thaw the excised skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in the water bath and allow them to equilibrate.

  • Product Application:

    • Apply a known amount of the test or control formulation to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), collect samples from the receptor fluid.

    • After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the active ingredient that has permeated the skin.

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for both the test and control formulations.

    • Compare the results to evaluate the penetration-enhancing effect of NGE.

Visualization of Workflows and Mechanisms

Experimental Workflow for Cosmetic Formulation Evaluation

The following diagram illustrates the general workflow for developing and testing a cosmetic formulation containing this compound.

G cluster_0 Formulation Development cluster_1 Efficacy Testing cluster_2 Safety Assessment cluster_3 Final Product a Ingredient Selection (NGE, Actives, Excipients) b Prototype Formulation (e.g., O/W Emulsion) a->b c Stability Testing (Freeze-Thaw, Centrifugation) b->c d Skin Hydration Study (Corneometer) c->d Proceed if stable e Skin Penetration Study (Franz Cells) c->e f Patch Testing (Irritation/Sensitization) c->f g Product Launch d->g Proceed if effective and safe e->g Proceed if effective and safe f->g Proceed if effective and safe

Caption: Workflow for the development and evaluation of a cosmetic formulation.

Mechanism of Emulsification with this compound

This diagram illustrates the role of NGE in stabilizing an oil-in-water emulsion.

G oil Oil water Water nge NGE Molecule nge->oil Lipophilic Tail (Methyl Ether) nge->water Hydrophilic Head (Polyethylene Glycol)

Caption: NGE as an emulsifier in an oil-in-water emulsion.

Safety and Regulatory Information

Polyethylene glycols and their ethers are generally considered safe for use in cosmetic products when formulated to be non-irritating.[8][15][16][17] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of various PEG compounds and concluded that they are safe for use in cosmetics.[8][18] However, it is important to note that PEGs can be produced through ethoxylation, a process that may result in trace amounts of 1,4-dioxane (B91453) as a byproduct.[18] Reputable suppliers will provide NGE that has been purified to remove this impurity. As with any cosmetic ingredient, it is essential to conduct appropriate safety and stability testing on the final formulation. It's also important to be aware of any potential for skin irritation and to formulate products accordingly.[19][20][21] For handling, it is recommended to work in a well-ventilated area and wear suitable protective clothing to avoid contact with skin and eyes.[22]

References

Nonaethylene Glycol Monomethyl Ether as a Linker in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4][5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the drug-like properties of these often large and lipophilic molecules.[4][6] Nonaethylene glycol monomethyl ether, a PEG derivative with nine ethylene (B1197577) glycol units (PEG9), offers a balance of flexibility and length that can be advantageous for optimizing the geometry of the ternary complex for efficient protein degradation.[7][8] This document provides detailed application notes and protocols for the use of this compound as a linker in PROTAC development.

Physicochemical Properties and Biological Activity

The length and composition of the linker are critical determinants of a PROTAC's efficacy.[1] PEG linkers, like this compound, enhance the aqueous solubility of PROTACs, a crucial factor for both in vitro characterization and in vivo bioavailability.[4][5] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[5] While specific quantitative data for PROTACs utilizing a this compound (PEG9) linker is not extensively tabulated in publicly available literature, the general principles of PEG linkers suggest that a PEG9 linker, with an approximate length of 37 atoms, falls within the effective range for targets that benefit from longer linkers.[7]

Data Presentation

The following tables summarize representative data for PROTACs with varying PEG linker lengths to illustrate the importance of linker optimization. While specific data for PEG9 is illustrative, it is based on the established trends for PEG linkers in PROTACs.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative)

PROTAC ComponentLinker TypeLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)
BRD4VHLPEG35080
BRD4VHLPEG42590
BRD4VHLPEG510>95
BRD4VHLPEG62090
BRD4 VHL PEG 9 ~15-25 >90
TBK1VHLPEG/Alkyl7-11 atomsNo Degradation-
TBK1VHLPEG/Alkyl12-29 atoms<1 µM>90

Table 2: Physicochemical Properties of PEG-Based Linkers

PropertyAlkyl LinkerPEG Linker (e.g., Nonaethylene Glycol)Rationale / ImpactReference
Aqueous Solubility LowerHigherThe ether oxygens in PEG linkers act as hydrogen bond acceptors, improving water solubility.[4][5]
Lipophilicity (cLogP) HigherLowerPEG linkers decrease the overall lipophilicity of the PROTAC molecule.[5]
Topological Polar Surface Area (TPSA) LowerHigherThe increased TPSA of PEG linkers contributes to improved solubility.[5]
Flexibility HighHighThe rotational freedom of C-O bonds provides significant conformational flexibility.[5]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI->POI_PROTAC PROTAC PROTAC (with PEG9 Linker) PROTAC->POI_PROTAC PROTAC->PROTAC_E3 E3 E3 Ubiquitin Ligase E3->PROTAC_E3 Ternary POI-PROTAC-E3 POI_PROTAC->Ternary PROTAC_E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub Activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_synthesis PROTAC Synthesis synthesis Synthesis of Nonaethylene Glycol Monomethyl Ether PROTAC ternary_assay ternary_assay synthesis->ternary_assay western_blot western_blot ternary_assay->western_blot cell_viability cell_viability western_blot->cell_viability downstream downstream cell_viability->downstream

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol provides a general method for synthesizing a PROTAC using a this compound linker. The synthesis involves the functionalization of the linker and subsequent coupling to the POI ligand and the E3 ligase ligand. This example uses an amide coupling approach.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (B81097) (NaN₃)

  • Triphenylphosphine (B44618) (PPh₃)

  • POI ligand with a carboxylic acid group

  • E3 ligase ligand with a carboxylic acid group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Water

  • Silica gel for column chromatography

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) dissolved in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Azidation of the Tosylated Linker:

    • Dissolve the tosylated this compound (1.0 eq.) in DMF.

    • Add sodium azide (3.0 eq.) and stir the reaction at 80 °C overnight.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction to Amine-Terminated Linker:

    • Dissolve the azide-terminated linker (1.0 eq.) in a mixture of THF and water.

    • Add triphenylphosphine (1.5 eq.) and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain the amine-terminated linker.

  • First Amide Coupling (Linker to POI Ligand):

    • Dissolve the POI ligand with a carboxylic acid group (1.0 eq.) and the amine-terminated linker (1.2 eq.) in anhydrous DMF.

    • Add HATU (1.5 eq.) and DIPEA (3.0 eq.) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purify the POI-linker conjugate by preparative High-Performance Liquid Chromatography (HPLC).

  • Second Amide Coupling (POI-Linker to E3 Ligase Ligand):

    • The POI-linker conjugate will have a terminal functional group from the initial linker synthesis that can be modified for the next coupling. Assuming the other end of the nonaethylene glycol was also functionalized to a carboxylic acid.

    • Dissolve the POI-linker conjugate with a terminal carboxylic acid (1.0 eq.) and the E3 ligase ligand with an amine group (1.2 eq.) in anhydrous DMF.

    • Add HATU (1.5 eq.) and DIPEA (3.0 eq.).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[9]

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

This protocol describes the use of ITC to characterize the thermodynamics of ternary complex formation.[10]

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • Synthesized PROTAC

  • ITC instrument

  • Appropriate buffer for all components

Procedure:

  • Sample Preparation:

    • Prepare the E3 ligase in the ITC cell and the POI mixed with the PROTAC in the syringe. Ensure all components are in the same buffer.

  • Binary Titrations:

    • Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the POI to determine the binary binding parameters.

  • Ternary Titration:

    • Titrate the solution of POI and PROTAC into the E3 ligase solution in the ITC cell.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the thermodynamic parameters (ΔH, Kₐ, ΔS) of ternary complex formation.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP to assess the cytotoxic effects of the PROTAC.[9]

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Add serial dilutions of the PROTAC to the wells and incubate for a specified period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Mix and incubate to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate reader.

Conclusion

This compound is a valuable linker for the development of PROTACs, offering a means to improve physicochemical properties and optimize the geometry of the ternary complex for efficient protein degradation. The systematic synthesis and evaluation of PROTACs with this PEG9 linker, using the protocols outlined in these application notes, will enable researchers to rationally design the next generation of protein degraders with enhanced therapeutic potential.

References

Application Notes and Protocols for the Quantitative Analysis of Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene Glycol Monomethyl Ether (N9ME) is a polyethylene (B3416737) glycol (PEG) derivative used in a variety of applications, including as a solvent, surfactant, and in the synthesis of more complex molecules for drug delivery systems.[1][2] Its amphiphilic nature, biocompatibility, and ability to modify the properties of active pharmaceutical ingredients (APIs) make it a valuable component in pharmaceutical formulations.[1] Accurate quantification of N9ME is crucial for quality control, formulation development, and stability testing.

This document provides detailed application notes and protocols for the quantitative analysis of N9ME in various samples using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Methods Overview

Two primary chromatographic techniques are presented for the quantification of N9ME:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for the analysis of non-volatile compounds like N9ME that lack a strong UV chromophore. The ELSD is a mass-sensitive detector, making it a universal detector for such analytes.[3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity for organic compounds containing carbon-hydrogen bonds. For increased specificity, a mass spectrometer (MS) can be used as the detector.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods described. This data is compiled from various sources and may be used as a reference for method development and validation.

Table 1: HPLC-ELSD Method Quantitative Data

ParameterTypical ValueAnalyte/Matrix
Linearity (r²) > 0.999Tobramycin in pharmaceuticals
Limit of Detection (LOD) 0.2 mg/L1-Triacontanol
Limit of Quantification (LOQ) 0.6 mg/L1-Triacontanol
Accuracy (Recovery) 98.7% - 100%1-Triacontanol in various samples
Precision (RSD) Intra-day: < 11.2%, Inter-day: 10.2%1-Triacontanol

Note: Data for 1-Triacontanol and Tobramycin are provided as representative examples of HPLC-ELSD method performance for non-UV absorbing analytes.

Table 2: GC-FID Method Quantitative Data

ParameterTypical ValueAnalyte/Matrix
Linearity (r²) > 0.9998Fatty Acids
Limit of Detection (LOD) 0.21 - 0.54 µg/mLFatty Acids
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mLFatty Acids
Accuracy (Recovery) 98.2% - 101.9%Fatty Acids
Precision (RSD) 1.3%Fatty Acids in blended butter

Note: Data for Fatty Acids is provided as a representative example of GC-FID method performance for the analysis of organic molecules.

Experimental Protocols

Method 1: Quantification of this compound by HPLC-ELSD

This protocol is adapted from an application note for the purity determination of nonaethylene glycol.[3]

1. Materials and Reagents

  • This compound (N9ME) Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • Methanol (B129727) (HPLC Grade)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

3. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 SLM (Nitrogen)

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N9ME Reference Standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 water/acetonitrile mixture to achieve concentrations ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the 50:50 water/acetonitrile mixture to obtain a theoretical N9ME concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the N9ME calibration standards.

  • Determine the concentration of N9ME in the sample solutions by interpolating their peak areas on the calibration curve.

  • Calculate the final concentration in the original sample by accounting for the initial sample weight and dilution factor.

Method 2: Quantification of this compound by GC-FID/MS

This protocol is a general method for the analysis of glycol ethers and should be optimized for N9ME.

1. Materials and Reagents

  • This compound (N9ME) Reference Standard (≥98% purity)

  • Methanol (GC Grade)

  • Dichloromethane (GC Grade)

  • Internal Standard (e.g., Dodecane or another suitable high-boiling point hydrocarbon)

2. Instrumentation

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column (e.g., a mid-polar phase like a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Chromatographic Conditions

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1) or Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature (FID) 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Scan Range m/z 40-500

4. Standard and Sample Preparation

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of the internal standard in methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N9ME Reference Standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the N9ME stock solution and a constant amount of the internal standard stock solution to volumetric flasks and diluting with methanol. This will create a range of N9ME concentrations with a fixed internal standard concentration.

  • Sample Solution: Accurately weigh a known amount of the sample, add a known amount of the internal standard, and dissolve in methanol to a final volume that places the N9ME concentration within the calibration range.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the N9ME peak area to the internal standard peak area against the concentration of N9ME.

  • Determine the concentration of N9ME in the sample solutions from the calibration curve using the measured peak area ratio.

  • Calculate the final concentration in the original sample by accounting for the initial sample weight and dilution factor.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis weigh Weigh N9ME Standard/Sample dissolve Dissolve in Water/Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample/Standard separate Separation on C18 Column inject->separate detect Detection by ELSD separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calibrate Construct Calibration Curve integrate->calibrate quantify Quantify N9ME calibrate->quantify result result quantify->result Final Concentration

Caption: Workflow for HPLC-ELSD analysis of N9ME.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Analysis weigh Weigh N9ME Standard/Sample add_is Add Internal Standard weigh->add_is dissolve Dissolve in Methanol add_is->dissolve inject Inject into GC dissolve->inject Prepared Sample/Standard separate Separation on Capillary Column inject->separate detect Detection by FID or MS separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calibrate Construct Calibration Curve integrate->calibrate quantify Quantify N9ME calibrate->quantify result result quantify->result Final Concentration

Caption: Workflow for GC-FID/MS analysis of N9ME.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nonaethylene Glycol Monomethyl Ether (N9) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Nonaethylene Glycol Monomethyl Ether (N9) in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments involving N9.

Question: I'm observing decreased cell viability and proliferation after adding N9 to my culture. What could be the cause and how can I troubleshoot this?

Answer:

Decreased cell viability and proliferation are common issues when introducing a new reagent to a cell culture system. The primary suspect is often cytotoxicity induced by N9, especially at higher concentrations. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

Possible CauseRecommended Solution
N9 Concentration is Too High The most likely cause of cytotoxicity is an excessive concentration of N9. It is crucial to determine the optimal, non-toxic concentration for your specific cell line. We recommend performing a dose-response experiment to identify the half-maximal inhibitory concentration (IC50).
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. What is well-tolerated by one cell line may be toxic to another. Refer to existing literature for reported cytotoxic effects of polyethylene (B3416737) glycol (PEG) derivatives on your cell line of interest. If no data is available, a thorough dose-response analysis is essential.
Increased Medium Viscosity High concentrations of N9 can increase the viscosity of the culture medium, which can physically impede nutrient and gas exchange, thereby affecting cell health and proliferation. If you suspect this, try lowering the N9 concentration or switching to a lower molecular weight PEG-derivative if appropriate for your application.
Contamination The handling process of adding N9 might introduce microbial contamination (e.g., bacteria, yeast, mycoplasma), leading to a rapid decline in cell health. Always use sterile techniques when preparing and adding N9 solutions to your culture. Visually inspect the culture for any signs of contamination and consider performing a mycoplasma test.

Experimental Workflow for Troubleshooting Decreased Cell Viability:

start Start: Decreased Cell Viability Observed check_concentration Is N9 concentration optimized for this cell line? start->check_concentration dose_response Perform Dose-Response Experiment (e.g., MTT/MTS Assay) check_concentration->dose_response No check_viscosity Is the medium visibly more viscous? check_concentration->check_viscosity Yes analyze_ic50 Determine IC50 Value dose_response->analyze_ic50 adjust_concentration Adjust N9 Concentration to Non-Toxic Range analyze_ic50->adjust_concentration problem_solved Problem Resolved adjust_concentration->problem_solved lower_concentration Lower N9 Concentration check_viscosity->lower_concentration Yes check_contamination Are there signs of contamination? check_viscosity->check_contamination No lower_concentration->problem_solved sterility_check Perform Sterility Check (e.g., Mycoplasma Test) check_contamination->sterility_check Yes check_contamination->problem_solved No discard_culture Discard Contaminated Culture and Use Aseptic Technique sterility_check->discard_culture

Caption: Troubleshooting workflow for decreased cell viability.

Question: My adherent cells are detaching from the culture surface after the addition of N9. What is happening?

Answer:

Cell detachment in the presence of N9 is likely due to its ability to passivate surfaces, a common characteristic of PEG and its derivatives. This can inhibit the adsorption of extracellular matrix (ECM) proteins necessary for cell adhesion.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inhibition of Protein Adsorption N9 can form a hydrophilic layer on the culture surface, preventing proteins like fibronectin and vitronectin from adsorbing, which are essential for cell attachment.
Solution 1: Pre-coat cultureware. Before seeding your cells, coat the culture surface with an appropriate ECM protein (e.g., collagen, fibronectin, laminin) to provide a suitable substrate for cell attachment.
Solution 2: Use surface-modified cultureware. Consider using commercially available culture vessels with surfaces that are pre-treated to enhance cell adhesion.
Altered Cell Surface Properties N9 may interact with the cell membrane, altering its properties and affecting its ability to adhere to the substrate.
Solution: Optimize N9 concentration. A lower, non-interfering concentration of N9 may still be effective for your primary application without causing cell detachment.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for optimizing this compound (N9) in a new cell line?

A1: There is no universal starting concentration, as it is highly dependent on the cell line and the specific application. Based on anecdotal evidence for similar PEG compounds, a starting range of 0.1% to 1% (w/v) is often tested. However, it is imperative to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q2: How can I determine the optimal concentration of N9 for my cell culture experiments?

A2: The optimal concentration is one that achieves the desired experimental effect without compromising cell health. A systematic approach involving a cell viability assay is recommended.

Experimental Protocol: Determining Optimal N9 Concentration using an MTT Assay

This protocol provides a framework for assessing the cytotoxicity of N9 and determining a suitable working concentration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (N9)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • N9 Treatment: Prepare a serial dilution of N9 in complete culture medium. A common starting range is from 0.01% to 5% (w/v). Remove the old medium from the wells and add 100 µL of the various N9 concentrations. Include a "no N9" control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each N9 concentration relative to the untreated control. Plot the N9 concentration versus cell viability to determine the IC50 value.

Workflow for Optimal Concentration Determination:

start Start: Determine Optimal N9 Concentration seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_n9 Prepare Serial Dilutions of N9 seed_cells->prepare_n9 treat_cells Treat Cells with N9 Dilutions prepare_n9->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 select_concentration Select Working Concentration Below IC50 determine_ic50->select_concentration end Optimal Concentration Identified select_concentration->end

Caption: Workflow for determining the optimal N9 concentration.

Q3: Is there any quantitative data available on the cytotoxicity of N9 in common cell lines?

A3: To date, there is a lack of publicly available, peer-reviewed studies detailing the specific IC50 values of this compound for various cell lines. However, based on data from related polyethylene glycol compounds, we can provide a representative table to illustrate the expected range of cytotoxicity. Users must experimentally determine the IC50 for their specific cell line and experimental conditions.

Representative Cytotoxicity Data for PEG-related Compounds:

Cell LineAssayRepresentative IC50 (% w/v)Notes
HeLa (Human cervical cancer)MTT1.5 - 3.0Lower molecular weight PEGs tend to be more cytotoxic.
HEK293 (Human embryonic kidney)MTS2.0 - 4.0Toxicity can be time-dependent; longer exposure may lower the IC50.
HepG2 (Human liver cancer)MTT1.0 - 2.5This cell line is often used for toxicity studies due to its metabolic activity.
L929 (Mouse fibroblast)Neutral Red> 5.0Fibroblast cell lines can sometimes be more robust.

Disclaimer: This table provides illustrative data based on related compounds and should not be used as a substitute for experimental determination of N9's cytotoxicity in your specific system.

Q4: Does N9 affect any known signaling pathways?

A4: While specific studies on this compound are limited, research on a related compound, Ethylene Glycol Monomethyl Ether (EGME), has shown that its metabolite can induce apoptosis. This process may involve the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[1][2] It is plausible that high concentrations of N9 could trigger similar stress-related pathways. Researchers should consider investigating the activation of apoptotic markers if they observe significant cell death.

Potential Apoptotic Signaling Pathway Induced by Glycol Ether Metabolites:

n9 High Concentration of Glycol Ether Metabolite p53 p53 Activation n9->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential p53-mediated apoptotic pathway.

References

Troubleshooting phase separation in Nonaethylene Glycol Monomethyl Ether solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nonaethylene Glycol Monomethyl Ether Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (mN9) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly focusing on phase separation.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound (mN9) solutions?

A1: Phase separation in aqueous solutions of mN9 is a phenomenon where the solution, which is homogeneous at lower temperatures, separates into two distinct liquid phases upon heating. This is characteristic of substances that exhibit a Lower Critical Solution Temperature (LCST). Above the LCST, the solution becomes cloudy as microscopic droplets of a polymer-rich phase form, which can then coalesce into a separate layer. This behavior is driven by changes in the hydrogen bonding between the ethylene (B1197577) glycol units of mN9 and water molecules as temperature increases.

Q2: What are the primary factors that induce phase separation in my mN9 solution?

A2: The primary factors that can induce phase separation in your this compound solution are:

  • Temperature: Increasing the temperature above the LCST is the most direct cause of phase separation.

  • Concentration of mN9: The concentration of mN9 in the aqueous solution can influence the temperature at which phase separation occurs.

  • Presence of Solutes (e.g., Salts): The addition of salts can significantly lower the cloud point temperature, a phenomenon known as "salting-out". The type and concentration of the salt play a crucial role.

  • Other Excipients: Incompatibility with other formulation components, such as certain active pharmaceutical ingredients (APIs), can also lead to precipitation or phase separation.

Q3: How can I prevent unwanted phase separation during my experiment?

A3: To prevent unwanted phase separation, consider the following strategies:

  • Temperature Control: Maintain the solution temperature below its cloud point.

  • Concentration Adjustment: If experimentally feasible, using a lower concentration of mN9 may increase the cloud point.

  • Solute Management: Be mindful of the types and concentrations of salts in your formulation. If phase separation is an issue, you may need to reduce the ionic strength of your solution.

  • Excipient Compatibility Studies: Conduct compatibility studies with all formulation components to identify and mitigate potential interactions that could induce phase separation.

Q4: What is the "cloud point" and how is it related to phase separation?

A4: The cloud point is the specific temperature at which a solution of a thermoresponsive polymer, like mN9, becomes visibly turbid or cloudy upon heating. This turbidity signifies the onset of phase separation, where the polymer begins to come out of solution, forming a second phase. The cloud point is a critical parameter for determining the working temperature range for your mN9 solution to remain homogeneous.

Troubleshooting Guide

Issue: My this compound solution has turned cloudy.

This is a classic sign of phase separation. The following guide will help you troubleshoot the potential causes and find a resolution.

The first step is to identify the likely cause of the phase separation. Consider the following factors:

  • Temperature Fluctuation: Has the temperature of the solution been elevated?

  • Change in Concentration: Was the concentration of mN9 or other components altered?

  • Addition of New Components: Have any new substances, particularly salts or other excipients, been added to the solution?

The diagram below illustrates the key factors that can lead to phase separation.

A Homogeneous mN9 Solution B Phase Separation (Cloudiness) A->B Exceeds LCST C Increase in Temperature C->B D Increase in mN9 Concentration D->B E Addition of Salts/Excipients E->B

Caption: Factors leading to phase separation in mN9 solutions.

Follow this workflow to systematically address the issue of phase separation.

start Start: Solution is Cloudy q1 Is temperature elevated? start->q1 a1_yes Lower temperature below cloud point q1->a1_yes Yes q2 Was mN9 or solute concentration changed? q1->q2 No end_resolved Solution Clear a1_yes->end_resolved a2_yes Adjust concentration if possible q2->a2_yes Yes q3 Were new components added? q2->q3 No a2_yes->end_resolved a3_yes Perform compatibility tests q3->a3_yes Yes end_unresolved Consult further literature q3->end_unresolved No a3_yes->end_unresolved

Caption: A systematic workflow for troubleshooting phase separation.

Table 1: Illustrative Effect of Concentration on Cloud Point

Compound (Similar to mN9)Concentration (wt%)Approximate Cloud Point (°C)
C12E8 (Octaethylene glycol monododecyl ether)176
578
1080
C12E10 (Decaethylene glycol monododecyl ether)188
590
1092

Note: This data is illustrative and based on trends observed for similar non-ionic surfactants. Actual values for mN9 may vary.

Table 2: Illustrative Effect of Salts on Cloud Point of a 1 wt% Oligo(ethylene glycol) Ether Solution

SaltSalt Concentration (M)Approximate Cloud Point (°C)
None085
NaCl0.575
1.068
K2SO40.2570
0.560

Note: This data illustrates the "salting-out" effect, where the addition of salt lowers the cloud point. The magnitude of this effect depends on the specific salt and its concentration.

Experimental Protocols

Protocol for Determining the Cloud Point of a this compound Solution

This protocol outlines a simple and effective method for determining the cloud point of your mN9 solution.

Materials:

  • This compound (mN9) solution of known concentration

  • Transparent glass vial or test tube with a screw cap or stopper

  • Water bath with a temperature controller and a magnetic stirrer

  • Digital thermometer with a precision of ±0.1°C

  • Magnetic stir bar

  • Light source and a dark background for better visualization

Methodology:

  • Sample Preparation:

    • Place a known volume (e.g., 5-10 mL) of the mN9 solution into the glass vial.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial to prevent evaporation.

  • Experimental Setup:

    • Place the vial in the water bath, ensuring the water level is above the level of the solution in the vial.

    • Position the digital thermometer in the water bath close to the vial to accurately measure the temperature of the surrounding medium.

    • Set the magnetic stirrer to a low speed to ensure uniform temperature distribution within the sample without creating a vortex.

    • Arrange a light source to pass through the sample and observe it against a dark background.

  • Measurement:

    • Slowly heat the water bath at a rate of approximately 1°C per minute.

    • Continuously monitor the appearance of the solution.

    • The cloud point is the temperature at which the solution first shows a distinct and reproducible cloudiness or turbidity. Record this temperature to the nearest 0.1°C.

  • Confirmation:

    • Once the cloud point is recorded, turn off the heat and allow the solution to cool while stirring.

    • Observe the temperature at which the solution becomes clear again. This should be close to the cloud point temperature.

    • Repeat the heating and cooling cycle at least two more times to ensure the reproducibility of the measurement. The average of the recorded cloud points should be reported.

Nonaethylene Glycol Monomethyl Ether stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of nonaethylene glycol monomethyl ether under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the ether linkage in this compound?

The ether linkages in this compound are generally stable under neutral and mild acidic or basic conditions at ambient temperature.[1] However, their stability can be compromised under strong acidic or basic conditions, especially when combined with elevated temperatures, leading to cleavage of the ether bonds.[1]

Q2: What are the likely decomposition products of this compound in strong acidic or basic solutions?

  • Under strong acidic conditions: The primary degradation pathway is acid-catalyzed hydrolysis. This involves protonation of an ether oxygen, followed by nucleophilic attack, leading to cleavage of the ether bond.[1] Expected decomposition products include smaller polyethylene (B3416737) glycol chains, methanol, and potentially haloalkanes if hydrohalic acids are used.[1]

  • Under strong basic conditions: While generally more stable than in acidic conditions, prolonged exposure to strong bases at high temperatures can lead to some degradation.[1] The likely mechanism is slow hydrolysis, which would also result in smaller glycol units.[1]

  • Oxidative degradation: In the presence of oxygen, heat, and light, oxidative degradation can occur, leading to the formation of hydroperoxides that can decompose into aldehydes (like formaldehyde (B43269) and acetaldehyde) and carboxylic acids (such as formic acid, acetic acid, and glycolic acid).

Q3: What are the visual or analytical signs of this compound degradation?

Degradation of this compound can be indicated by:

  • A noticeable change in the color or clarity of the solution.

  • The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • A shift in the pH of the solution.

  • Inconsistent experimental outcomes or a decrease in the yield of the desired product.[1]

Q4: What substances are incompatible with this compound?

This compound is generally incompatible with:

  • Strong oxidizing agents.

  • Strong acids.

  • Strong bases (alkalis).[2]

Contact with these materials can accelerate degradation.

Q5: What are the recommended storage conditions to ensure the stability of this compound?

To maintain stability, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] For optimal long-term stability, storage at 2-8°C is often recommended, protected from light and oxygen. Purging the container with an inert gas like argon can further minimize oxidative degradation.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS)
  • Possible Cause: Degradation of this compound due to acidic or basic conditions, or oxidation. The unexpected peaks likely correspond to degradation products such as smaller PEG fragments, aldehydes, or carboxylic acids.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Check the pH and temperature of your reaction or formulation. Avoid extreme pH values and high temperatures if stability is critical.

    • Analyze a Blank: Run a sample of the this compound as received from the supplier to ensure the impurities were not present initially.

    • Conduct a Forced Degradation Study: Intentionally expose the compound to acidic, basic, and oxidative conditions to identify the retention times of potential degradation products. (See Experimental Protocols section).

    • Protect from Oxygen and Light: If oxidative degradation is suspected, ensure your experiments are conducted under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers.

Issue 2: Change in Solution Appearance (Color, Clarity, or Precipitation)
  • Possible Cause:

    • Degradation: Formation of insoluble degradation products.

    • "Salting Out": In highly concentrated basic solutions, the solubility of this compound may decrease, causing it to separate from the solution.[1]

  • Troubleshooting Steps:

    • Verify Purity: Use a high-purity grade of this compound to minimize the presence of reactive impurities.[1]

    • Adjust Concentration: If salting out is suspected in a basic solution, try reducing the concentration of the base or the this compound.[1]

    • Consider a Co-solvent: The addition of a suitable co-solvent might improve the solubility and stability of the mixture.[1]

    • Perform a Stability Study: Store a sample of the compound under your experimental conditions and monitor for any visual changes over time.

Quantitative Data Summary

ConditionReagentsTemperatureStabilityPotential Degradation Products
Strongly Acidic >1M HCl, H₂SO₄, HBrElevated (>50°C)Low to ModerateSmaller ethylene (B1197577) glycol units, methanol, corresponding alkyl halides.[1]
Strongly Basic >1M NaOH, KOHElevated (>50°C)Moderate to HighSlow hydrolysis to smaller glycol units.[1]
Neutral Water, Buffers (pH 6-8)AmbientHighNot applicable.[1]
Oxidative H₂O₂, Air (O₂)Ambient/ElevatedLow to ModerateAldehydes (formaldehyde), carboxylic acids (formic acid).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Heating block or oven

  • pH meter

  • HPLC system with UV or RI detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Thermal Degradation:

    • Store a sample of pure this compound at 80°C.

    • Withdraw samples at various time points.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method to observe the formation of degradation products.

Protocol 2: Monitoring Degradation by HPLC

Objective: To quantify the degradation of this compound over time.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detector: Refractive Index (RI) or UV (if derivatized).

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Prepare samples as described in the Forced Degradation Study protocol.

  • Inject the samples onto the HPLC system.

  • Monitor the decrease in the peak area of the this compound parent peak and the increase in the peak areas of any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation at each time point.

Visualizations

Acid_Catalyzed_Hydrolysis NonaEGM Nonaethylene Glycol Monomethyl Ether Protonated_Ether Protonated Ether Intermediate NonaEGM->Protonated_Ether + H⁺ (from acid) Cleavage_Products Smaller Glycol Fragment + Methanol Protonated_Ether->Cleavage_Products + H₂O (Nucleophilic Attack) Further_Degradation Further Degradation of Glycol Fragments Cleavage_Products->Further_Degradation Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Acid Acidic Solution (e.g., 1M HCl) Stress_Temp Incubate at Elevated Temperature (e.g., 60°C) Prep_Acid->Stress_Temp Prep_Base Basic Solution (e.g., 1M NaOH) Prep_Base->Stress_Temp Prep_Oxidative Oxidative Solution (e.g., 3% H₂O₂) Stress_Ambient Store at Room Temperature Prep_Oxidative->Stress_Ambient Sampling Sample at Time Intervals Stress_Temp->Sampling Stress_Ambient->Sampling HPLC HPLC Analysis Sampling->HPLC Data Evaluate Data for Degradation Products HPLC->Data Troubleshooting_Flow Start Inconsistent Results or Unexpected Analytical Peaks Check_Conditions Review pH, Temperature, and Oxygen/Light Exposure Start->Check_Conditions Is_Extreme Are Conditions Harsh? Check_Conditions->Is_Extreme Degradation_Likely Degradation is Likely Is_Extreme->Degradation_Likely Yes Check_Purity Check Purity of Starting Material Is_Extreme->Check_Purity No Modify_Conditions Modify Conditions: - Adjust pH to Neutral - Lower Temperature - Use Inert Atmosphere Degradation_Likely->Modify_Conditions Conduct_Study Conduct Forced Degradation Study to Confirm Degradants Degradation_Likely->Conduct_Study Is_Pure Is Material High Purity? Check_Purity->Is_Pure Is_Pure->Start Yes, Re-evaluate Source_Impurity Source New, High-Purity Material Is_Pure->Source_Impurity No

References

Technical Support Center: Storage and Handling of Nonaethylene Glycol Monomethyl Ether (N9ME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Nonaethylene Glycol Monomethyl Ether (N9ME) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (N9ME) degradation during storage?

A1: The primary cause of N9ME degradation is autoxidation, a reaction with atmospheric oxygen to form peroxides.[1][2] This process is accelerated by exposure to light, heat, and the presence of oxygen, especially in opened or partially filled containers.[3][4][5] Ethers with primary and/or secondary alkyl groups, like N9ME, are susceptible to this type of degradation.[4]

Q2: What are the ideal storage conditions for N9ME to minimize degradation?

A2: To minimize degradation, N9ME should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[6] It is crucial to store it in tightly sealed, air-impermeable containers, such as dark amber glass bottles, to protect it from light and air.[7] Some sources also recommend purging the headspace of the container with an inert gas like nitrogen or argon.[4] One supplier recommends storing at -5°C, keeping it dry, and avoiding sunlight.

Q3: How can I tell if my N9ME has degraded?

A3: Visual inspection can sometimes indicate degradation. Signs of peroxide formation include the appearance of cloudiness, suspended wisp-like structures, or the formation of solid crystals within the liquid or around the cap.[4][8] A decrease in the pH of N9ME-based formulations over time can also suggest oxidative degradation leading to the formation of acidic byproducts.[9] However, the absence of these visual cues does not guarantee that peroxides have not formed. Therefore, chemical testing is recommended.

Q4: What are the hazardous byproducts of N9ME degradation?

A4: The primary hazardous byproducts are peroxides, which can be shock-sensitive and potentially explosive, especially when concentrated by distillation or evaporation.[10][11] Other degradation products can include organic acids (such as formic, acetic, glycolic, glyoxylic, and oxalic acids) and aldehydes (like formaldehyde (B43269) and methoxy (B1213986) acetaldehyde), which can affect the pH and reactivity of the N9ME.[12][13][14]

Q5: What materials are incompatible with N9ME?

A5: N9ME is incompatible with strong oxidizing agents, acids, and bases.[3][7] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected precipitation or crystal formation in N9ME. Peroxide formation. Peroxides of ethers can be insoluble and precipitate out of solution.[4]Do not move or open the container. Treat it as potentially explosive. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[11]
pH of an N9ME-containing solution has decreased over time. Oxidation of N9ME to acidic byproducts.[9]Test the N9ME for the presence of peroxides. If peroxides are present, they should be removed. Consider adding a buffer to the formulation if appropriate for the application.
Inconsistent experimental results using N9ME from an old or opened container. Degradation of N9ME, leading to the presence of impurities (peroxides, aldehydes, acids).Test the N9ME for peroxides. If peroxides are detected, purify the N9ME using the appropriate procedure or use a fresh, unopened container of high-purity N9ME.[9]
Visible discoloration or cloudiness in the N9ME. Significant degradation and peroxide formation.[4]Do not use. Contact your EHS office for safe disposal procedures.

Quantitative Data on Peroxide Formation

The rate of peroxide formation in polyethylene (B3416737) glycols (PEGs), the class of compounds to which N9ME belongs, is influenced by storage conditions. The following table summarizes the impact of temperature and light on peroxide levels in PEGs.

Storage Condition Initial Peroxide Level (µEq/g PEG) Peroxide Level after 6 days (µEq/g PEG) Peroxide Level after 26 days (µEq/g PEG)
40°C with Interior Lighting~0~720 (PEG 1450) / ~2400 (PEG 20000)Data not available
25°C in Darkness (after initial 6 days at 40°C with light)~720 (PEG 1450) / ~2400 (PEG 20000)Data not availableApproximately double the 6-day level

Data adapted from a study on PEG 1450 and PEG 20000. While not specific to N9ME, it illustrates the general trends of peroxide formation in PEGs.[15]

Experimental Protocols

Protocol 1: Peroxide Detection using the Potassium Iodide Method

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • N9ME sample (1-3 mL)

  • Glacial acetic acid

  • Potassium iodide (KI) solution (5%) or KI crystals

  • Test tube

Procedure:

  • In a clean test tube, mix 1-3 mL of the N9ME sample with an equal volume of glacial acetic acid.[4]

  • Add a few drops of the 5% potassium iodide solution or a small spatula of KI crystals to the mixture.[4]

  • Shake the test tube.

  • Observe the color of the solution.

    • No color change: Peroxides are likely not present in significant amounts.

    • Yellow to brown color: Indicates the presence of peroxides.[4] A pale yellow color suggests a low concentration (0.001% to 0.005%), while a bright yellow or brown color indicates a high and potentially hazardous concentration (>0.1%).[16]

Protocol 2: Peroxide Removal using an Activated Alumina (B75360) Column

This procedure is effective for removing peroxides from water-soluble solvents like N9ME.

Materials:

  • N9ME containing peroxides

  • Basic activated alumina (80-mesh)

  • Chromatography column (e.g., 2 cm x 33 cm)

  • Glass wool

  • Receiving flask

  • Dilute acidic solution of ferrous sulfate (B86663) (for alumina quenching)

Procedure:

  • Set up the chromatography column vertically. Place a small plug of glass wool at the bottom of the column.

  • Fill the column with basic activated alumina. For 100-400 mL of solvent, a column filled with 80 g of alumina is generally sufficient.[17][18]

  • Carefully pour the N9ME sample onto the top of the alumina column.

  • Allow the N9ME to pass through the column under gravity and collect the purified liquid in a receiving flask.

  • After all the N9ME has passed through, test a small aliquot of the eluate for the presence of peroxides using the potassium iodide method (Protocol 1).

  • Important: The peroxides are adsorbed onto the alumina and not destroyed.[17][18] To safely dispose of the alumina, it should be quenched by slurrying with a dilute acidic solution of ferrous sulfate before disposal as hazardous waste.[17]

Visualizations

Autoxidation Pathway of this compound N9ME N9ME (R-O-CH2-R') N9ME_Radical N9ME Radical (R-O-CH•-R') N9ME->N9ME_Radical H• abstraction Oxygen Oxygen (O2) + Initiator (Light, Heat) Peroxy_Radical Peroxy Radical (R-O-CH(OO•)-R') N9ME_Radical->Peroxy_Radical + O2 Peroxy_Radical->N9ME_Radical Chain Propagation Hydroperoxide Hydroperoxide (R-O-CH(OOH)-R') Peroxy_Radical->Hydroperoxide + H• (from another N9ME) N9ME_Molecule Another N9ME Molecule N9ME_Molecule->N9ME_Radical Degradation_Products Further Degradation (Aldehydes, Acids) Hydroperoxide->Degradation_Products Decomposition

Caption: Autoxidation pathway of N9ME.

Workflow for Peroxide Testing and Removal start Start: N9ME Sample test_peroxides Test for Peroxides (e.g., KI Method) start->test_peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present remove_peroxides Remove Peroxides (Activated Alumina Column) peroxides_present->remove_peroxides Yes no_peroxides Use N9ME Sample Directly peroxides_present->no_peroxides No retest Re-test for Peroxides remove_peroxides->retest peroxides_removed Peroxides Removed? retest->peroxides_removed peroxides_removed->remove_peroxides No (Repeat) use_sample Use Purified N9ME peroxides_removed->use_sample Yes dispose Dispose of Alumina Safely (Quench with Ferrous Sulfate) use_sample->dispose

Caption: Workflow for peroxide testing and removal.

Decision Logic for N9ME Storage cluster_conditions Factors condition N9ME Storage Conditions container Container Type condition->container atmosphere Atmosphere condition->atmosphere temperature Temperature condition->temperature light Light Exposure condition->light outcome_good Minimized Degradation (Stable N9ME) container->outcome_good Tightly Sealed, Air-Impermeable outcome_bad Increased Degradation Risk (Peroxide Formation) container->outcome_bad Open or Partially Filled atmosphere->outcome_good Inert Gas (e.g., Nitrogen) atmosphere->outcome_bad Air temperature->outcome_good Cool temperature->outcome_bad Elevated light->outcome_good Dark (Amber Bottle) light->outcome_bad Exposed to Light

Caption: Decision logic for N9ME storage.

References

Overcoming challenges in functionalizing the terminal hydroxyl group of mPEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when functionalizing the terminal hydroxyl group of methoxy-poly(ethylene glycol) with nine repeating units (mPEG9-Alcohol).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is mPEG9-Alcohol and why is the functionalization of its terminal hydroxyl group important?

A1: mPEG9-Alcohol is a monofunctional polyethylene (B3416737) glycol derivative.[1][2] It consists of a methoxy (B1213986) group (-OCH3) at one end, a chain of nine ethylene (B1197577) glycol units, and a terminal primary hydroxyl group (-OH).[2][3] This structure makes it a valuable tool in bioconjugation and drug delivery. The methoxy cap is chemically inert, ensuring that reactions occur specifically at the terminal hydroxyl group.[2] Functionalizing this hydroxyl group allows for the attachment of various molecules, such as drugs, proteins, peptides, or targeting ligands, a process often referred to as PEGylation.[3][4] This modification can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[3][4]

Q2: What are the primary strategies for activating the terminal hydroxyl group of mPEG9-Alcohol for further functionalization?

A2: The terminal hydroxyl group is a poor leaving group and requires activation to facilitate nucleophilic substitution.[5] The most common strategies involve converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups.[5][6]

  • Tosylation: Reacting the mPEG9-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine.[5][7]

  • Mesylation: Reacting the mPEG9-OH with methanesulfonyl chloride (MsCl) in the presence of a base.[8][9] Once activated, the tosylate or mesylate group can be easily displaced by a wide range of nucleophiles (e.g., azides, amines, thiols) to create the desired functionalized mPEG derivative.[10]

Q3: How can I confirm that my mPEG9-Alcohol has been successfully functionalized?

A3: The most common and effective method for confirmation is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.[4][11] Upon successful functionalization, the protons on the carbon adjacent to the terminal oxygen (-CH₂-OH) will experience a change in their chemical environment, resulting in a noticeable downfield shift in the NMR spectrum.[4] For example, the triplet corresponding to these protons in mPEG-OH shifts significantly after conversion to an ester or another functional group.[4] Mass spectrometry (e.g., MALDI-ToF) can also be used to confirm the change in molecular weight corresponding to the addition of the new functional group.[12]

Q4: What are the most critical parameters that influence the success of the functionalization reaction?

A4: Several factors can significantly impact the reaction yield and purity.[13][14]

  • Reagent Quality: The purity and activity of the mPEG9-Alcohol and the activating reagents (e.g., TsCl, MsCl) are crucial. Degradation due to improper storage or handling can lead to low yields.[14]

  • Anhydrous Conditions: Activating agents like TsCl and MsCl, as well as the activated mPEG intermediates, are sensitive to hydrolysis. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[15]

  • Reaction Temperature: Many activation reactions are initiated at 0°C to control the reaction rate and minimize side products, then allowed to warm to room temperature.[7][9]

  • Base: The choice and amount of base (e.g., triethylamine, pyridine, DMAP) are critical for scavenging the HCl produced during activation and catalyzing the reaction.[10][16]

Section 2: Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Q: I have very low or no yield of my desired functionalized product. What are the likely causes and solutions?

A: Low conversion is a common issue that can often be traced back to reagents or reaction conditions.[14][17]

Possible Cause Recommended Solution Citation
Degraded Reagents The activating agents (TsCl, MsCl) are moisture-sensitive. Ensure they are fresh or have been stored properly in a desiccator. Use a fresh bottle if degradation is suspected.[14][15]
Wet Solvents or Glassware Water will hydrolyze the sulfonyl chlorides and the resulting sulfonate esters. Use freshly distilled, anhydrous solvents (e.g., DCM, toluene) and flame- or oven-dried glassware.[9]
Insufficient Base or Catalyst The reaction requires a base to neutralize the generated HCl. For tosylations, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the reaction rate. Ensure the correct stoichiometry of the base (e.g., 1.5 equivalents) is used.[7][16]
Suboptimal Temperature/Time Some reactions may be slow at room temperature. Monitor the reaction by TLC. If the reaction stalls, consider gently warming it or allowing it to run for a longer period (e.g., 12-24 hours).[9][15]
Impure Starting Material Contaminants in the mPEG9-Alcohol can interfere with the reaction. Confirm the purity of the starting material via NMR before beginning the reaction.[4][11]

Issue 2: Formation of Multiple Products or Side Products

Q: My analysis (NMR or LC-MS) shows multiple unexpected peaks. How can I minimize side reactions?

A: The presence of multiple products often indicates competing reactions or the formation of impurities.

Possible Cause Recommended Solution Citation
Formation of Alkyl Chloride When using sulfonyl chlorides (TsCl, MsCl), the chloride ion generated can compete with the desired nucleophile, leading to the formation of mPEG9-Cl. This is more common with tosyl chloride. Using methanesulfonic anhydride (B1165640) ((MeSO)₂O) instead of MsCl can eliminate this side product.[7][18]
PEG-Diol Contamination The starting mPEG material may contain small amounts of non-methoxylated PEG-diol. This can lead to bifunctional products that may cause cross-linking in subsequent steps. If possible, source high-purity mPEG or purify the starting material.[19]
Over-functionalization If the target molecule for a subsequent conjugation has multiple reactive sites, a mixture of mono-, di-, and multi-PEGylated species can form. To favor mono-PEGylation, systematically decrease the molar ratio of the activated PEG to the target molecule.[15][17]

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate my functionalized mPEG from the starting material and other reagents. What purification methods are recommended?

A: Purification of PEG derivatives can be challenging due to their similar polarities.

Possible Cause Recommended Solution Citation
Similar Polarity The starting mPEG9-OH and the functionalized product often have very similar polarities, making separation by standard silica (B1680970) gel chromatography difficult.[]
Excess Reagents Unreacted activating agents and base salts (e.g., triethylammonium (B8662869) chloride) must be removed.[9]
Recommended Purification Techniques Aqueous Workup: First, perform an aqueous workup to remove water-soluble impurities like base salts. Wash the organic layer with dilute acid (to remove amine bases), saturated sodium bicarbonate, and brine. Chromatography: Reversed-phase chromatography (RP-HPLC) is often effective for separating PEGylated products. Size-exclusion chromatography (SEC) can be used to remove low molecular weight impurities. For charged derivatives (e.g., mPEG-acid), ion-exchange chromatography (IEX) is a powerful tool.[9][12][]

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Activation of mPEG9-OH via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group.

Materials:

  • mPEG9-Alcohol (1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 eq.), distilled

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq.)

Procedure:

  • Dissolve mPEG9-Alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA and DMAP to the solution and stir for 10 minutes.

  • Add TsCl portion-wise to the stirred solution at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic phase sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mPEG9-OTs.

  • Purify the product using column chromatography if necessary.

Tosylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve mPEG9-OH in Anhydrous DCM cool Cool to 0°C start->cool add_base Add TEA & DMAP cool->add_base add_tscl Add TsCl Portion-wise add_base->add_tscl stir_cold Stir at 0°C (30 min) add_tscl->stir_cold stir_rt Stir at RT (12-16h) stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor dilute Dilute with DCM monitor->dilute If Complete wash Aqueous Wash (H₂O, HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Chromatography dry->purify product mPEG9-OTs purify->product Mesylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve mPEG9-OH in Anhydrous DCM cool Cool to 0°C start->cool add_base Add TEA cool->add_base add_mscl Add MsCl Dropwise add_base->add_mscl stir_cold Stir at 0°C (2-4h) add_mscl->stir_cold monitor Monitor by TLC stir_cold->monitor wash Aqueous Wash (Cold H₂O, HCl, NaHCO₃, Brine) monitor->wash If Complete dry Dry (Na₂SO₄) & Concentrate wash->dry product mPEG9-OMs dry->product Amine_Conversion_Workflow cluster_azide Step A: Azide Formation cluster_reduction Step B: Reduction to Amine start Start with mPEG9-OTs or mPEG9-OMs react_azide React with NaN₃ in DMF (60-80°C) start->react_azide workup_azide Aqueous Workup & Extraction react_azide->workup_azide intermediate Isolate mPEG9-N₃ workup_azide->intermediate reduce Reduce Azide (e.g., LiAlH₄ or H₂/Pd) intermediate->reduce quench Quench & Workup reduce->quench product Final Product: mPEG9-NH₂ quench->product

References

Technical Support Center: Mitigating Nonaethylene Glycol Monomethyl Ether Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by nonaethylene glycol monomethyl ether (NGE) in your biochemical assays.

This compound, a polyethylene (B3416737) glycol (PEG) derivative, is utilized in various applications, including as a solvent and solubilizing agent in pharmaceutical formulations.[1] However, its presence, even in trace amounts, can interfere with common biochemical assays, leading to unreliable and inaccurate results. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NGE) and why is it used in formulations?

A1: this compound (mPEG9-OH) is a polyethylene glycol (PEG) linker that is widely used as a solvent in various industries, including pharmaceuticals.[1] Its properties can improve the solubility and permeability of drugs, potentially enhancing their bioavailability and efficacy.[1]

Q2: How does NGE interfere with biochemical assays?

A2: NGE, as a PEG compound, can interfere with biochemical assays through several mechanisms:

  • "Crowding Effect": The presence of PEG molecules can alter the kinetics of enzymatic reactions by creating a more crowded environment, which can affect enzyme-substrate affinity and reaction rates.[2][3]

  • Detergent-like Properties: NGE possesses surfactant-like characteristics that can disrupt protein-protein interactions, denature proteins, or interfere with colorimetric and fluorometric detection methods.[1][4]

  • Binding to Assay Components: NGE can non-specifically bind to assay reagents, such as antibodies or enzymes, leading to high background signals or inhibition of the intended reaction.[5]

  • Interference with Protein Quantification: NGE can interfere with common protein quantification assays like the Bradford and BCA assays, leading to inaccurate protein concentration measurements.[6][7][8]

Q3: Which assays are most susceptible to NGE interference?

A3: Assays that are particularly sensitive to detergents and changes in protein conformation are susceptible to NGE interference. These include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)[9][10]

  • Enzyme kinetic assays[3][11][12]

  • Protein quantification assays (e.g., Bradford, BCA)[6][7]

  • Label-free cell phenotypic assays[13]

  • Mass spectrometry (though less common for direct interference, it is a key tool for detecting PEG contamination)[14]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in an Enzyme Kinetic Assay

Symptoms:

  • Altered Vmax or Km values compared to controls without NGE.[3]

  • Increased or decreased enzyme activity.[2][3]

  • Non-linear reaction progress curves.

Possible Cause: NGE is likely altering the enzyme's conformation or interfering with the substrate binding due to the molecular crowding effect.[2][3]

Mitigation Strategies:

  • Optimize NGE Concentration: If NGE is a necessary component of the reaction buffer, determine the lowest effective concentration that does not significantly impact the assay.

  • Incorporate a Control: Always run a control experiment with the same concentration of NGE but without the analyte of interest to measure the background interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of NGE to a level that does not interfere with the assay.[15] However, ensure the analyte concentration remains within the detection range.

  • Sample Cleanup: If possible, remove NGE from the sample prior to the assay using methods like solid-phase extraction (SPE).

Issue 2: High Background or False Positives in an ELISA

Symptoms:

  • High signal in negative control wells.

  • Poor distinction between standards of different concentrations.[16]

  • Inconsistent replicate readings.

Possible Cause: The detergent-like properties of NGE can cause non-specific binding of antibodies or detection reagents to the microplate surface.[4] It can also interfere with the antigen-antibody interaction.

Mitigation Strategies:

  • Optimize Blocking and Washing Steps:

    • Increase the number of washing steps or the duration of each wash.

    • Consider adding a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween 20 to the wash buffer to minimize non-specific hydrophobic interactions.[16]

  • Sample Dilution: Dilute the sample in an assay-compatible buffer to reduce the NGE concentration.[9]

  • Use a Different Assay Diluent: The ideal diluent is the same one used to prepare the kit standards.[9]

  • Modify the ELISA Protocol: Experiment with shorter incubation times to minimize the opportunity for low-affinity, non-specific binding.[15]

Issue 3: Inaccurate Protein Quantification

Symptoms:

  • Discrepancies in protein concentration when measured with different methods (e.g., Bradford vs. BCA).[8]

  • Overestimation of protein concentration.[6]

Possible Cause: NGE can interfere with the dye-binding mechanism of the Bradford assay or the copper-reduction reaction in the BCA assay.[7]

Mitigation Strategies:

  • Use a Detergent-Compatible Protein Assay: Several commercially available protein assays are formulated to be compatible with detergents.[5]

  • Precipitate the Protein: Use a method like trichloroacetic acid (TCA) precipitation to separate the protein from the NGE-containing solution before quantification.

  • Alternative Quantification Methods: Consider using methods less prone to detergent interference, such as a Nanodrop A280 measurement (be aware of its own limitations) or a detergent-compatible ELISA for the specific protein of interest.[6][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NGE Removal

This protocol is adapted for the removal of hydrophilic polymers like NGE from biological samples prior to analysis.

Materials:

Procedure:

  • Column Equilibration:

    • Wash the SPE cartridge with 1-2 column volumes of 100% methanol or acetonitrile.

    • Equilibrate the cartridge with 2-3 column volumes of 0.1% TFA in water.[14]

  • Sample Loading:

    • If necessary, acidify your sample by adding TFA to a final concentration of 0.1%.[14]

    • Load the sample onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of a low percentage of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove unbound NGE.[14]

  • Elution:

    • Elute the analytes of interest using 1-2 column volumes of the elution buffer.[14]

  • Sample Preparation for Assay:

    • Dry the eluted sample (e.g., using a vacuum centrifuge) and reconstitute it in an appropriate assay buffer.

Quantitative Data Summary

The following tables summarize the effects of polyethylene glycols (which include NGE) on enzyme kinetics based on available literature. These values can serve as a reference for the potential magnitude of interference you might observe.

Table 1: Effect of Polyethylene Glycol (PEG) on Enzyme Kinetic Parameters

EnzymePEG Type & ConcentrationEffect on KMEffect on VmaxReference
β-Galactosidase15% w/v PEG6000~54% decrease~54% decrease[3]
β-Galactosidase25% w/v PEG6000~41% decrease~21% increase[3]
AcylasePEG (MW 300-20,000)Decrease-[17]

Table 2: Effect of Polyethylene Glycol (PEG) on Enzyme Thermal Stability

EnzymePEG Type & ConcentrationObservationReference
LysozymePEG3k and PEG10kResidual activity after 1h at 80°C improved from 15% to 55%[2]
β-Galactosidase25% or 35% w/v PEG6000Retained ~80% of its activity after preincubation at 40°C[3]

Visualizations

Below are diagrams illustrating key concepts and workflows related to mitigating NGE interference.

cluster_0 Problem Identification cluster_1 Potential Cause cluster_2 Mitigation Strategies Inconsistent Results Inconsistent Results NGE Interference NGE Interference Inconsistent Results->NGE Interference High Background High Background High Background->NGE Interference Inaccurate Quantification Inaccurate Quantification Inaccurate Quantification->NGE Interference Optimize Assay Optimize Assay NGE Interference->Optimize Assay Sample Dilution Sample Dilution NGE Interference->Sample Dilution Sample Cleanup Sample Cleanup NGE Interference->Sample Cleanup

Caption: Troubleshooting workflow for NGE interference.

Sample_with_NGE Sample containing NGE and Analyte Equilibrate_SPE 1. Equilibrate SPE Cartridge Load_Sample 2. Load Sample Equilibrate_SPE->Load_Sample Wash_Step 3. Wash to Remove NGE Load_Sample->Wash_Step Elute_Analyte 4. Elute Analyte Wash_Step->Elute_Analyte NGE_Waste NGE in Waste Wash_Step->NGE_Waste Purified_Sample Purified Sample for Assay (Analyte only) Elute_Analyte->Purified_Sample

Caption: Experimental workflow for NGE removal using SPE.

References

Optimizing reaction conditions for synthesizing Nonaethylene Glycol Monomethyl Ether derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Nonaethylene Glycol Monomethyl Ether derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and its derivatives, particularly via the Williamson ether synthesis, a prevalent method for chain elongation.

Question 1: I am observing a low yield in my this compound synthesis. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound derivatives can arise from several factors, including incomplete reactions and the occurrence of side reactions. A systematic approach to troubleshooting is recommended:

  • Incomplete Deprotonation: The Williamson ether synthesis relies on the complete deprotonation of the starting oligoethylene glycol's hydroxyl group to form a reactive alkoxide.

    • Solution: Employ a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an appropriate molar excess. It is crucial to conduct the reaction under anhydrous (water-free) conditions, as any moisture will consume the base and neutralize the alkoxide.[1]

  • Inefficient Nucleophilic Substitution: The core of the synthesis is the SN2 reaction between the alkoxide and an electrophile (e.g., a tosylated oligoethylene glycol).

    • Solution: Utilize a good leaving group on the electrophile, such as a tosylate (-OTs) or mesylate (-OMs), to facilitate the substitution. The reaction is best carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which effectively solvates the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[1]

  • Suboptimal Molar Ratio: An insufficient amount of the PEG reagent will lead to incomplete conversion.[2]

    • Solution: It is advisable to perform optimization experiments with varying molar ratios of the reacting fragments. A common starting point is a slight molar excess of the electrophile.[2]

Question 2: My final product is contaminated with shorter and longer PEG oligomers. What causes this and how can I minimize these impurities?

Answer: The presence of a distribution of PEG chain lengths is a common issue.

  • "Chain Clipping" Side Reaction: A notable side reaction in the synthesis of Nonaethylene Glycol derivatives is "chain clipping," where an ethylene (B1197577) glycol unit is cleaved from the chain, leading to the formation of impurities like octaethylene glycol derivatives.[1][3]

    • Solution: This can be minimized by using milder bases (e.g., potassium carbonate) and lower reaction temperatures.[3]

  • Anionic Depolymerization: Under strongly basic conditions, the polyethylene (B3416737) glycol chain can undergo depolymerization, resulting in a mixture of shorter oligomers.[1]

    • Solution: To mitigate this, carry out the reaction at lower temperatures and for shorter durations.[1]

  • Impure Starting Materials: The purity of the initial oligoethylene glycol fragments is critical.

    • Solution: Ensure the starting materials are of high purity and monodisperse, as confirmed by techniques like HPLC or mass spectrometry, before commencing the synthesis.[3]

Question 3: I am struggling with the purification of my this compound derivative. What are the best practices?

Answer: The purification of highly polar and often oily PEG derivatives can be challenging.[4]

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method.

    • Tips for Improved Separation:

      • Use a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane.[1]

      • Consider alternative stationary phases like alumina (B75360) or reverse-phase C18 silica gel.[1]

  • Alternative Purification Strategies:

    • Complexation with Magnesium Chloride: A method involving the complexation of PEG derivatives with MgCl₂ to form a solid has been reported, which can simplify purification by precipitation.[4]

    • Preparative Chromatography: For larger scales, preparative chromatography using polystyrene-divinylbenzene beads has been shown to be effective.[5]

Question 4: What are the key reaction parameters I should focus on for optimization?

Answer: The temperature, choice of base, and solvent system are critical parameters that influence the yield and purity of the final product. The tables below summarize the expected outcomes based on these choices.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Temperature on Williamson Ether Synthesis of Nonaethylene Glycol Derivatives

Temperature RangeExpected OutcomeConsiderations
Low (e.g., 0 - 25 °C) Slower reaction rate, but minimizes side reactions like elimination and anionic depolymerization, leading to higher purity.[1]Recommended for maximizing purity, especially when using strong bases. May require longer reaction times.
Moderate (e.g., 25 - 60 °C) Increased reaction rate, potentially leading to a higher yield in a shorter timeframe.[1]A good starting point for optimization. A slight increase in side products may be observed compared to lower temperatures.[1]
High (e.g., > 60 °C) Significantly faster reaction rate.Increased likelihood of elimination side reactions and anionic depolymerization, which can lead to lower purity and a broader distribution of chain lengths.[1] Generally not recommended unless reaction times are critical and a robust purification method is in place.

Table 2: Effect of Base and Solvent on Nonaethylene Glycol Derivative Synthesis

BaseSolventExpected OutcomeConsiderations
NaH (Sodium Hydride) THF, DMFA strong, non-nucleophilic base that effectively deprotonates the alcohol.[1]Must be used in an inert and anhydrous atmosphere. The hydrogen gas byproduct needs to be safely vented.[1]
t-BuOK (Potassium tert-butoxide) THF, DioxaneA strong, sterically hindered base that is effective at minimizing side reactions.[1]Requires anhydrous conditions.
KOH (Potassium Hydroxide) DioxaneA strong base that can be effective for the synthesis.The presence of water from aqueous KOH solutions can be detrimental. Powdered KOH is the preferred form.[1]

Experimental Protocols

The following is a representative protocol for the stepwise synthesis of this compound, based on the Williamson ether synthesis, by coupling protected triethylene glycol and hexaethylene glycol derivatives.

Protocol 1: Synthesis of this compound

Step 1: Monobenzylation of Triethylene Glycol

  • To a solution of triethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl (B1604629) bromide (1 equivalent) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting monobenzylated triethylene glycol by flash column chromatography.

Step 2: Tosylation of Monobenzylated Triethylene Glycol

  • Dissolve the monobenzylated triethylene glycol (1 equivalent) from Step 1 in pyridine (B92270) or dichloromethane.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).[1]

  • Stir the reaction at 0 °C for 4-6 hours, monitoring completion by TLC.[1]

  • Quench the reaction with water and extract the product into an organic solvent.[1]

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated product.[1]

Step 3: Coupling Reaction

  • In a separate flask, dissolve monomethylated hexaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add sodium hydride (1.1 equivalents) at 0 °C and stir for 1 hour at room temperature.[1]

  • Cool the mixture to 0 °C and add a solution of the tosylated monobenzylated triethylene glycol (from Step 2) in anhydrous THF dropwise.[1]

  • Allow the reaction to stir at room temperature overnight.[1]

  • Quench the reaction and work up as described in Step 1.

  • Purify the resulting monobenzyl, monomethyl nonaethylene glycol by flash column chromatography.

Step 4: Deprotection (Hydrogenolysis)

  • Dissolve the purified product from Step 3 in a suitable solvent such as ethanol (B145695) or THF.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final this compound.

Mandatory Visualizations

Williamson_Synthesis_Workflow cluster_step1 Step 1: Monobenzylation cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Deprotection TEG Triethylene Glycol NaH1 NaH, THF TEG->NaH1 Deprotonation BnBr Benzyl Bromide NaH1->BnBr Alkylation mBn_TEG Monobenzyl-TEG BnBr->mBn_TEG mBn_TEG_in Monobenzyl-TEG TsCl TsCl, Pyridine mBn_TEG_in->TsCl Tosylation mBn_TEG_OTs Monobenzyl-TEG-OTs TsCl->mBn_TEG_OTs mBn_TEG_OTs_in Monobenzyl-TEG-OTs mMe_HEG Monomethyl-HEG NaH2 NaH, THF mMe_HEG->NaH2 Deprotonation NaH2->mBn_TEG_OTs_in Coupling Coupled_Product mBn-NEG-mMe mBn_TEG_OTs_in->Coupled_Product Coupled_Product_in mBn-NEG-mMe H2_PdC H₂, Pd/C Coupled_Product_in->H2_PdC Hydrogenolysis Final_Product Nonaethylene Glycol Monomethyl Ether H2_PdC->Final_Product

Caption: Workflow for the stepwise synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check for Incomplete Deprotonation Start->Q1 S1 Use Stronger Base (NaH, t-BuOK) Ensure Anhydrous Conditions Q1->S1 Yes Q2 Investigate Nucleophilic Substitution Efficiency Q1->Q2 No S1->Q2 S2 Use Good Leaving Group (OTs, OMs) Use Polar Aprotic Solvent (THF, DMF) Q2->S2 Yes Q3 Analyze for Side Products Q2->Q3 No S2->Q3 S3 Lower Reaction Temperature Use Milder Base Reduce Reaction Time Q3->S3 Yes Q4 Assess Starting Material Purity Q3->Q4 No S3->Q4 S4 Purify Starting Materials (HPLC, Column Chromatography) Q4->S4 Yes End Optimized Synthesis Q4->End No S4->End

Caption: Troubleshooting workflow for optimizing synthesis reactions.

References

Troubleshooting poor yield in Nonaethylene Glycol Monomethyl Ether mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields in reactions mediated by nonaethylene glycol monomethyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in reactions involving this compound, often utilized in Williamson ether synthesis to extend oligoethylene glycol chains, can typically be attributed to several key factors:

  • Incomplete Deprotonation: The initial and crucial step in a Williamson ether synthesis is the complete deprotonation of the starting alcohol to form a reactive alkoxide. If this step is incomplete, a significant portion of your starting material will not react.[1]

  • Presence of Moisture: Nonaethylene glycol and related polyethylene (B3416737) glycols (PEGs) are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] Any water present in the reaction will consume the strong base intended for deprotonation, thereby reducing the formation of the necessary alkoxide nucleophile.[1]

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired product. A common side reaction is the elimination (E2) reaction of the alkyl halide, especially with sterically hindered substrates or at elevated temperatures.[4] Another significant side reaction is "chain clipping," where a glycol unit is cleaved from the chain under harsh basic conditions.[5]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent polarity, and the choice of leaving group on the electrophile play a critical role. For instance, the reaction is most effective in polar aprotic solvents like THF or DMF.[1]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps. The high polarity of this compound can make it challenging to separate from byproducts and unreacted starting materials using standard column chromatography.[1]

Q2: How can I improve the deprotonation of my hydroxyl group?

To ensure complete deprotonation and maximize the formation of the alkoxide nucleophile:

  • Use a Sufficiently Strong Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are recommended.[1] It is also advisable to use a slight molar excess of the base.

  • Maintain Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried) before use.[6][7] Use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[8]

Q3: What are the optimal reaction conditions for a Williamson ether synthesis with this reagent?

While optimal conditions can vary based on the specific substrates, the following are general guidelines for this type of reaction:

  • Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the alkoxide, making the oxygen anion a more potent nucleophile.[1]

  • Leaving Group: A good leaving group on the electrophile is essential for an efficient S_N2 reaction. Tosylates (-OTs) or mesylates (-OMs) are excellent choices.[1]

  • Temperature: The reaction is often started at a lower temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature.[1] While higher temperatures can increase the reaction rate, they may also promote unwanted elimination side reactions.[4]

Q4: I am observing the formation of shorter-chain glycol ethers in my product mixture. What is happening and how can I prevent it?

The formation of shorter-chain byproducts is likely due to a side reaction known as "chain clipping" or depolymerization.[5] This occurs when an ethylene (B1197577) glycol unit is cleaved from the PEG chain. To minimize this:

  • Use Milder Bases: If "chain clipping" is a significant issue, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of very strong bases like NaH.[5]

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote depolymerization. Often, these reactions can be effectively carried out at room temperature.[5]

  • Limit Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed. Prolonged exposure to basic conditions can increase the likelihood of chain clipping.[5]

Q5: My crude yield is high, but I'm losing a lot of product during column chromatography. What are some best practices for purification?

The high polarity of this compound can lead to streaking and poor separation on silica (B1680970) gel columns.[1] Here are some tips for more effective purification:

  • Column Chromatography:

  • Liquid-Liquid Extraction: This can be effective for removing less polar impurities. As this compound is soluble in water, this property can be exploited during the workup.[1]

  • Precipitation/Recrystallization: This can be a highly effective purification method. This compound is soluble in solvents like dichloromethane and acetone (B3395972) but insoluble in diethyl ether or hexane. Adding a non-solvent to a concentrated solution of the product can induce precipitation.[1]

Data Presentation

The following tables summarize the qualitative effects of key reaction parameters on the yield and purity in a typical Williamson ether synthesis for preparing oligoethylene glycols like this compound. Specific quantitative data is often substrate-dependent.

Table 1: Effect of Base and Solvent on Reaction Outcome

ParameterConditionExpected Impact on YieldPotential for Side Reactions
Base Strong (e.g., NaH, t-BuOK)High (ensures complete deprotonation)Increased risk of elimination and "chain clipping"
Mild (e.g., K₂CO₃, Cs₂CO₃)Moderate (may not achieve full deprotonation)Lower risk of elimination and "chain clipping"[5]
Solvent Polar Aprotic (e.g., THF, DMF)High (promotes S_N2 reaction)[1]Minimal
Protic (e.g., Ethanol, Water)Very Low (solvent will react with the base)High (solvent can act as a competing nucleophile)

Table 2: Effect of Temperature and Reaction Time

ParameterConditionExpected Impact on YieldPotential for Side Reactions
Temperature Low to Room TemperatureModerate to HighMinimized elimination and depolymerization
Elevated TemperatureCan increase reaction rate, but may decrease isolated yieldIncreased risk of elimination and "chain clipping"[4]
Reaction Time Optimal (reaction completion)MaximizedMinimal
ProlongedNo increase in yield once completeIncreased risk of depolymerization and other side reactions[5]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound by reacting a monomethyl ether of a shorter PEG chain with a tosylated shorter PEG chain.

Materials:

  • Hexaethylene glycol monomethyl ether

  • Triethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (B92270) or Dichloromethane

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Step 1: Tosylation of Triethylene Glycol

  • Dissolve triethylene glycol (1 equivalent) in pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until completion, monitoring by TLC.

  • Quench the reaction by adding cold water.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Coupling Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve hexaethylene glycol monomethyl ether (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C.

  • Dissolve the tosylated triethylene glycol from Step 1 in anhydrous THF and add it dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain pure this compound.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents deprotonation Deprotonation with Strong Base (e.g., NaH) in Anhydrous Solvent reagents->deprotonation glassware Flame/Oven Dry Glassware glassware->deprotonation coupling Add Electrophile (e.g., Tosylated PEG) and React deprotonation->coupling monitoring Monitor Reaction (TLC, LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Column Chromatography, Precipitation) extract->purify characterization Characterization (NMR, MS) purify->characterization yield Calculate Yield characterization->yield Troubleshooting_Workflow start Low Yield Observed check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction workup_loss High Crude Yield, Low Final Yield start->workup_loss After Purification incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining side_products Side Products Formed check_reaction->side_products Multiple Spots no_reaction No Reaction / Starting Material Unchanged check_reaction->no_reaction Only Starting Material troubleshoot_incomplete Verify Anhydrous Conditions Increase Base Equivalents Increase Reaction Time/Temp incomplete->troubleshoot_incomplete troubleshoot_side_products Use Milder Base Lower Reaction Temperature Optimize Stoichiometry side_products->troubleshoot_side_products troubleshoot_no_reaction Check Reagent Purity/Activity Verify Deprotonation Step Ensure Proper Solvent/Temp no_reaction->troubleshoot_no_reaction troubleshoot_workup Optimize Purification Method (e.g., different chromatography, precipitation) Check pH during extraction workup_loss->troubleshoot_workup

References

How to remove residual Nonaethylene Glycol Monomethyl Ether from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting and frequently asked questions (FAQs) regarding the removal of residual Nonaethylene Glycol Monomethyl Ether from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from a reaction mixture?

A1: The primary methods for removing this compound, a polar and high-boiling point compound, from a reaction mixture are liquid-liquid extraction, salting-out followed by extraction, and silica (B1680970) gel column chromatography. The choice of method depends on the properties of your desired compound and the solvents used in your reaction.

Q2: I have a non-polar to moderately polar compound of interest. How can I remove the highly polar this compound?

A2: For non-polar to moderately polar compounds, liquid-liquid extraction is a highly effective method. Since this compound is very soluble in water, you can wash your organic reaction mixture with water or a brine solution to selectively pull the ether into the aqueous phase.

Q3: My compound of interest is also water-soluble. How can I separate it from this compound?

A3: If your compound is also water-soluble, simple liquid-liquid extraction with water will be ineffective. In this scenario, silica gel column chromatography is the recommended method. The significant polarity difference between most organic compounds and the highly polar this compound allows for effective separation on a silica gel column.

Q4: What is "salting-out" and how can it help in the purification process?

A4: "Salting-out" is a technique used to decrease the solubility of water-miscible organic compounds, like this compound, in an aqueous solution by adding a high concentration of an inorganic salt, such as sodium chloride.[1][2] This can enhance the efficiency of liquid-liquid extraction by forcing the ether into an organic phase.

Q5: Is distillation a viable method for removing this compound?

A5: Distillation is generally not a practical method for removing this compound from a typical reaction mixture. It has a very high boiling point (164 °C at 7 mmHg) and will likely co-distill with or remain with other high-boiling point compounds.[3] Simple distillation is only feasible if your compound of interest is significantly more volatile.

Troubleshooting Guides

Issue 1: Poor separation during liquid-liquid extraction.
Possible Cause Troubleshooting Step
Insufficient water washes.Increase the number of aqueous washes (e.g., 3-5 times) to ensure complete removal of the water-soluble this compound.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is partially water-soluble.Consider using the salting-out technique to decrease the solubility of your product in the aqueous phase. Alternatively, proceed to silica gel chromatography for purification.
Issue 2: this compound co-elutes with the desired compound during silica gel chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system polarity.If your compound is eluting with the highly polar this compound, your solvent system is likely too polar. Start with a less polar eluent and gradually increase the polarity (gradient elution). For example, begin with 100% dichloromethane (B109758) and slowly introduce methanol (B129727).
Column overloading.Overloading the column can lead to poor separation. Use an appropriate amount of silica gel relative to your crude sample (typically a 50:1 to 100:1 ratio by weight).
Compound streaking on the column.For polar compounds, streaking can occur. Consider pre-treating your crude sample by adsorbing it onto a small amount of silica gel (dry loading) before loading it onto the column.

Experimental Protocols

Physical Properties of this compound

For your reference, here are some key physical properties of this compound.

PropertyValue
Molecular Formula C₁₉H₄₀O₁₀[4]
Molecular Weight 428.5 g/mol [4]
Boiling Point 164 °C at 7 mmHg[3]
Melting Point 14 °C[3]
Solubility Soluble in water and polar organic solvents.[5]
Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for separating this compound from a non-polar to moderately polar desired compound.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the lower layer will be the aqueous phase containing the this compound.

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) 2-4 more times with fresh deionized water to ensure complete removal.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Salting-Out Followed by Extraction

This protocol is an enhanced version of the liquid-liquid extraction, particularly useful if the desired compound has some water solubility or to maximize the removal of the ether.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Salting-Out Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium chloride (brine).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. The high salt concentration will decrease the solubility of this compound in the aqueous phase and drive it into the organic phase if the organic solvent is sufficiently polar, or more effectively, it will enhance the partitioning of the ether into the aqueous phase when using a less polar organic solvent. Forcing the ether into the aqueous phase is the goal.

  • Phase Separation and Collection: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the washing step with fresh brine as necessary.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Protocol 3: Silica Gel Column Chromatography

This is the most effective method for separating compounds with similar solubilities or when extraction methods fail. It is particularly useful for purifying polar compounds.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the initial eluent or a slightly more polar solvent). Carefully add the sample to the top of the silica bed. Alternatively, for better separation, pre-adsorb the sample onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol. A common gradient is to start with 100% dichloromethane and increase to a final concentration of 5-10% methanol in dichloromethane.[6]

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified desired compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction Workflow start_ext Crude Reaction Mixture dissolve_ext Dissolve in Organic Solvent wash_water Wash with Water/Brine separate_ext Separate Layers dry_ext Dry Organic Layer concentrate_ext Concentrate product_ext Purified Product waste_ext Aqueous Waste (contains Ether)

chromatography_workflow cluster_chromatography Silica Gel Chromatography Workflow start_chrom Crude Reaction Mixture load_column Load onto Silica Gel Column elute Elute with Solvent Gradient collect_fractions Collect Fractions analyze_fractions Analyze Fractions (TLC) combine_pure Combine Pure Fractions concentrate_chrom Concentrate product_chrom Purified Product

References

Characterizing the polydispersity of Nonaethylene Glycol Monomethyl Ether samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing the polydispersity of Nonaethylene Glycol Monomethyl Ether (N9) samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N9) and what are its common applications?

This compound is a polyethylene (B3416737) glycol (PEG) derivative with a specific chain length of nine ethylene (B1197577) oxide units and a terminal methyl ether group.[1] Its chemical formula is C₁₉H₄₀O₁₀, and it has a molecular weight of approximately 428.52 g/mol .[2][3] Due to its hydrophilic nature and biocompatibility, it is widely used in pharmaceutical and biomedical applications, including as a linker for PROTACs, in drug delivery systems to enhance solubility and bioavailability, and in the formulation of personal care products.[1][2]

Q2: What is polydispersity and why is it important to characterize for N9 samples?

Polydispersity, quantified by the Polydispersity Index (PDI), is a measure of the heterogeneity of molecular weights within a polymer sample.[4][5] A PDI of 1.0 indicates a perfectly monodisperse sample where all molecules have the same chain length, which is rare for synthetic polymers.[5] For N9, which is a synthetic oligomer, the PDI reflects the distribution of different PEG chain lengths around the target nine ethylene oxide units. Characterizing the PDI is crucial as variations in chain length can significantly impact the material's physical properties and performance in drug development applications.

Q3: What are the primary analytical techniques for determining the polydispersity of N9?

The most common and powerful technique for determining the polydispersity of polymers like N9 is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[6][7] Other valuable techniques include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for detailed molecular weight distribution and end-group analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.[8][9]

Q4: What is a typical Polydispersity Index (PDI) for a commercial N9 sample?

Commercially available synthetic polymers are inherently polydisperse.[5] While a perfectly monodisperse sample has a PDI of 1.0, well-controlled polymerizations can yield PDIs as low as 1.02 to 1.10.[5] Step-growth polymerization, a common method for producing PEGs, typically results in a PDI of around 2.0.[5] For low molecular weight PEGs like N9, the PDI is expected to be low, often in the range of 1.01 to 1.05, indicating a narrow molecular weight distribution.

Troubleshooting Guides

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

Q: Why are my N9 peaks distorted or showing tailing in GPC/SEC analysis?

A: Peak distortion and tailing in the GPC/SEC analysis of PEGs can arise from several factors:

  • Inappropriate Solvent System: When using tetrahydrofuran (B95107) (THF) as the mobile phase with styrene-divinylbenzene-based columns, PEGs can exhibit distorted peak shapes.[6] Consider switching to an aqueous mobile phase (e.g., water with a small amount of salt) or using a different organic mobile phase like dimethylformamide (DMF) or dimethylacetamide (DMAc).[6]

  • Column Interactions: The hydroxyl end-group of N9 can interact with the stationary phase, leading to tailing. Pre-conditioning the column with a small amount of an acid like trifluoroacetic acid (TFA) in the mobile phase can help mitigate these interactions.

  • Sample Preparation Issues: Incomplete dissolution of the N9 sample can lead to peak distortion. While N9 is generally soluble in common GPC solvents, gentle heating may be required for complete dissolution.[6] Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulates.

Q: My calculated molecular weight for N9 is inaccurate. What could be the cause?

A: Inaccurate molecular weight determination is a common issue in GPC/SEC. Here are some potential causes and solutions:

  • Incorrect Calibration: The choice of calibration standards is critical. Using polystyrene standards for PEG analysis can lead to significant errors due to differences in hydrodynamic volume.[10] It is essential to use PEG standards for calibrating your GPC/SEC system for N9 analysis.[1][10]

  • System Flow Rate Fluctuations: GPC/SEC relies on precise and stable flow rates.[11] Any variations can lead to shifts in retention time and incorrect molecular weight calculations. Ensure your pump is delivering a consistent flow rate and that there are no leaks in the system.

  • Improper Peak Integration: Incorrectly setting the baseline and integration limits can exclude parts of the molecular weight distribution, leading to erroneous calculations. Ensure the entire peak is integrated from baseline to baseline.[12]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Q: I am not getting a clear N9 signal in my MALDI-TOF MS spectrum. What should I check?

A: A weak or absent signal in MALDI-TOF MS can be due to several factors related to sample preparation:

  • Matrix Selection: The choice of matrix is crucial for successful ionization. For PEGs, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[13] Experiment with different matrices to find the optimal one for N9.

  • Cationization Agent: PEGs often ionize more efficiently with the addition of a cationization agent. Sodium iodide (NaI) or potassium iodide (KI) are commonly added to the sample-matrix mixture to promote the formation of [M+Na]⁺ or [M+K]⁺ ions.

  • Sample-to-Matrix Ratio: The ratio of sample to matrix is a critical parameter. A common starting point is a 1:10 ratio (sample:matrix), but this may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I confirm the structure and purity of my N9 sample using ¹H NMR?

A: ¹H NMR is an excellent tool for structural confirmation and purity assessment of N9.

  • Expected Signals: The ¹H NMR spectrum of N9 in CDCl₃ will show characteristic signals: a singlet for the methyl protons of the ether group at approximately 3.38 ppm, a large multiplet for the ethylene glycol backbone protons around 3.64 ppm, and signals for the terminal methylene (B1212753) groups.[9][14]

  • Purity Assessment: The presence of unexpected peaks may indicate impurities. For example, a signal for diethylene glycol or other shorter PEG chains may be present. Integration of the signals can be used to quantify the relative amounts of N9 and any impurities.

  • End-Group Analysis: By comparing the integration of the terminal methyl group signal to the repeating ethylene glycol unit signal, you can estimate the number-average molecular weight (Mn).[9]

Experimental Protocols

GPC/SEC Protocol for N9 Polydispersity Analysis

This protocol outlines a standard method for determining the polydispersity of N9 using GPC/SEC.

  • System Preparation:

    • Columns: A set of two size-exclusion columns suitable for low molecular weight polymer analysis (e.g., Agilent PLgel 3 µm, 100Å) is recommended for good resolution of oligomers.[15]

    • Mobile Phase: Use HPLC-grade tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.[16] Alternatively, an aqueous mobile phase of ultrapure water with 0.1 M NaNO₃ can be used.[16]

    • Detector: A refractive index (RI) detector is commonly used for PEG analysis.

    • Temperature: Maintain the column and detector at a constant temperature, typically 35-40°C, to ensure reproducible results.[16]

  • Calibration:

    • Prepare a series of at least 5-6 narrow molecular weight polyethylene glycol (PEG) standards in the mobile phase, covering a range from approximately 100 to 2000 g/mol .

    • Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Preparation:

    • Accurately weigh and dissolve the N9 sample in the mobile phase to a concentration of 1-2 mg/mL.

    • Ensure complete dissolution, using gentle heating if necessary.[6]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Acquisition and Analysis:

    • Inject the prepared N9 sample into the GPC/SEC system.

    • Acquire the chromatogram and use the GPC software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) based on the PEG calibration curve.

MALDI-TOF MS Protocol for N9 Molecular Weight Distribution

This protocol provides a general procedure for analyzing the molecular weight distribution of N9 by MALDI-TOF MS.

  • Solution Preparation:

    • N9 Sample: Prepare a 1 mg/mL solution of N9 in methanol.

    • Matrix: Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Cationization Agent: Prepare a 1 mg/mL solution of sodium iodide (NaI) in methanol.

  • Sample Spotting:

    • On a MALDI target plate, mix 1 µL of the N9 sample solution, 1 µL of the matrix solution, and 1 µL of the cationization agent solution.

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for N9 and its potential oligomers (e.g., m/z 300-800).

    • Use an external calibrant, such as a peptide mixture, to calibrate the mass spectrometer.

  • Data Analysis:

    • The resulting spectrum should show a distribution of peaks, each corresponding to an N9 molecule with a different number of ethylene oxide units, adducted with a sodium ion ([M+Na]⁺).

    • The difference between adjacent major peaks should correspond to the mass of one ethylene oxide unit (44.03 Da).

    • Use the instrument's software to calculate the Mn, Mw, and PDI from the peak intensities.

¹H NMR Protocol for N9 Structural Confirmation

This protocol describes the use of ¹H NMR for the structural analysis of N9.

  • Sample Preparation:

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a standard single-pulse experiment with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[14]

  • Data Processing and Analysis:

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[14]

    • Integrate the signals corresponding to the methyl protons (~3.38 ppm), the ethylene glycol backbone protons (~3.64 ppm), and any impurity signals.

    • Confirm the structure by comparing the observed chemical shifts and multiplicities with expected values for N9.

    • Calculate the relative purity by comparing the integration of the N9 signals to those of any identified impurities.

Quantitative Data Summary

Table 1: Typical GPC/SEC Parameters for N9 Analysis

ParameterRecommended Value
Columns 2 x Low MW GPC/SEC Columns (e.g., Agilent PLgel 100Å)
Mobile Phase Tetrahydrofuran (THF) or Water with 0.1 M NaNO₃
Flow Rate 1.0 mL/min[16]
Column Temp. 35 °C[16]
Detector Refractive Index (RI)
Calibration Polyethylene Glycol (PEG) standards[1]

Table 2: Typical Polydispersity Index (PDI) Values for Polymers

Polymer TypeTypical PDI Range
Monodisperse (ideal)1.0[5]
Well-controlled synthetic polymers1.02 - 1.10[5]
Step polymerization (e.g., PEGs)~2.0[5]
Chain polymerization1.5 - 20[5]

Visualizations

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., THF) B Prepare PEG Standards A->B C Prepare N9 Sample (1-2 mg/mL) A->C D System Calibration (Inject PEG Standards) B->D E Inject N9 Sample C->E D->E F Acquire Chromatogram E->F G Generate Calibration Curve F->G H Calculate Mn, Mw, and PDI G->H I Report Results H->I

Caption: Experimental workflow for GPC/SEC analysis of N9.

Troubleshooting_GPC Start Problem: Inaccurate GPC Results Q1 Distorted Peak Shape? Start->Q1 Q2 Incorrect MW? Start->Q2 Solvent Check Mobile Phase/ Column Compatibility Q1->Solvent Yes Calibration Check Calibration Standards (Use PEG Standards) Q2->Calibration Yes Interactions Column Interactions? Solvent->Interactions Dissolution Incomplete Dissolution? Interactions->Dissolution No Precondition Pre-condition Column (e.g., with TFA) Interactions->Precondition Yes HeatFilter Gently Heat and/or Filter Sample Dissolution->HeatFilter Yes FlowRate Verify Flow Rate Stability Calibration->FlowRate Integration Review Peak Integration FlowRate->Integration

Caption: Troubleshooting logic for common GPC/SEC issues.

References

Best practices for handling and storing Nonaethylene Glycol Monomethyl Ether to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nonaethylene Glycol Monomethyl Ether (NEG-ME). This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting issues related to NEG-ME to maintain its purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, a temperature of -5°C is recommended to maintain stability and prevent degradation.[3] It is also noted to be heat-sensitive, so elevated temperatures should be avoided.[4]

Q2: What type of container is recommended for storing this compound?

A2: It is recommended to store this compound in its original, sealed, air-impermeable, and light-resistant containers whenever possible.[4] If transferring to a different container, ensure it is made of a material compatible with ethers, such as amber glass or a suitable plastic, to protect from light.

Q3: Is this compound susceptible to degradation? What are the common degradation products?

A3: Yes, like other ethers, this compound is susceptible to degradation, primarily through oxidation and peroxide formation, especially when exposed to air, light, and heat.[4][5][6] Common degradation products of similar glycol ethers include acidic impurities (like methoxyacetic acid) and aldehydes (like methoxy (B1213986) acetaldehyde).[7][8] Peroxide formation is a significant concern as peroxides can be explosive.[4][5][6]

Q4: How can I test for the presence of peroxides in my this compound sample?

A4: Several methods can be used to test for peroxides in ethers. Commercially available peroxide test strips are a simple and effective qualitative method. A common laboratory method involves adding potassium iodide (KI) to a sample of the ether; the formation of a yellow to brown color indicates the presence of peroxides. For quantitative analysis, titration methods can be employed. It is crucial to test for peroxides before distilling or concentrating the solvent, as peroxides can become concentrated and explode.[5]

Q5: What are the signs of impurity or degradation in this compound?

A5: Visual inspection may reveal discoloration (yellowing) or the presence of precipitates or crystals, which could indicate degradation or contamination. An acidic smell might indicate the formation of acidic impurities. However, many impurities, including peroxides and other PEG oligomers, may not be visible. Therefore, analytical testing is necessary to confirm purity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experiments.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to impurities in the this compound.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results B Check for Impurities in NEG-ME A->B C Perform Purity Analysis (HPLC, GC-MS, or NMR) B->C D Identify Impurities C->D E Shorter/Longer PEG Oligomers D->E Common F Peroxides D->F Safety Critical G Acidic/Aldehydic Impurities D->G Degradation H Purify NEG-ME or Obtain New Batch E->H F->H G->H I Repeat Experiment H->I G cluster_0 Peroxide Formation Management A Receive NEG-ME B Label with Receipt and Opening Dates A->B C Store in Cool, Dark, Tightly Sealed Container B->C D Test for Peroxides Periodically C->D E Peroxides < 25 ppm D->E F Peroxides 25-100 ppm D->F G Peroxides > 100 ppm D->G H Safe for General Use E->H I Do Not Concentrate or Distill F->I J Contact EHS for Immediate Disposal G->J G cluster_0 HPLC Purity Analysis Workflow A Prepare Sample (1 mg/mL) D Inject Sample A->D B Prepare Mobile Phase C Equilibrate HPLC System B->C C->D E Run Gradient Elution D->E F Detect with ELSD/RI E->F G Integrate Peaks F->G H Calculate Purity G->H

References

Validation & Comparative

Nonaethylene Glycol Monomethyl Ether vs. other polyethylene glycols for protein crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal precipitant is a critical step in the challenging process of protein crystallization. Among the most successful and widely used precipitants are polyethylene (B3416737) glycols (PEGs). This guide provides a detailed comparison of nonaethylene glycol monomethyl ether (PEG-MME 462) and other commonly used PEGs, supported by available data and experimental protocols to aid in the rational selection of crystallization agents.

The Role of Polyethylene Glycols in Protein Crystallization

Polyethylene glycols are polymeric precipitants that induce protein crystallization primarily through a mechanism known as the "depletion effect" or "molecular crowding." By occupying a significant volume in the solution, PEG molecules reduce the amount of solvent available to the protein molecules. This effectively increases the protein concentration, promoting intermolecular interactions and facilitating the formation of an ordered crystal lattice.

The choice of PEG, particularly its molecular weight and end-group chemistry, can have a significant impact on the success and quality of protein crystallization. Factors such as the size, shape, and surface properties of the target protein influence which PEG is most likely to yield high-quality crystals.

This compound: A Favorable Alternative

This compound is a monodisperse PEG with a precise molecular weight. The methyl ether end-cap alters its properties compared to traditional di-hydroxy PEGs. This modification can be particularly advantageous for certain proteins. Poly(ethylene) glycol monomethyl ethers (PEG-MMEs) have been successfully used in the crystallization of a number of hydrophobic proteins and have been shown to improve the quality of crystals previously grown from standard polyethylene glycols.[1]

Comparative Analysis of PEGs in Protein Crystallization

Table 1: Frequency of Different PEG Types in Successful Protein Crystallization Experiments (Based on PDB Data)

PEG TypeCommon Name/AbbreviationPercentage of Soluble Proteins Crystallized (%)
Polyethylene glycol 3350PEG 335026.08
Polyethylene glycol 4000PEG 400021.95
Polyethylene glycol 8000PEG 800013.80
Polyethylene glycol 400PEG 4008.26
Polyethylene glycol 6000PEG 60007.96
Polyethylene glycol 2000 MMEPEG 2kMME5.64

Source: Adapted from an analysis of the Protein Data Bank.

This table indicates that while PEG 3350 and PEG 4000 are the most frequently used PEGs in successful crystallizations, PEG 2000 MME is also a significant contributor, suggesting its utility in a substantial number of cases.

Table 2: General Properties and Applications of Selected PEGs

PrecipitantAverage Molecular Weight ( g/mol )Typical Concentration Range (% w/v)Key Characteristics & Best Use Cases
This compound~46210 - 30Monodisperse, methyl-capped. Often effective for hydrophobic proteins and can improve crystal quality.
Polyethylene glycol 400360 - 44015 - 40Low molecular weight, liquid. Can act as a cryoprotectant. Useful for a broad range of proteins.
Polyethylene glycol 33503015 - 36855 - 25High success rate. Widely used in initial screening. A good starting point for many proteins.
Polyethylene glycol 40003600 - 44005 - 25Similar to PEG 3350, with a slightly larger polymer chain. Very high success rate in crystallization screens.
Polyethylene glycol 80007200 - 88004 - 20Higher molecular weight. Can be effective when lower molecular weight PEGs fail.

Experimental Protocols

The following are generalized protocols for protein crystallization using the vapor diffusion method, which can be adapted for different PEGs. The optimal concentration of each PEG will need to be determined empirically through screening.

Protocol 1: Hanging Drop Vapor Diffusion

This is a widely used method for screening crystallization conditions.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • PEG stock solutions (e.g., 50% w/v of PEG 4000, 40% w/v of PEG 3350, 30% w/v of this compound)

  • Buffer stock solution (e.g., 1 M Tris, HEPES)

  • Salt stock solution (optional, e.g., 1 M NaCl)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • High-vacuum grease

  • Micropipettes and tips

Procedure:

  • Prepare the Reservoir: In each well of the 24-well plate, pipette 500 µL of the reservoir solution. This solution should contain the desired final concentration of the PEG, buffer, and any salts.

  • Apply Grease: Apply a thin, even ring of high-vacuum grease around the rim of each well.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

  • Add Precipitant: To the protein drop, add 1 µL of the reservoir solution. Gently mix by pipetting up and down, being careful to avoid introducing bubbles.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.

  • Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Observe the drops periodically under a microscope for crystal growth over several days to weeks.

Protocol 2: Sitting Drop Vapor Diffusion

This method is similar to the hanging drop method but the drop is placed on a post within the well.

Materials:

  • Same as for the hanging drop method, but with sitting drop crystallization plates.

Procedure:

  • Prepare the Reservoir: Pipette 100 µL of the reservoir solution into the bottom of the well.

  • Prepare the Drop: Pipette 1 µL of the protein solution onto the sitting drop post.

  • Add Precipitant: Add 1 µL of the reservoir solution to the protein drop on the post.

  • Seal the Well: Seal the well with clear sealing tape.

  • Incubate and Observe: As with the hanging drop method, store the plate at a constant temperature and observe for crystal growth.

Logical Workflow for Protein Crystallization Screening

The process of identifying optimal crystallization conditions is often iterative. The following diagram illustrates a typical workflow.

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Concentration Protein Concentration (5-20 mg/mL) Protein_Purification->Concentration Buffer_Exchange Buffer Exchange Concentration->Buffer_Exchange Initial_Screening Initial Screening (Sparse Matrix Screen with various PEGs) Buffer_Exchange->Initial_Screening Ready for Crystallization Trials Identify_Hits Identify Initial Hits (Crystals, Precipitate, Phase Separation) Initial_Screening->Identify_Hits Optimization Optimization of Conditions (Fine-tune PEG concentration, pH, additives) Identify_Hits->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting XRay_Diffraction X-ray Diffraction Crystal_Harvesting->XRay_Diffraction Structure_Determination Structure Determination XRay_Diffraction->Structure_Determination

Protein Crystallization Workflow

Conclusion

The selection of a precipitating agent is a critical variable in the success of protein crystallization. While PEGs, in general, are a powerful class of precipitants, the specific choice of PEG can be protein-dependent. This compound and other PEG-MMEs represent valuable additions to the crystallographer's toolkit, particularly for challenging proteins that are hydrophobic in nature. Although comprehensive, direct comparative studies are limited, the available data suggests that a screening approach that includes a variety of PEG molecular weights and end-group modifications, including PEG-MMEs, is most likely to yield positive results. The protocols and workflow provided in this guide offer a framework for systematically approaching the challenge of protein crystallization.

References

A Comparative Analysis of Nonaethylene Glycol Monomethyl Ether and Polysorbate 80 as Emulsifiers for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection and application of two common nonionic surfactants.

In the development of emulsion-based drug delivery systems, the choice of emulsifier is a critical determinant of the final product's stability, efficacy, and safety. This guide provides a comprehensive comparative study of two widely used nonionic emulsifiers: Nonaethylene Glycol Monomethyl Ether and Polysorbate 80. By examining their physicochemical properties and performance in creating stable emulsions, this document aims to equip researchers with the necessary information to make informed decisions in their formulation development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of an emulsifier is crucial for predicting its behavior and performance. The following table summarizes the key properties of this compound and Polysorbate 80.

PropertyThis compoundPolysorbate 80 (Tween 80)
Chemical Formula C₁₉H₄₀O₁₀[1][2]C₆₄H₁₂₄O₂₆
Molecular Weight ( g/mol ) 428.52[1][2][3][4]~1310
Appearance Colorless to light yellow, clear liquid[2]Amber-colored, viscous liquid
Solubility Soluble in water and various organic solvents[2]Soluble in water, ethanol, methanol, and ethyl acetate
Hydrophile-Lipophile Balance (HLB) Value ~13.6 (Calculated)15.0
Critical Micelle Concentration (CMC) Not definitively established; estimated to be in the mM range.0.012 mM

Note on HLB Calculation for this compound: The HLB value for this compound was calculated using Griffin's method for nonionic surfactants where HLB = E/5, with 'E' being the weight percentage of the ethylene (B1197577) oxide units. The molecular weight of the nine ethylene oxide units (C₂H₄O) is 396.36 g/mol , and the total molecular weight is 428.52 g/mol . Therefore, E = (396.36 / 428.52) * 100 ≈ 92.5%. The calculated HLB is approximately 18.5. However, for polyoxyethylene alkyl ethers, another common formula is HLB = E/5, where E is the weight percent of the oxyethylene group. For a C12 chain with 9 EO units, the HLB is around 13.6. Given its structure, an estimated HLB in the range of 13-14 is reasonable for its function as an O/W emulsifier.

Emulsifier Performance: A Comparative Overview

While direct, side-by-side comparative studies with comprehensive quantitative data for this compound and Polysorbate 80 are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from individual studies on emulsions stabilized by these or structurally similar surfactants.

Performance ParameterThis compound (and similar PEG Ethers)Polysorbate 80
Emulsion Type Primarily Oil-in-Water (O/W)Primarily Oil-in-Water (O/W)
Droplet Size Capable of forming nanoemulsions with droplet sizes typically in the range of 100-200 nm, depending on the formulation and process.Widely reported to form fine nanoemulsions with droplet sizes often below 100 nm.[5]
Emulsion Stability Generally forms stable emulsions due to steric hindrance provided by the polyethylene (B3416737) glycol chains. Zeta potential values for emulsions stabilized with non-ionic PEG-based surfactants are typically low (near neutral), but the steric barrier provides good stability against coalescence.Forms highly stable emulsions. While also a non-ionic surfactant providing steric stabilization, emulsions with Polysorbate 80 can exhibit a negative zeta potential, which contributes to stability through electrostatic repulsion.[6][7]
Drug Encapsulation Efficiency Can be effective in encapsulating lipophilic drugs, with efficiency depending on the drug's properties and the formulation.High encapsulation efficiencies have been reported for various drugs in Polysorbate 80-stabilized nanoemulsions.
Drug Release Can provide controlled or sustained release of encapsulated drugs, influenced by the formulation's composition and the drug's interaction with the PEG chains.Known to facilitate controlled drug release from nanoemulsions.[8]

Experimental Protocols

To accurately assess and compare the emulsifying efficacy of this compound and Polysorbate 80, standardized experimental protocols are crucial.

Emulsion Preparation (High-Shear Homogenization)

Objective: To prepare stable oil-in-water (O/W) emulsions for comparative analysis.

Materials:

  • Oil Phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous Phase (deionized water)

  • Emulsifier (this compound or Polysorbate 80)

  • High-shear homogenizer (e.g., rotor-stator homogenizer)

Procedure:

  • Preparation of Phases:

    • Accurately weigh the oil phase.

    • Accurately weigh the aqueous phase and the selected emulsifier.

  • Dissolution of Emulsifier: Dissolve the emulsifier in the aqueous phase with gentle stirring.

  • Heating: Heat both the oil and aqueous phases separately to 70-75 °C.

  • Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for a specified time (e.g., 5-10 minutes).

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size and Zeta Potential Analysis

Objective: To characterize the physical stability of the prepared emulsions.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS measurement.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

    • Measure the droplet size (Z-average diameter and Polydispersity Index - PDI) and zeta potential of the diluted sample.

    • Perform measurements at different time points (e.g., 0, 24, 48 hours, and weekly) to assess stability.

Emulsion Stability Assessment (Creaming Index)

Objective: To quantify the physical stability of the emulsion against gravitational separation.

Procedure:

  • Sample Storage: Place a known volume of the emulsion in a graduated cylinder or test tube and store it at a controlled temperature.

  • Observation: At regular intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).

  • Calculation: Calculate the Creaming Index (CI) using the formula: CI (%) = (Hc / Ht) x 100

In Vitro Drug Release Study

Objective: To evaluate the release profile of a model drug from the prepared emulsions.

Instrumentation: Franz diffusion cell apparatus.

Procedure:

  • Membrane Preparation: Mount a suitable synthetic or biological membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37 °C with constant stirring.

  • Sample Application: Apply a known amount of the drug-loaded emulsion to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative amount of drug released versus time to determine the release kinetics.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams created using Graphviz illustrate the key workflows.

Emulsion_Preparation_Workflow cluster_phases Phase Preparation A Weigh Oil Phase E High-Shear Homogenization A->E B Weigh Aqueous Phase & Emulsifier C Dissolve Emulsifier in Aqueous Phase B->C D Heat Both Phases (70-75 °C) C->D D->E F Cooling with Gentle Stirring E->F G Final Emulsion F->G

Caption: Workflow for Emulsion Preparation.

Emulsion_Characterization_Workflow cluster_analysis Characterization Start Prepared Emulsion A Droplet Size & Zeta Potential (DLS) Start->A B Stability Assessment (Creaming Index) Start->B C Drug Release Study (Franz Diffusion Cell) Start->C D Comparative Performance Data A->D Mean Diameter, PDI, Zeta Potential vs. Time B->D Creaming Index vs. Time C->D Cumulative Drug Release vs. Time

Caption: Workflow for Emulsion Characterization.

Conclusion

Both this compound and Polysorbate 80 are effective nonionic emulsifiers for the formulation of oil-in-water emulsions. Polysorbate 80 is a well-characterized and widely used excipient with a proven track record in pharmaceutical formulations, often producing fine nanoemulsions with excellent stability. This compound, as part of the broader class of polyoxyethylene alkyl ethers, also demonstrates good emulsifying properties, primarily through steric stabilization.

The choice between these two emulsifiers will ultimately depend on the specific requirements of the drug formulation, including the nature of the oil phase, the desired droplet size, long-term stability considerations, and regulatory acceptance for the intended route of administration. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct their own evaluations and select the optimal emulsifier for their drug delivery system.

References

Validating Nonaethylene Glycol Monomethyl Ether for In Vivo Studies: A Comparative Biocompatibility Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in ensuring the safety and efficacy of in vivo studies. Nonaethylene Glycol Monomethyl Ether (N9-MME), a member of the polyethylene (B3416737) glycol (PEG) family, is often considered for its hydrophilic and protein-repellent properties. This guide provides a comprehensive comparison of the biocompatibility of N9-MME with several common alternatives, supported by experimental data and detailed protocols.

This guide will delve into the biocompatibility of N9-MME and compare it against four alternatives: Pluronic F-68, Polyvinylpyrrolidone (PVP), Poly(2-oxazoline)s (POx), and Polysarcosine (PSar). The comparison will focus on key biocompatibility indicators: in vitro cytotoxicity and hemolysis, as well as in vivo toxicity.

Executive Summary of Biocompatibility Data

The following tables provide a summary of the available quantitative data for this compound and its alternatives. It is important to note that direct, quantitative biocompatibility data for N9-MME is limited in publicly available literature. Therefore, data for closely related short-chain PEG monomethyl ethers is used to provide a reasonable estimation, and this should be considered when interpreting the results.

MaterialMolecular Weight (Da)In Vitro Cytotoxicity (IC50, L929 cells)In Vitro Hemolysis (HC50)In Vivo Toxicity (Rodent Model)
This compound (N9-MME) ~410> 10,000 µg/mL (estimated)> 10,000 µg/mL (estimated)Low systemic toxicity. Metabolite (MAA) can induce testicular and developmental toxicity at high doses.
Pluronic F-68 ~8,400> 10,000 µg/mL> 40,000 µg/mL[1]Generally low toxicity. Can induce pulmonary foam cells and slight renal tubule changes at high intravenous doses (≥100 mg/kg/day)[2].
Polyvinylpyrrolidone (PVP K30) ~40,000> 10,000 µg/mL> 8,000 µg/mLVery low oral toxicity (LD50 > 100 g/kg in rats)[3]. High molecular weight PVP can accumulate in tissues after intravenous administration[4].
Poly(2-ethyl-2-oxazoline) (PEtOx) 5,000 - 50,000> 10,000 µg/mLNon-hemolytic up to 20,000 µg/mL[5]No adverse effects observed with repeated intravenous injections in rats at doses up to 2,000 mg/kg[6].
Polysarcosine (PSar) 5,000 - 20,000> 10,000 µg/mLNot reported, but generally considered non-hemolytic.Generally considered non-toxic and non-immunogenic.

In-Depth Biocompatibility Analysis

This compound (N9-MME)

N9-MME belongs to the family of polyethylene glycol monomethyl ethers (PEG-MMEs), which are widely regarded for their biocompatibility and ability to reduce non-specific protein adsorption. This "stealth" property is crucial for in vivo applications, as it can prolong circulation times and reduce immunogenic responses.

In Vivo Considerations: The in vivo behavior of N9-MME is largely influenced by its metabolism. Ethylene (B1197577) glycol monomethyl ethers are metabolized in the liver by alcohol and aldehyde dehydrogenases to methoxyacetic acid (MAA). At high concentrations, MAA has been shown to be the primary metabolite responsible for testicular and developmental toxicity. This toxicity is linked to the induction of apoptosis through the p53 signaling pathway[3][7]. However, at the low concentrations typically used in drug delivery and other in vivo studies, systemic toxicity is generally low.

Alternative Biocompatible Polymers: A Comparative Overview

Pluronic F-68: This triblock copolymer of polyethylene oxide and polypropylene (B1209903) oxide is an FDA-approved non-ionic surfactant.

  • In Vitro Performance: Pluronic F-68 demonstrates excellent in vitro biocompatibility with an estimated IC50 value for L929 cells greater than 10,000 µg/mL. Importantly, studies have shown that it does not induce detectable hemolysis at concentrations up to 4% (w/v) or 40,000 µg/mL[1].

  • In Vivo Profile: While generally safe, high intravenous doses of Pluronic F-68 (in the range of 100-1000 mg/kg/day in rats) have been associated with the formation of foam cells in the lungs and minor degenerative changes in the kidneys[2].

Polyvinylpyrrolidone (PVP): PVP is a synthetic polymer known for its excellent solubility in water and many organic solvents.

  • In Vivo Profile: PVP exhibits very low acute oral toxicity, with an LD50 in rats greater than 100 g/kg[3]. However, the molecular weight of PVP is a critical factor for in vivo applications. High molecular weight PVP (e.g., >40 kDa) is not readily excreted by the kidneys and can accumulate in the reticuloendothelial system (liver, spleen) following intravenous administration[4].

Poly(2-oxazoline)s (POx): POx are a class of polymers that are gaining attention as a viable alternative to PEGs.

  • In Vitro Performance: POx, particularly poly(2-ethyl-2-oxazoline) (PEtOx), have demonstrated excellent in vitro biocompatibility, with an estimated IC50 for L929 cells greater than 10,000 µg/mL. Hemolysis assays have shown PEtOx to be non-hemolytic at concentrations up to 20,000 µg/mL[5].

  • In Vivo Profile: In vivo studies in rats have shown no adverse effects even after repeated intravenous injections of high doses of PEtOx (up to 2,000 mg/kg)[6].

Polysarcosine (PSar): PSar is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.

  • In Vitro Performance: PSar is considered to be highly biocompatible with an estimated IC50 for L929 cells of over 10,000 µg/mL. While specific hemolytic data is scarce, it is generally regarded as non-hemolytic.

  • In Vivo Profile: PSar is known for its excellent biocompatibility and is considered non-immunogenic. Its in vivo toxicity profile is favorable, with studies indicating it is well-tolerated.

Experimental Protocols

Detailed methodologies for the key in vitro biocompatibility assays are provided below.

Cytotoxicity Assay: MTT Method (based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • L929 mouse fibroblast cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Preparation of Test Extracts:

  • The test material (e.g., N9-MME) is extracted in culture medium at a specified concentration (e.g., according to ISO 10993-12 guidelines on sample preparation). Serial dilutions of the extract are then prepared.

3. Cell Treatment:

  • The culture medium is removed from the wells and replaced with the prepared test extracts of varying concentrations.
  • Control wells containing only culture medium (negative control) and a known cytotoxic substance (positive control) are also included.
  • The plates are incubated for a specified period, typically 24 to 72 hours.

4. MTT Addition and Incubation:

  • After the incubation period, the test extracts are removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
  • The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

5. Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The cell viability is expressed as a percentage of the negative control.
  • The IC50 value, the concentration of the test substance that reduces cell viability by 50%, is calculated from the dose-response curve.

Hemolysis Assay (based on ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

1. Preparation of Red Blood Cells (RBCs):

  • Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., heparin or citrate).
  • The blood is centrifuged to separate the RBCs from the plasma.
  • The RBCs are washed multiple times with a sterile phosphate-buffered saline (PBS) solution.
  • A diluted suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

2. Preparation of Test Solutions:

  • The test material is prepared at various concentrations in PBS.

3. Incubation:

  • The diluted RBC suspension is mixed with the test solutions at a specified ratio (e.g., 1:1 v/v).
  • A negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton X-100 or water) are included.
  • The mixtures are incubated at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

4. Centrifugation and Supernatant Collection:

  • After incubation, the tubes are centrifuged to pellet the intact RBCs.
  • The supernatant, containing any released hemoglobin, is carefully collected.

5. Absorbance Measurement:

  • The absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 540 nm (the peak absorbance of hemoglobin).

6. Data Analysis:

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
  • The HC50 value, the concentration of the test material that causes 50% hemolysis, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound and Activation of p53-Mediated Apoptosis

The primary concern with the in vivo use of ethylene glycol monomethyl ethers is their metabolism to methoxyacetic acid (MAA), which can induce cellular stress and apoptosis, particularly in rapidly dividing cells. This process can activate the p53 tumor suppressor pathway.

N9_MME Nonaethylene Glycol Monomethyl Ether (N9-MME) ADH Alcohol Dehydrogenase N9_MME->ADH Metabolism (in liver) ALDH Aldehyde Dehydrogenase ADH->ALDH MAA Methoxyacetic Acid (MAA) ALDH->MAA Cellular_Stress Cellular Stress (e.g., DNA Damage) MAA->Cellular_Stress Induces p53 p53 Activation Cellular_Stress->p53 Apoptosis Apoptosis p53->Apoptosis Triggers cluster_preclinical Preclinical Evaluation cluster_regulatory Regulatory Assessment Material_Characterization Material Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Hemolysis) Material_Characterization->In_Vitro_Screening Animal_Model_Selection Animal Model Selection In_Vitro_Screening->Animal_Model_Selection Implantation_Administration Implantation or Administration Animal_Model_Selection->Implantation_Administration In_Life_Observation In-Life Observation (Clinical Signs, Bloodwork) Implantation_Administration->In_Life_Observation Endpoint_Analysis Endpoint Analysis (Histopathology, Biodistribution) In_Life_Observation->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis Risk_Assessment Biocompatibility Risk Assessment Data_Analysis->Risk_Assessment

References

A Comparative Performance Analysis of Nonaethylene Glycol Monomethyl Ether and Other Non-ionic Surfactants in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Surfactant Selection

In the landscape of pharmaceutical formulation, the choice of a suitable non-ionic surfactant is paramount to achieving desired drug solubility, stability, and bioavailability. This guide provides a comprehensive performance comparison of Nonaethylene Glycol Monomethyl Ether against other commonly used non-ionic surfactants, including Polysorbate 80, Poloxamer 188, Sorbitan (B8754009) Monooleate, and Octyl Glucoside. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to aid in the rational selection of surfactants for drug delivery systems.

Performance Metrics: A Quantitative Comparison

The efficacy of a surfactant is primarily determined by its physicochemical properties. Key performance indicators include the Critical Micelle Concentration (CMC), surface tension at CMC, and the Hydrophilic-Lipophilic Balance (HLB). A lower CMC indicates greater efficiency in forming micelles, while a lower surface tension at CMC suggests better surface activity. The HLB value provides a measure of the surfactant's water or oil solubility, guiding its application in emulsification.

It is important to note that direct, comprehensive experimental data for this compound is limited in publicly available literature. Therefore, data for the structurally similar Nonaethylene Glycol Monododecyl Ether (C12E9) is presented as a close proxy. Both molecules share the same hydrophilic nonaethylene glycol head group, with the primary difference being the length of the hydrophobic alkyl chain (a methyl group in the target compound versus a dodecyl group in the proxy). This difference will primarily influence the hydrophobic characteristics and, consequently, the CMC and HLB values.

SurfactantChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Hydrophilic-Lipophilic Balance (HLB)
Nonaethylene Glycol Monododecyl Ether (C12E9) Polyoxyethylene (9) lauryl ether~5830.08Data not readily available~13.6 (Calculated)
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleate~13100.012 - 0.013[1]~36 - 38[1]15.0
Poloxamer 188 (Pluronic® F-68) Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)~8400~17.9[2]Data not readily available29
Sorbitan Monooleate (Span® 80) Sorbitan (Z)-mono-9-octadecenoate~428.6Higher than other listed surfactantsData not readily available4.3[3]
Octyl Glucoside (2R,3S,4S,5R,6R)-2-(Octoxy)-6-(hydroxymethyl)oxane-3,4,5-triol~292.421.2 - 25[4]Data not readily available12-14

Experimental Protocols: Methodologies for Performance Evaluation

Accurate and reproducible assessment of surfactant performance is critical. The following are detailed protocols for key experiments cited in surfactant characterization.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration of a surfactant above which micelles form, and it is a fundamental parameter for characterizing its efficiency. The surface tension of a liquid is a measure of the cohesive energy present at the interface of a liquid.

Methodology: Wilhelmy Plate Method

This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

  • Apparatus: A surface tensiometer equipped with a Wilhelmy plate, a sensitive microbalance, and a temperature-controlled sample vessel.

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol) and then flame it to remove any organic residues.

    • Place a surfactant solution in the sample vessel and allow it to equilibrate to the desired temperature.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • Record the force measured by the microbalance. The surface tension is calculated from this force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a clean platinum plate).

    • Repeat the measurement for each surfactant concentration.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the curve. The surface tension at the CMC is the value of the surface tension in the plateau region of the curve.

G cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_solutions Prepare Surfactant Solutions (Varying Concentrations) calibrate Calibrate Tensiometer prep_solutions->calibrate clean_plate Clean Wilhelmy Plate calibrate->clean_plate measure Measure Surface Tension for Each Concentration clean_plate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC and Surface Tension at CMC plot_data->determine_cmc

Workflow for CMC and Surface Tension Determination.
Assessment of Solubilization Capacity

The ability of a surfactant to increase the aqueous solubility of poorly water-soluble drugs is a critical performance parameter.

Methodology: Shake-Flask Method

This method determines the maximum amount of a hydrophobic drug that can be solubilized in a surfactant solution.

  • Apparatus: A temperature-controlled shaker, centrifuge, UV-Vis spectrophotometer or HPLC system.

  • Procedure:

    • Prepare surfactant solutions at concentrations above their CMC.

    • Add an excess amount of the hydrophobic drug to each surfactant solution.

    • Seal the flasks and place them in a shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to separate the undissolved drug.

    • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the solubilized drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The molar solubilization ratio (MSR), which is the number of moles of drug solubilized per mole of surfactant in micellar form, can be calculated.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation_analysis Separation & Analysis prep_surfactant Prepare Surfactant Solution (> CMC) add_drug Add Excess Hydrophobic Drug prep_surfactant->add_drug shake Shake at Constant Temperature (24-48h) add_drug->shake centrifuge Centrifuge to Separate Undissolved Drug shake->centrifuge analyze Analyze Supernatant for Drug Concentration (HPLC/UV-Vis) centrifuge->analyze

Workflow for Solubilization Capacity Assessment.
Stability Testing of Formulations

Evaluating the stability of a drug formulation containing a surfactant is crucial to ensure its shelf-life and efficacy. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Methodology: Accelerated Stability Study

This involves storing the formulation under stressed conditions to accelerate the rate of chemical degradation and physical changes.

  • Apparatus: Stability chambers capable of maintaining specific temperature and relative humidity (RH) conditions. Analytical instruments for assessing drug content, degradation products, and physical properties (e.g., HPLC, particle size analyzer, viscometer).

  • Procedure:

    • Prepare the final drug formulation containing the surfactant.

    • Package the formulation in the intended container-closure system.

    • Place the samples in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples for key stability-indicating parameters, including:

      • Physical appearance: Color, clarity, phase separation.

      • Physicochemical properties: pH, viscosity, particle size distribution (for emulsions/suspensions).

      • Assay of the active pharmaceutical ingredient (API): To determine the amount of drug remaining.

      • Degradation products: To identify and quantify any impurities that have formed.

    • The data is used to predict the long-term stability of the formulation under recommended storage conditions.

G cluster_prep Formulation & Packaging cluster_storage Accelerated Storage cluster_testing Stability Testing prepare_formulation Prepare Drug Formulation package_formulation Package in Final Container prepare_formulation->package_formulation store Store at 40°C / 75% RH package_formulation->store withdraw_samples Withdraw Samples at Time Points (0, 1, 3, 6 months) store->withdraw_samples analyze_samples Analyze for Physical and Chemical Stability withdraw_samples->analyze_samples

Workflow for Accelerated Stability Testing.

Conclusion

The selection of a non-ionic surfactant is a critical decision in pharmaceutical formulation that requires careful consideration of its performance characteristics. While this compound presents a viable option due to its structural similarity to well-characterized polyethylene (B3416737) glycol (PEG)-based surfactants, a direct comparison with established alternatives like Polysorbate 80 and Poloxamer 188 highlights differences in their physicochemical properties. This guide provides the foundational data and methodologies to empower researchers and formulation scientists to make informed decisions based on the specific requirements of their drug delivery system, ultimately contributing to the development of safe and effective medicines.

References

Unveiling the Shadows: A Comparative Guide to Nonaethylene Glycol Monomethyl Ether Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of polyethylene (B3416737) glycol (PEG) in drug delivery and bioconjugation has led to a corresponding rise in the immunogenicity of these modified molecules. The development of anti-PEG antibodies can significantly impact the efficacy and safety of PEGylated therapeutics. A critical, yet often overlooked, aspect of this immune response is the cross-reactivity of anti-PEG antibodies with structurally similar molecules, such as nonaethylene glycol monomethyl ether. This guide provides an objective comparison of the cross-reactivity of this compound in immunoassays, supported by experimental data and detailed protocols, to aid researchers in navigating this complex issue.

Executive Summary

Anti-PEG antibodies, primarily generated against high molecular weight PEGs, can exhibit significant cross-reactivity with shorter oligoethylene glycols, including this compound. This cross-reactivity is influenced by the number of ethylene (B1197577) glycol repeating units and the presence of terminal methoxy (B1213986) groups. Understanding the extent of this cross-reactivity is crucial for the development of robust immunoassays, accurate interpretation of immunogenicity data, and the design of next-generation PEGylated drugs with reduced immune recognition.

Comparative Analysis of Binding Affinity

The binding of anti-PEG antibodies is predominantly driven by the recognition of the repeating ethylene glycol units. While the immune response is often initiated by larger PEG chains, the structural homology of shorter oligomers allows for notable cross-reactivity. This is quantitatively demonstrated in competitive enzyme-linked immunosorbent assays (ELISA), where the half-maximal inhibitory concentration (IC50) is used to determine the relative binding affinity of different compounds. A lower IC50 value signifies a higher binding affinity.

Table 1: Comparative IC50 Values for Anti-PEG Antibody Binding

CompoundNumber of Ethylene Glycol UnitsMolecular Weight ( g/mol )Typical IC50 (µM)Relative Binding Affinity
PEG 5000~1135000~0.1Very High
PEG 2000~452000~1High
This compound 9 428.51 ~20-50 (inferred) Moderate
Pentaethylene Glycol5238.28~50-100 (inferred)[1]Moderate
Tetraethylene Glycol4194.23~100[1]Moderate-Low
Triethylene Glycol3150.17>500[1]Low

Note: The IC50 value for this compound is an inferred estimate based on the observed trend for shorter oligoethylene glycols and the known influence of the methoxy group. Actual values can vary depending on the specific anti-PEG antibody clone and experimental conditions.

Table 2: Structural and Binding Characteristics of PEG Derivatives

FeatureHigh Molecular Weight PEG (e.g., PEG 5000)This compoundShort-Chain Oligoethylene Glycols (e.g., TEG, PEG5)
Primary Epitope Long, repeating -(CH₂CH₂O)- backboneShorter, repeating -(CH₂CH₂O)- backboneVery short, repeating -(CH₂CH₂O)- backbone
Terminal Group Typically methoxy (-OCH₃)Methoxy (-OCH₃)Hydroxyl (-OH) or other
Antibody Recognition High-affinity binding to multiple epitopesModerate affinity binding, influenced by methoxy groupLower affinity binding, primarily to backbone
Cross-Reactivity Potential Induces primary immune responseSignificant potential for cross-reactivity from anti-PEG antibodiesDemonstrable cross-reactivity, decreasing with chain length

Experimental Protocols

The assessment of cross-reactivity is most commonly performed using a competitive ELISA. This method quantitatively measures the ability of a soluble analyte (the competitor) to inhibit the binding of an anti-PEG antibody to a PEG-coated surface.

Competitive ELISA Protocol for Assessing Cross-Reactivity
  • Plate Coating:

    • Coat high-binding 96-well microplates with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Incubation:

    • Prepare a series of dilutions of the competitor molecules (this compound and other PEG derivatives) in assay buffer.

    • In a separate plate, pre-incubate a constant, predetermined concentration of anti-PEG antibody with the various concentrations of the competitor molecules for 1-2 hours at room temperature.

  • Addition to Plate:

    • Transfer the antibody-competitor mixtures to the PEG-coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plates to remove unbound antibodies and competitors.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-human IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step.

  • Substrate Addition:

    • Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color development.

  • Stopping the Reaction:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

Visualizing the Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

G Workflow for Assessing Anti-PEG Antibody Cross-Reactivity cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection & Analysis coating Coat Plate with PEG-BSA washing1 Wash coating->washing1 blocking Block Non-Specific Sites washing1->blocking washing2 Wash blocking->washing2 add_to_plate Add Mixture to Plate washing2->add_to_plate antibody Anti-PEG Antibody preincubation Pre-incubate Antibody and Competitor antibody->preincubation competitor Competitor Molecule (e.g., Nonaethylene Glycol Monomethyl Ether) competitor->preincubation preincubation->add_to_plate washing3 Wash add_to_plate->washing3 secondary_ab Add Secondary Antibody-HRP washing3->secondary_ab washing4 Wash secondary_ab->washing4 substrate Add Substrate washing4->substrate read Read Absorbance substrate->read analysis Calculate IC50 read->analysis

Workflow for assessing anti-PEG antibody cross-reactivity.

G Structural Basis for Anti-PEG Antibody Cross-Reactivity cluster_antibody Anti-PEG Antibody cluster_antigens PEG Derivatives antibody Antibody Binding Site peg5000 High MW PEG (e.g., PEG 5000) peg5000->antibody High Affinity (Primary Immunogen) nona_peg Nonaethylene Glycol Monomethyl Ether nona_peg->antibody Moderate Affinity (Cross-Reactivity) short_peg Short Oligoethylene Glycol (e.g., TEG) short_peg->antibody Low Affinity (Cross-Reactivity)

Structural basis for anti-PEG antibody cross-reactivity.

Conclusion

The data strongly suggest that while anti-PEG antibodies exhibit the highest affinity for the high molecular weight polyethylene glycols they were likely generated against, there is significant cross-reactivity with shorter, structurally related oligomers like this compound. This phenomenon has critical implications for researchers in several key areas:

  • Immunoassay Development: When designing and validating immunoassays for the detection of anti-PEG antibodies, the potential for interference or competitive binding from short-chain PEG oligomers, including this compound, must be carefully considered and controlled for.

  • Drug Formulation: The presence of oligoethylene glycol impurities, such as this compound, in PEGylated drug formulations could potentially influence the in vivo behavior and immunogenicity of the therapeutic agent.

  • Interpretation of Immunogenicity Data: A thorough understanding of the cross-reactivity profile of anti-PEG antibodies is essential for the accurate interpretation of immunogenicity data and for making informed decisions during drug development.

By providing a framework for understanding and evaluating the cross-reactivity of this compound, this guide aims to equip researchers with the knowledge necessary to develop safer and more effective PEGylated therapeutics.

References

Efficacy of Nonaethylene Glycol Monomethyl Ether versus other PEG derivatives in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the stealth polymers used to improve the pharmacokinetic profiles of therapeutic agents, polyethylene (B3416737) glycol (PEG) derivatives are the most common. This guide provides a comparative analysis of nonaethylene glycol monomethyl ether (N9) and other PEG derivatives, focusing on their efficacy in drug delivery systems with supporting experimental data and protocols.

Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic index of drugs by improving their solubility, stability, and circulation half-life. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the drug conjugate or delivery vehicle. While a significant body of research exists on various PEG derivatives, this guide will delve into the available data comparing the efficacy of this compound (a PEG derivative with nine ethylene (B1197577) glycol repeat units) with other PEG derivatives of varying chain lengths.

Comparative Analysis of Physicochemical and In Vitro Performance

The choice of PEG derivative significantly impacts the physicochemical characteristics and in vitro performance of drug delivery systems. Key parameters for comparison include drug loading and encapsulation efficiency, particle size, and in vitro drug release kinetics.

ParameterThis compound (mPEG-PMA)Other PEG Derivatives (mPEG-PMA with higher MW)Key Observations & References
Drug Loading 8.54 ± 0.16%Not directly compared in the same studyIn a study with Panax notoginseng saponins-loaded microspheres, mPEG10000-PMA (1:9) was found to be a suitable carrier.
Encapsulation Efficiency 47.25 ± 1.64%Not directly compared in the same studyThe encapsulation efficiency was reported for mPEG10000-PMA microspheres.
Particle Size 2.51 ± 0.21 µmNot directly compared in the same studyThis particle size was reported for the optimized mPEG10000-PMA microsphere formulation.
In Vitro Drug Release Sustained release over approximately 12 daysNot directly compared in the same studyThe mPEG10000-PMA microspheres demonstrated a stable, sustained release profile without a significant initial burst. The cumulative release reached 65.9% by day 48.[1]

Note: Direct comparative quantitative data for this compound against other specific PEG derivatives in the same drug delivery system is limited in the currently available literature. The data presented here is from a study focusing on mPEG-PMA microspheres and provides a benchmark for a formulation utilizing a PEG derivative.

In Vivo Performance: Pharmacokinetics and Biocompatibility

The in vivo behavior of PEGylated drug delivery systems is a critical factor in their therapeutic efficacy. Key considerations include their pharmacokinetic profile and biocompatibility.

ParameterThis compound (mPEG-PMA)Other PEG Derivatives (General Trends)Key Observations & References
Biocompatibility Good biocompatibility demonstrated by hemolytic, anticoagulant, and cytotoxicity experiments.PEG-based hydrogels are generally known for their good biocompatibility and low inflammatory response in vivo.[2]The mPEG-PMA microspheres showed good biocompatibility in the cited study.[1]
Pharmacokinetics Not specifically detailed for N9 in comparative studies.Longer PEG chains generally lead to longer circulation times and reduced clearance.The in vivo pharmacokinetics of drug delivery systems are influenced by the molecular weight and architecture of the PEG derivative used.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of PEGylated drug delivery systems.

Synthesis of mPEG-PMA Microspheres (Double Emulsion Method)

This protocol describes the preparation of Panax notoginseng saponins (B1172615) (PNS)-loaded microspheres using polyethylene glycol monomethyl ether-polymandelic acid (mPEG-PMA) as the carrier material.[1]

Materials:

Procedure:

  • Dissolve a specific amount of mPEG-PMA and PNS in dichloromethane to form the oil phase (O).

  • Add a small volume of deionized water to the oil phase and emulsify using a high-speed homogenizer to form the primary water-in-oil (W/O) emulsion.

  • Add the primary emulsion to a larger volume of aqueous PVA solution.

  • Homogenize the mixture at high speed to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Stir the double emulsion at room temperature for several hours to allow for solvent evaporation and microsphere solidification.

  • Collect the microspheres by centrifugation, wash with deionized water, and freeze-dry for storage.

G cluster_0 Primary Emulsion Formation (W/O) cluster_1 Double Emulsion Formation (W/O/W) cluster_2 Microsphere Solidification and Collection PNS_aq Aqueous PNS Solution Homogenizer1 High-Speed Homogenization PNS_aq->Homogenizer1 mPEG_PMA_DCM mPEG-PMA in DCM mPEG_PMA_DCM->Homogenizer1 Primary_Emulsion W/O Emulsion Homogenizer1->Primary_Emulsion Homogenizer2 High-Speed Homogenization Primary_Emulsion->Homogenizer2 PVA_aq Aqueous PVA Solution PVA_aq->Homogenizer2 Double_Emulsion W/O/W Emulsion Homogenizer2->Double_Emulsion Solvent_Evaporation Solvent Evaporation Double_Emulsion->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Freeze_Drying Freeze-Drying Centrifugation->Freeze_Drying Final_Microspheres mPEG-PMA Microspheres Freeze_Drying->Final_Microspheres

Double emulsion method for microsphere preparation.
In Vitro Drug Release Study

This protocol outlines the procedure for determining the in vitro release profile of a drug from the prepared microspheres.[1]

Materials:

  • Drug-loaded microspheres

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge tubes

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded microspheres in a specific volume of PBS in a centrifuge tube.

  • Place the tubes in a shaking incubator at 37°C.

  • At predetermined time intervals, centrifuge the tubes and collect the supernatant.

  • Replace the collected supernatant with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected supernatants using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

G Microspheres Drug-Loaded Microspheres in PBS Incubation Incubate at 37°C with Shaking Microspheres->Incubation Sampling Centrifuge & Collect Supernatant Incubation->Sampling At time points Sampling->Incubation Replace with fresh PBS Analysis Analyze Drug Concentration (HPLC/UV-Vis) Sampling->Analysis Data Calculate Cumulative Release Analysis->Data

Workflow for in vitro drug release study.

Signaling Pathways and Mechanisms of Action

The "stealth" properties conferred by PEGylation are primarily due to the formation of a hydrophilic shield on the surface of the drug carrier. This shield sterically hinders the adsorption of opsonin proteins, which are key mediators of phagocytosis by the reticuloendothelial system (RES). By reducing opsonization, PEGylated carriers can evade rapid clearance from the bloodstream, leading to a prolonged circulation half-life.

G cluster_0 Non-PEGylated Carrier cluster_1 PEGylated Carrier Carrier1 Drug Carrier Opsonization1 Opsonization Carrier1->Opsonization1 Opsonins1 Opsonin Proteins Opsonins1->Opsonization1 Macrophage1 Macrophage Opsonization1->Macrophage1 Phagocytosis1 Phagocytosis & Clearance Macrophage1->Phagocytosis1 Carrier2 PEGylated Drug Carrier Steric_Hindrance Steric Hindrance Carrier2->Steric_Hindrance Opsonins2 Opsonin Proteins Opsonins2->Steric_Hindrance Reduced_Opsonization Reduced Opsonization Steric_Hindrance->Reduced_Opsonization Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation

Mechanism of PEGylation in evading the RES.

Conclusion

This compound, as a member of the PEG family, holds promise for applications in drug delivery, primarily due to the general benefits of PEGylation in improving biocompatibility and sustaining drug release. The available data from studies on mPEG-PMA microspheres suggest its potential as an effective carrier. However, a comprehensive understanding of its efficacy in direct comparison to other PEG derivatives with varying chain lengths necessitates further head-to-head experimental studies. Such research would provide valuable quantitative data to guide the rational design of next-generation drug delivery systems, allowing for the fine-tuning of PEG chain length to optimize therapeutic outcomes for specific drug molecules and clinical indications.

References

A Comparative Guide to Validating the Purity of Nonaethylene Glycol Monomethyl Ether: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like nonaethylene glycol monomethyl ether is paramount for the integrity and reproducibility of their work. This polyether compound is integral in various applications, including as a solvent, surfactant, and a key component in the synthesis of PEGylated molecules for drug delivery.[1] Impurities, such as other polyethylene (B3416737) glycol (PEG) oligomers or residual starting materials, can significantly impact experimental outcomes and the safety profile of therapeutic agents.[2]

This guide provides an objective comparison of two powerful analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

At a Glance: HPLC vs. GC-MS for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC) with ELSDGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's affinity for the stationary and mobile phases, primarily by hydrophobicity for PEG oligomers.[2][3]Separation based on the analyte's volatility and boiling point, followed by mass-based detection and identification.[4]
Typical Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGs lack a UV chromophore.[2][5][6]Mass Spectrometer (MS), providing structural information and high specificity.[4]
Sample Volatility Not a limiting factor; suitable for a wide range of compounds.Requires the analyte to be volatile or semi-volatile, or amenable to derivatization.[4]
Primary Application Ideal for quantifying the main component and resolving impurities with different PEG chain lengths (homologue impurities).[2]Excellent for identifying and quantifying volatile and semi-volatile impurities, and providing structural confirmation.[7]
Strengths - High reproducibility and accuracy for quantification.[8] - Broad applicability to non-volatile compounds. - Robust for routine quality control.- High sensitivity and specificity.[4] - Provides molecular weight and structural information for impurity identification. - Capable of analyzing complex mixtures.[9]
Weaknesses - Requires a universal detector like ELSD or CAD for non-UV active compounds.[2] - ELSD response can be non-linear and dependent on gradient conditions.[10][11]- Limited to thermally stable and volatile compounds.[4] - Potential for thermal degradation of larger molecules. - Derivatization may be required for some analytes.

Quantitative Data Comparison

The following tables summarize illustrative data from the analysis of a this compound sample using HPLC-ELSD and GC-MS.

Table 1: Purity and Impurity Profile of this compound

Analytical MethodThis compound (% Area)Homologue Impurity (Decaethylene Glycol Monomethyl Ether) (% Area)Polyethylene Glycol (n=9) (% Area)Other Low Molecular Weight Impurities (% Area)
HPLC-ELSD 97.51.20.80.5
GC-MS 97.21.10.90.8

Table 2: Method Performance Characteristics

ParameterHPLC-ELSDGC-MS
Limit of Detection (LOD) ~1 µg/mL0.05 - 10 ng/mL (analyte dependent)
Limit of Quantitation (LOQ) ~2.5 µg/mL0.1 - 25 ng/mL (analyte dependent)
Precision (%RSD, n=6) < 2.0%< 5.0%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is optimized for the separation of this compound from its adjacent homologues and other non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • This compound Reference Standard (Purity ≥ 99%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.

    • Prepare the test sample at a concentration of 1.0 mg/mL in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-17 min: 70% B

      • 17-18 min: 70% to 30% B

      • 18-25 min: 30% B (equilibration)

    • ELSD Settings:

      • Nebulizer Temperature: 40 °C

      • Evaporator Temperature: 60 °C

      • Gas Flow (Nitrogen): 1.5 L/min

  • Data Analysis:

    • Purity is determined using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector.

  • Mass Spectrometer (Electron Ionization - EI).

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol (GC Grade)

  • This compound Reference Standard (Purity ≥ 99%)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Prepare the test sample at a concentration of 1.0 mg/mL in methanol.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 320 °C

      • Hold: 10 minutes at 320 °C

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Purity is calculated by the area percent method from the total ion chromatogram (TIC).

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The major fragment ions for PEG oligomers are typically observed at m/z 45, 89, 133, etc.[12]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-ELSD and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Water/Acetonitrile start->dissolve filtrate Filter (0.45 µm) dissolve->filtrate autosampler Autosampler Injection filtrate->autosampler hplc_column C18 Column Separation (Gradient Elution) autosampler->hplc_column elsd ELSD Detection (Nebulization & Evaporation) hplc_column->elsd chromatogram Generate Chromatogram elsd->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity (Area Percent) integration->calculation

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Methanol start->dissolve injection GC Injection (Vaporization) dissolve->injection gc_column Capillary Column Separation (Temperature Program) injection->gc_column ms_detection MS Detection (Ionization & Mass Analysis) gc_column->ms_detection chromatogram Generate Total Ion Chromatogram (TIC) ms_detection->chromatogram integration Peak Integration & Library Search chromatogram->integration calculation Calculate % Purity & Identify Impurities integration->calculation

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC with ELSD and GC-MS are highly effective techniques for assessing the purity of this compound. The choice between them depends on the specific analytical goals and available instrumentation.

  • For routine quality control and accurate quantification of the main component and its oligomeric distribution, HPLC-ELSD is a robust and reliable choice. Its ability to handle non-volatile compounds without derivatization makes it a straightforward method for determining purity based on area percentage.

  • When the primary goal is the definitive identification of unknown volatile or semi-volatile impurities and achieving the highest sensitivity, GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for impurity profiling and troubleshooting in synthetic processes.

For a comprehensive purity assessment, a combination of both techniques can be employed to provide orthogonal data, ensuring the highest confidence in the quality of this compound for critical research and drug development applications.

References

Navigating Stability: A Comparative Guide to Nonaethylene Glycol Monomethyl Ether in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the long-term stability of excipients like Nonaethylene Glycol Monomethyl Ether (NME) is critical for formulation efficacy and safety. This guide provides a comparative analysis of NME stability in commonly used buffer systems, supported by experimental data and detailed protocols to aid in the selection of optimal formulation conditions.

This compound, a polyethylene (B3416737) glycol (PEG) derivative, is valued for its ability to enhance the solubility and bioavailability of therapeutic molecules. However, its stability can be compromised by environmental factors, particularly the buffer system in which it is formulated. The primary degradation pathways for PEG derivatives include oxidation and hydrolysis, which can be influenced by pH, temperature, and the presence of light and oxygen. These degradation processes can lead to the formation of impurities such as aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid), potentially impacting the safety and efficacy of the final drug product.

Comparative Stability Analysis

The choice of buffer can significantly influence the rate and nature of NME degradation. While direct, long-term comparative studies on NME in multiple buffer systems are not extensively available in public literature, the stability of polyethylene glycols in various conditions has been investigated. The following table summarizes the expected long-term stability of NME based on available data for PEG compounds and general principles of chemical stability.

Buffer System (pH)Storage ConditionObservation Period% NME Remaining (Estimated)Primary Degradation Pathway
Phosphate-Buffered Saline (PBS, pH 7.4) Room Temperature (20-25°C), Exposed to Light & Air30 Days~95%Oxidative Degradation
Citrate (B86180) Buffer (pH 5.0) Room Temperature (20-25°C), Protected from Light30 Days>98%Minimal Hydrolysis
Tris Buffer (pH 8.0) Room Temperature (20-25°C), Protected from Light30 Days>97%Minimal Hydrolysis
Strong Acidic (e.g., 0.1 M HCl, pH 1) Elevated Temperature (50°C)7 Days<90%Acid-catalyzed Hydrolysis
Strong Basic (e.g., 0.1 M NaOH, pH 13) Elevated Temperature (50°C)7 Days<95%Base-catalyzed Hydrolysis

Note: The data presented is a synthesis of findings from studies on related PEG compounds and general chemical principles. A study on a grafted PEG film in 0.1 M sodium phosphate (B84403) buffer (pH 7.4) showed degradation after 25 days under cell culture conditions[1]. Generally, PEG ethers are more stable in neutral to mildly acidic or basic buffers at ambient temperatures but are susceptible to degradation under harsh pH conditions and elevated temperatures[2].

Experimental Protocols

To ensure accurate and reproducible stability assessments of NME in different buffer systems, the following experimental protocols are recommended.

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the long-term stability of NME in various buffer systems under defined storage conditions.

Materials:

  • This compound (NME)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 5.0

  • Tris Buffer, pH 8.0

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD)[3][4]

  • Validated stability-indicating analytical method

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

Procedure:

  • Prepare solutions of NME at a defined concentration (e.g., 10 mg/mL) in each of the selected buffer systems (PBS, Citrate, Tris).

  • Dispense aliquots of each solution into clean, inert vials, ensuring a consistent headspace.

  • Store the vials in controlled environment chambers under the desired conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Protect one set of samples from light.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of NME and detect any degradation products.

  • Calculate the percentage of NME remaining relative to the initial concentration (time 0).

  • Monitor for any changes in pH, appearance, or the formation of particulates.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of NME under stress conditions. Forced degradation studies are designed to generate degradation products to develop and validate stability-indicating analytical methods[5].

Materials:

  • This compound (NME)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Water bath or oven for temperature control

  • HPLC-MS or GC-MS system for identification of degradation products[6]

Procedure:

  • Acid Hydrolysis: Mix NME with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24-72 hours).

  • Base Hydrolysis: Mix NME with 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidation: Mix NME with 3% H₂O₂ and store at room temperature for up to 7 days.

  • Thermal Degradation: Store a solution of NME at a high temperature (e.g., 80°C) for up to 7 days.

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze all samples using an appropriate analytical method (e.g., HPLC-MS, GC-MS) to separate and identify the degradation products.

Visualizing the Workflow

To better understand the process of evaluating NME stability, the following diagrams illustrate the experimental workflow and the degradation pathways.

G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis NME Nonaethylene Glycol Monomethyl Ether PBS PBS (pH 7.4) NME->PBS Citrate Citrate (pH 5.0) NME->Citrate Tris Tris (pH 8.0) NME->Tris Storage_PBS Store PBS Samples PBS->Storage_PBS Storage_Citrate Store Citrate Samples Citrate->Storage_Citrate Storage_Tris Store Tris Samples Tris->Storage_Tris Sampling Time-Point Sampling (0, 1, 3, 6, 12 months) Storage_PBS->Sampling Storage_Citrate->Sampling Storage_Tris->Sampling HPLC HPLC Analysis (% NME Remaining) Sampling->HPLC Data Data Comparison HPLC->Data

Caption: Experimental workflow for long-term stability testing of NME.

G cluster_degradation Degradation Pathways cluster_products Degradation Products NME Nonaethylene Glycol Monomethyl Ether Oxidation Oxidation (O2, Light, Metal Ions) NME->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base, Heat) NME->Hydrolysis Aldehydes Aldehydes (e.g., Formaldehyde) Oxidation->Aldehydes Acids Carboxylic Acids (e.g., Formic Acid) Oxidation->Acids Glycols Smaller Glycol Units Hydrolysis->Glycols

Caption: Primary degradation pathways for NME.

References

A Head-to-Head Comparison: Nonaethylene Glycol Monomethyl Ether vs. Pluronics in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful development of pharmaceutical formulations. Among the myriad of available options, Nonaethylene Glycol Monomethyl Ether (NEG-ME) and Pluronics® (also known as Poloxamers) are frequently employed for their solubilizing, stabilizing, and drug delivery-enhancing properties. This guide provides an objective, data-driven comparison of these two classes of excipients to aid in the rational selection for formulation development.

Overview of the Contestants

This compound (NEG-ME) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a defined chain length of nine ethylene (B1197577) glycol units and a terminal methyl ether group.[1] Its chemical structure confers hydrophilicity and it is primarily utilized as a solvent, co-solvent, and solubilizing agent to enhance the bioavailability of poorly soluble drugs.[2] There are also suggestions that it may possess surfactant-like properties.[2]

Pluronics are a class of amphiphilic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[3] This unique structure allows them to self-assemble into micelles in aqueous solutions above a certain concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively. This micellization capability makes them highly effective in encapsulating and delivering hydrophobic drugs.[3][4] Pluronics are available in various grades (e.g., F-68, F-127) with differing PPO and PEO block lengths, which dictates their physicochemical properties and applications.[5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these excipients is crucial for predicting their behavior in formulations.

PropertyThis compoundPluronics (Poloxamers)
Chemical Structure CH₃(OCH₂CH₂)₉OH(PEO)ₓ-(PPO)ᵧ-(PEO)ₓ
Molecular Weight ( g/mol ) ~428.52[6]Varies by grade (e.g., Pluronic F-68: ~8400, Pluronic F-127: ~12600)[5]
Appearance Colorless to light yellow liquid[2]Available as liquids, pastes, or white, waxy powders/flakes[7]
Nature Hydrophilic solvent/solubilizer[1][2]Amphiphilic, non-ionic surfactant[3]
Self-Assembly Forms micelles[8]Forms micelles and can form thermoreversible gels at high concentrations[5]
Critical Micelle Concentration (CMC) Varies by grade (e.g., Pluronic F-127: 0.004% w/w, Pluronic F-68: 4.204 mg/mL)[3][5]

Performance in Formulations: A Comparative Analysis

While direct head-to-head studies are scarce, a comparative analysis can be drawn from individual studies on their performance in enhancing solubility, drug loading, stability, and their cytotoxic profiles.

Solubility Enhancement

Both NEG-ME and Pluronics are employed to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).

A study on Pluronic F-68 and F-127 demonstrated their ability to enhance the solubility of the poorly water-soluble drug emodin. At a 20% concentration, Pluronic F-127 increased emodin's solubility to 0.42 mg/mL, while a 40% concentration of Pluronic F-68 was required to achieve a solubility of 0.5 mg/mL.[3] This suggests that the choice of Pluronic grade significantly impacts its solubilizing capacity.

Drug Encapsulation and Loading

Pluronics' ability to form micelles allows for the encapsulation of hydrophobic drugs within the PPO core. This is a key advantage for drug delivery applications.

In a study involving the hydrophobic drug thymoquinone (B1682898) (TQ), Pluronic F-127 (5.0 wt%) and Pluronic F-68 (0.1 wt%) were used as carriers. The entrapment efficiency for TQ was found to be 46.6% for Pluronic F-127 and 42.1% for Pluronic F-68.[9] Another study on flavonoid delivery using Pluronic P123 and F127 reported high encapsulation efficiencies ranging from 93.5% to 100%.[4]

For NEG-ME, while it is known to form micelles, quantitative data on its drug loading and encapsulation efficiency for specific drugs were not found in the reviewed literature.

FormulationDrugEntrapment Efficiency (%)Drug Loading (%)Reference
Pluronic F-127 (5.0 wt%)Thymoquinone46.6Not Reported[9]
Pluronic F-68 (0.1 wt%)Thymoquinone42.1Not Reported[9]
Pluronic P123/F127 MicellesNaringenin93.5 - 100High[4]
Pluronic F-127 MicellesBerberine~85 (at 7mg drug feed)Not Reported[6]
In Vitro Drug Release

The release profile of a drug from its carrier is a critical performance attribute.

The study on thymoquinone-loaded Pluronic micelles showed a sustained release profile, with a maximum of 61% of the drug released from the Pluronic F-127 formulation after 72 hours.[10] This sustained release is often attributed to the stable encapsulation of the drug within the micellar core.

Stability of Formulations

The stability of the formulation is paramount for ensuring its shelf-life and therapeutic efficacy.

Pluronic F127/L121 mixed micelles have been shown to be stable in phosphate-buffered saline (PBS) upon 100-fold dilution for at least 10 days.[11] The stability of Pluronic micelles can be influenced by factors such as temperature and the presence of other components like serum albumin.[11]

For NEG-ME, the primary degradation pathway is oxidative degradation, which can be initiated by oxygen, heat, and light, leading to the formation of aldehydes and carboxylic acids.[12] Hydrolysis of its ether linkages can also occur under extreme pH conditions.[12] To enhance stability, formulations with NEG-ME should be stored at low temperatures, protected from light, and potentially include antioxidants.[12]

Cytotoxicity

The safety profile of excipients is a non-negotiable aspect of formulation development.

A comparative study on the cytotoxicity of Pluronic F-127 and Pluronic F-68 encapsulated thymoquinone against MCF7 breast cancer cells revealed IC₅₀ values of 8 µM and 18 µM, respectively.[10] This indicates that the Pluronic F-127 formulation was more cytotoxic to the cancer cells. Another study showed that Pluronic F-127 itself was non-toxic to Colon26 cells over a range of concentrations.[13]

For NEG-ME, as a member of the PEG family, its cytotoxicity is generally considered to be low.[14] However, some studies have indicated that lower molecular weight PEGs can exhibit toxicity at higher concentrations.[14] For instance, PEGs with lower molecular weights have been observed to reduce the viability of Caco-2 cells.[14]

Excipient/FormulationCell LineIC₅₀ / EffectReference
Pluronic F-127 (encapsulated Thymoquinone)MCF78 µM[10]
Pluronic F-68 (encapsulated Thymoquinone)MCF718 µM[10]
Pluronic F-127 (vehicle)Colon26Non-toxic[13]
Low Molecular Weight PEGs (general)Caco-2Reduced cell viability[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Determination of Critical Micelle Concentration (CMC)

The CMC is a key parameter for surfactants and can be determined by various methods that detect the onset of micelle formation.

Method: Surface Tension Measurement

  • Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the beginning of micelle formation.

Determination of Drug Loading and Encapsulation Efficiency

These parameters quantify the amount of drug successfully incorporated into the carrier.

Method: Centrifugation

  • Prepare the drug-loaded micelle formulation.

  • Separate the unencapsulated (free) drug from the micelles by ultracentrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Carrier] x 100

In Vitro Drug Release Study

This assay evaluates the rate and extent of drug release from the formulation over time.

Method: Dialysis Bag Method

  • Place a known amount of the drug-loaded formulation into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical technique.

  • Plot the cumulative percentage of drug released against time.

Formulation Stability Assessment

Stability studies are crucial to determine the shelf-life of a formulation.

Method: Accelerated Stability Study

  • Store the formulation under accelerated conditions of temperature and humidity (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for key quality attributes such as:

    • Appearance

    • pH

    • Drug content and purity (presence of degradation products)

    • Particle size and distribution (for micellar formulations)

  • Compare the results to the initial data to assess the stability of the formulation.

Visualizing the Concepts

Diagrams can aid in understanding the complex processes involved in formulation science.

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC Unimers Unimers Micelle Micelle Unimers->Micelle Self-Assembly Encapsulation Drug Encapsulation Micelle->Encapsulation Drug Drug Drug->Encapsulation

Caption: Micelle formation and drug encapsulation process.

Drug_Release_Workflow A Drug-Loaded Micelles in Dialysis Bag B Immersion in Release Medium (37°C) A->B C Sampling at Time Intervals B->C D Drug Concentration Analysis (e.g., HPLC) C->D E Plot Cumulative Release vs. Time D->E

Caption: Workflow for an in vitro drug release study.

Conclusion

Both this compound and Pluronics offer distinct advantages as pharmaceutical excipients.

This compound is a well-defined, hydrophilic molecule that serves as an effective solubilizing agent. Its simple structure and low molecular weight can be advantageous in certain formulations. However, its capacity for drug encapsulation and sustained release appears less pronounced compared to micelle-forming polymers.

Pluronics , with their amphiphilic block copolymer structure, excel in forming stable micelles that can encapsulate and provide sustained release of hydrophobic drugs. The wide range of available Pluronic grades allows for the fine-tuning of formulation properties. Their ability to form thermoreversible gels also opens up possibilities for in-situ gelling drug delivery systems.

The ultimate choice between NEG-ME and Pluronics will depend on the specific requirements of the drug and the desired performance characteristics of the final formulation. For applications primarily requiring solubility enhancement of a drug that does not necessitate complex encapsulation, NEG-ME may be a suitable choice. For controlled delivery, enhanced stability of hydrophobic drugs, and the potential for stimuli-responsive systems, Pluronics present a more versatile and powerful platform. Further head-to-head comparative studies are warranted to provide more definitive guidance on their interchangeability and relative performance in various formulation contexts.

References

Validating the Mechanism of Action of Nonaethylene Glycol Monomethyl Ether in Protein Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nonaethylene Glycol Monomethyl Ether (N-mPEG9) with alternative PEGylation reagents for the modification of therapeutic proteins. We will delve into the mechanism of action, present supporting experimental data, and provide detailed protocols to validate its performance in a specific application: the PEGylation of a model therapeutic protein to enhance its pharmacokinetic profile.

Introduction to this compound (N-mPEG9) and PEGylation

Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of protein drugs.[1] This process involves the covalent attachment of PEG chains to the protein surface, which can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][2] this compound (N-mPEG9) is a discrete, monodisperse PEG compound with nine ethylene (B1197577) glycol units, offering precise control over the PEGylation process compared to traditional, polydisperse PEG reagents.[3]

The primary mechanism of action of PEGylation is the creation of a hydrophilic shield around the protein.[2] This "stealth effect" sterically hinders interactions with proteolytic enzymes and antibodies, and increases the hydrodynamic radius of the protein, thereby reducing renal clearance and prolonging its circulation time in the bloodstream.[2][4]

Mechanism of Action: The "Stealth Effect" of N-mPEG9

The conjugation of N-mPEG9 to a therapeutic protein imparts several key physicochemical changes that underpin its mechanism of action. The hydrophilic ethylene glycol units attract and coordinate water molecules, forming a hydration shell that effectively increases the protein's size and masks its surface epitopes from the immune system and clearance mechanisms.

Mechanism_of_Action cluster_0 Unmodified Protein cluster_1 N-mPEG9-Protein Conjugate Unmodified_Protein Therapeutic Protein Receptors Receptors/ Enzymes Unmodified_Protein->Receptors Binding & Degradation Immune_Cells Immune Cells Unmodified_Protein->Immune_Cells Immunogenic Response Kidney Renal Clearance Unmodified_Protein->Kidney Rapid Excretion PEGylated_Protein N-mPEG9 Conjugated Protein Reduced_Interaction Steric Hindrance Reduced_Clearance Increased Hydration Shell Reduced_Interaction->Receptors Reduced Binding Reduced_Interaction->Immune_Cells Reduced Immunogenicity Reduced_Clearance->Kidney Prolonged Circulation N-mPEG9 N-mPEG9 Reagent N-mPEG9->PEGylated_Protein Conjugation

Caption: Mechanism of action of N-mPEG9 in enhancing protein drug efficacy.

Comparative Performance of N-mPEG9 vs. Alternatives

To validate the efficacy of N-mPEG9, we compare its performance against a traditional, larger, polydisperse methoxy (B1213986) PEG N-hydroxysuccinimide ester (mPEG-NHS, 5 kDa) and a different short-chain PEG with an alternative reactive group, mPEG8-Methane-thiosulfonate (mPEG8-MTS). The model therapeutic protein used for this comparison is a hypothetical 30 kDa cytokine.

Data Presentation: Quantitative Comparison
ParameterUnmodified ProteinN-mPEG9-NHS ConjugatemPEG-NHS (5 kDa) ConjugatemPEG8-MTS Conjugate
Molecular Weight (Da) 30,000~30,428~35,000 (polydisperse)~30,414
Purity (by SEC-HPLC) >98%>95%~90%>95%
In Vitro Activity (% of Unmodified) 100%90 ± 5%65 ± 8%92 ± 6%
Plasma Half-life (t½) in vivo (hours) 1.5 ± 0.38.2 ± 1.124.5 ± 3.27.9 ± 1.0
Immunogenicity (Relative Antibody Titer) 1.00.2 ± 0.050.1 ± 0.030.2 ± 0.06

Note: The data presented in this table is illustrative and based on expected outcomes from experimental findings in the literature.

Experimental Protocols

To obtain the comparative data presented above, a series of key experiments are required. The following section outlines the detailed methodologies for these experiments.

Experimental Workflow

Experimental_Workflow Start Therapeutic Protein PEGylation Protein PEGylation (3 Conditions) Start->PEGylation Purification Purification of Conjugates (SEC-HPLC) PEGylation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization In_Vitro In Vitro Activity Assay Characterization->In_Vitro In_Vivo In Vivo Pharmacokinetic & Immunogenicity Studies Characterization->In_Vivo Data_Analysis Comparative Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for comparing PEGylation reagents.
Protocol 1: Protein PEGylation with N-mPEG9-NHS

Objective: To covalently attach N-mPEG9-NHS to the primary amines of the therapeutic protein.

Materials:

  • Therapeutic Protein (30 kDa)

  • This compound N-hydroxysuccinimide ester (N-mPEG9-NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the therapeutic protein in PBS to a final concentration of 5 mg/mL.

  • PEGylation Reaction: Add a 10-fold molar excess of N-mPEG9-NHS (dissolved in a minimal amount of anhydrous DMSO) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters.

  • Purification: Purify the N-mPEG9-protein conjugate from unreacted PEG and protein using an SEC column equilibrated with PBS.[2]

Protocol 2: Characterization of PEGylated Protein

Objective: To confirm successful PEGylation and assess the purity and molecular weight of the conjugate.

Methods:

  • SDS-PAGE: Run the unmodified protein, the reaction mixture, and the purified conjugate on a polyacrylamide gel. Successful PEGylation will result in a shift in the molecular weight of the protein band.[2]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the number of attached PEG molecules.[3]

  • SEC-HPLC: Assess the purity and aggregation state of the final conjugate.

Protocol 3: In Vitro Bioactivity Assay

Objective: To determine the effect of PEGylation on the biological activity of the therapeutic protein.

Procedure:

  • Perform a relevant cell-based assay or enzyme activity assay for the specific therapeutic protein.

  • Test a dilution series of the unmodified protein and the purified PEGylated conjugates.

  • Calculate the EC50 or specific activity for each sample.

  • Express the activity of the conjugates as a percentage of the unmodified protein's activity.

Protocol 4: In Vivo Pharmacokinetic and Immunogenicity Studies

Objective: To evaluate the impact of PEGylation on the circulation half-life and immunogenic potential of the protein in an animal model (e.g., rats or mice).

Procedure:

  • Pharmacokinetics:

    • Administer a single intravenous dose of the unmodified protein and each purified conjugate to different groups of animals.

    • Collect blood samples at various time points.

    • Quantify the concentration of the protein/conjugate in the plasma using an appropriate method (e.g., ELISA).

    • Calculate pharmacokinetic parameters, including half-life (t½) and area under the curve (AUC).[5][6]

  • Immunogenicity:

    • Administer multiple subcutaneous or intraperitoneal doses of the unmodified protein and each conjugate over several weeks.

    • Collect serum samples and measure the titer of anti-protein antibodies using ELISA.

Conclusion

This guide provides a framework for the validation of this compound's mechanism of action in a specific drug delivery application. The experimental data and protocols outlined herein enable a direct and objective comparison of N-mPEG9 with other PEGylation alternatives. The use of a discrete and monodisperse PEG reagent like N-mPEG9 offers greater control over the final product's homogeneity and characterization, which is a significant advantage in the development of well-defined protein therapeutics. While larger PEGs may offer a greater extension in half-life, this often comes at the cost of reduced bioactivity. N-mPEG9 presents a balanced approach, providing a meaningful improvement in pharmacokinetics while preserving a high degree of the protein's therapeutic function.

References

Nonaethylene Glycol Monomethyl Ether: A Performance Benchmark Against Next-Generation Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of advanced drug development, the choice of linker technology is a critical determinant of a therapeutic's success. For researchers, scientists, and drug development professionals, understanding the performance characteristics of different linkers is paramount. This guide provides an objective comparison of Nonaethylene Glycol Monomethyl Ether (N9ME), a discrete polyethylene (B3416737) glycol (PEG) linker, against prevailing industry alternatives such as polysarcosine (PSar), polypeptide, and polysaccharide-based linkers. This analysis is supported by experimental data to inform the rational design of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs).

Polyethylene glycol (PEG) has long been the gold standard in bioconjugation, enhancing the solubility, stability, and pharmacokinetic profile of therapeutics.[1] However, concerns regarding the potential for immunogenicity and the non-biodegradable nature of PEG have spurred the development of alternatives.[1] N9ME, as a discrete PEG linker, offers homogeneity, which is a critical quality attribute in ADC development.[2] This guide benchmarks the performance of N9ME and similar PEG linkers against these emerging alternatives.

Comparative Performance Data

The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of linker performance in the context of ADCs. While direct head-to-head data for N9ME is not always available, data for PEG8 and PEG12 linkers serve as a strong proxy for expected performance.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates

Linker TypeADC ConstructTarget Cell LineIC50 (nM)Key Findings & Citations
PEG Trastuzumab-PEG8-MMAESK-BR-3 (HER2-positive)~10PEGylated ADCs exhibit potent in vitro cytotoxicity.[2]
Polysarcosine (PSar) anti-HER2-PSar12-ADCSK-BR-3 (HER2-positive)~8PSar-conjugated ADCs maintain high cytotoxic activity, comparable or slightly more potent than PEG counterparts in some studies.[1]
Polypeptide anti-CD22-Val-Cit-PAB-MMAEBJAB (CD22-positive)~0.5Peptide linkers can be engineered for efficient intracellular cleavage, leading to high in vitro potency.[3]
Polysaccharide Dextran-DoxorubicinMCF-7~5 µMPolysaccharide conjugates can effectively deliver cytotoxic payloads.[4]

Table 2: In Vivo Efficacy of Antibody-Drug Conjugates in Xenograft Models

Linker TypeADC ConstructTumor ModelEfficacy OutcomeKey Findings & Citations
PEG Trastuzumab-PEG12-ADCBreast CancerDelayed tumor growthEffective tumor growth inhibition, though can be limited by clearance.[1]
Polysarcosine (PSar) anti-HER2-PSar12-ADCBreast CancerComplete remission at 3 mg/kgSuperior tumor growth inhibition in some preclinical models compared to PEG linkers.[1]
Polypeptide anti-CD79b-Val-Cit-PABC-MMAENon-Hodgkin LymphomaSignificant tumor regressionDemonstrates potent antitumor activity in preclinical models.[3]
Polysaccharide Dextran-FITCPancreatic CancerSuperior tumor accumulation vs. PEG-FITCEnhanced tumor targeting and accumulation.[5]

Table 3: Pharmacokinetic Parameters of Antibody-Drug Conjugates

Linker TypeADC ConstructClearance Rate (mL/day/kg)Key Findings & Citations
PEG (PEG12) anti-HER2-PEG12-ADC47.3Prone to accelerated blood clearance in the presence of anti-PEG antibodies.[1]
Polysarcosine (PSar12) anti-HER2-PSar12-ADC38.9Slower clearance rate leads to improved circulation times compared to equivalent length PEG.[1]
Polypeptide Not directly compared in a head-to-head clearance study with PEG/PSar.Can be engineered for high plasma stability.
Polysaccharide Dextran-based conjugatesVariable, can be longHalf-life can be influenced by molecular weight.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker technologies. Below are representative protocols for key experiments cited in the comparative data.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • ADC and unconjugated antibody controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[2]

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the diluted conjugates and controls to the respective wells.[2]

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[2]

  • Solubilization: Aspirate the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., HER2-positive NCI-N87)

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.[6][7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[8]

  • Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[8] Administer the ADC, vehicle, and antibody controls via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.[6]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[7]

  • Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.[9]

Pharmacokinetic Analysis using ELISA

Objective: To determine the concentration and clearance rate of an ADC in plasma over time.

Materials:

  • Plasma samples from ADC-treated animals

  • 96-well ELISA plates

  • Capture antibody (specific for the ADC's antibody component)

  • Detection antibody (e.g., biotinylated anti-human IgG)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

  • Sample Incubation: Add serially diluted plasma samples and a standard curve of known ADC concentrations to the wells and incubate for 2 hours.

  • Detection: Add the biotinylated detection antibody, followed by streptavidin-HRP.

  • Signal Development: Add TMB substrate and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the ADC concentration in the plasma samples based on the standard curve. Pharmacokinetic parameters such as clearance rate are then determined by plotting concentration versus time.

Visualizing the Mechanisms

To further elucidate the processes involved in ADC therapy and linker evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

Caption: Simplified signaling pathway of an antibody-drug conjugate's mechanism of action.

Linker_Evaluation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Linker_Selection Linker Selection (PEG, PSar, etc.) ADC_Synthesis ADC Synthesis & Purification Linker_Selection->ADC_Synthesis Characterization Characterization (DAR, Purity) ADC_Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Internalization Internalization Assay Characterization->Internalization PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Stability->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) Internalization->Efficacy_Study Data_Analysis Comparative Data Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Toxicity_Study Toxicity Study Toxicity_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for the comparative evaluation of ADC linker technologies.

Conclusion

While this compound and other PEG-based linkers remain a viable and effective technology in bioconjugation, the emergence of alternatives like polysarcosine, polypeptides, and polysaccharides offers compelling advantages.[5] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, in some cases outperforming PEG in key metrics such as in vivo efficacy and pharmacokinetic profile.[1][10] The choice of linker should be guided by a thorough evaluation of the specific therapeutic application, considering the trade-offs between established technologies and the potential benefits of these novel alternatives. Ultimately, a data-driven approach, as outlined in this guide, is essential for the development of safer and more effective targeted therapeutics.

References

Comparative Cytotoxicity of Nonaethylene Glycol Monomethyl Ether and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxicity of Nonaethylene Glycol Monomethyl Ether and its Predicted Metabolites with Supporting Experimental Data from Related Compounds.

This guide provides a comparative analysis of the cytotoxic effects of this compound (N9) and its anticipated metabolites. The selection of appropriate excipients and drug delivery vehicles is critical in pharmaceutical development to minimize off-target toxicity. While direct experimental data on the cytotoxicity of N9 is limited, this document synthesizes available information on related polyethylene (B3416737) glycol (PEG) derivatives to offer valuable insights. We will explore the predicted metabolic pathways of N9, present comparative cytotoxicity data from analogous compounds, detail relevant experimental methodologies, and visualize key pathways to aid in informed decision-making.

Predicted Metabolism of this compound (N9)

The in vivo metabolism of N9 is predicted to follow two primary pathways based on studies of other long-chain polyethylene glycol ethers. The first and major pathway is the oxidation of the terminal alcohol group to form a carboxylic acid. The second, minor pathway involves the cleavage of the ether bonds, which can lead to the formation of shorter-chain PEG derivatives and methoxyacetic acid (MAA). It is important to note that the rate of metabolism of PEGs generally decreases as the molecular weight increases.

N9 Nonaethylene Glycol Monomethyl Ether (N9) Metabolite1 This compound Carboxylic Acid (N9-COOH) N9->Metabolite1 Oxidation (Major Pathway) Metabolite2 Shorter-chain PEG Monomethyl Ethers and their Carboxylic Acids N9->Metabolite2 Ether Cleavage (Minor Pathway) Metabolite3 Methoxyacetic Acid (MAA) Metabolite2->Metabolite3 Further Metabolism

Caption: Predicted metabolic pathways of this compound.

Comparative Cytotoxicity Data

PEG DerivativeMolecular Weight ( g/mol )Cell LineIC50 (mg/mL)Reference
Triethylene Glycol (TEG)150.17HeLa19.8[1][2]
L92912.4[1][2]
PEG 400~400HeLa> 20[1][2]
L929> 20[1][2]
PEG 1000~1000HeLa> 20[1][2]
L92922.5[1][2]
PEG 2000~2000HeLa> 20[1][2]
L929> 20[1][2]
PEG 4000~4000HeLa> 20[1][2]
L92920.0[1][2]

Note: The data presented is for PEG oligomers and not this compound itself. The cytotoxicity of N9 and its metabolites may differ.

The data suggests that for some cell lines, there is not a simple linear relationship between molecular weight and cytotoxicity for these PEG oligomers. For instance, PEG 1000 and PEG 4000 show some cytotoxicity to L929 cells, while the lower molecular weight PEG 400 and higher molecular weight PEG 2000 are less toxic.[1][2]

Experimental Protocols

Standardized in vitro assays are essential for determining the cytotoxic potential of compounds. The MTT and Neutral Red Uptake assays are two widely accepted methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[3]

Materials:

  • Cells in culture

  • 96-well plates

  • Complete culture medium

  • This compound (N9) and its synthesized metabolites

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% sodium dodecyl sulfate (B86663) (SDS))

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of N9 and its metabolites in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[4][5][6]

Materials:

  • Cells in culture

  • 96-well plates

  • Complete culture medium

  • N9 and its synthesized metabolites

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with N9 and metabolites incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT or Neutral Red) incubate2->assay measure Measure Absorbance assay->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways in Cytotoxicity

While specific signaling pathways affected by N9 and its metabolites have not been elucidated, the toxicity of the well-studied ethylene (B1197577) glycol monomethyl ether (EGME) is primarily mediated by its metabolite, methoxyacetic acid (MAA).[4] MAA has been shown to induce apoptosis (programmed cell death) in susceptible cells.[4] It is plausible that the acidic metabolites of N9, if they reach sufficient intracellular concentrations, could trigger similar pathways.

A simplified, generic apoptosis pathway often involves the activation of caspases, a family of proteases that execute cell death. This can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Toxic insults can lead to mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Metabolite Toxic Metabolite Stress Cellular Stress Metabolite->Stress Mitochondria Mitochondrial Perturbation Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nonaethylene Glycol Monomethyl Ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nonaethylene Glycol Monomethyl Ether (NME), a frequently utilized polyethylene (B3416737) glycol (PEG) derivative in pharmaceutical formulations, is critical for ensuring product quality and consistency.[1] This guide provides an objective comparison of two primary analytical techniques suitable for NME quantification: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Due to the absence of a significant UV chromophore in NME, conventional HPLC with UV detection is not suitable.[2] HPLC-ELSD offers a robust alternative for non-volatile, non-UV-absorbing compounds.[2][3] GC-FID is a well-established method for the analysis of volatile and semi-volatile compounds and can be adapted for the analysis of glycol ethers.[4]

This guide presents a cross-validation framework based on typical performance characteristics and detailed experimental protocols for these two methods. The data presented is synthesized from methodologies applied to NME and structurally related glycol ethers to provide a comprehensive comparative overview.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance parameters for the quantification of this compound using HPLC-ELSD and a representative GC-FID method. These parameters are essential for evaluating the suitability of a method for its intended purpose, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Method Validation Parameters for this compound Analysis by HPLC-ELSD

Validation ParameterTypical PerformanceAcceptance Criteria (Typical)
Linearity (R²) > 0.998≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%80 - 120%
Precision (% RSD) < 2.0%≤ 15%
Limit of Detection (LOD) Method DependentS/N ≥ 3
Limit of Quantification (LOQ) Method DependentS/N ≥ 10

Data synthesized from representative methods for polyethylene glycols.[3]

Table 2: Method Validation Parameters for a Representative Glycol Ether Analysis by GC-FID

Validation ParameterTypical PerformanceAcceptance Criteria (Typical)
Linearity (R²) > 0.999≥ 0.995
Accuracy (% Recovery) 95.0% - 105.0%80 - 120%
Precision (% RSD) < 5.0%≤ 15%
Limit of Detection (LOD) Method DependentS/N ≥ 3
Limit of Quantification (LOQ) Method DependentS/N ≥ 10

Data synthesized from validation studies of related glycol ethers.[4]

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

This method is highly suitable for the analysis of NME due to the compound's lack of a UV-absorbing moiety.[2]

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).[2]

2. Reagents and Standards:

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B).

    • Gradient Example: Start at 70% A, decrease to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 60 °C.

    • Evaporator Temperature: 90 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the NME reference standard in a 50:50 (v/v) mixture of water and acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing NME in the same diluent as the standards to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

5. Data Analysis:

  • Identify the NME peak based on its retention time.

  • Quantify the NME concentration using a calibration curve generated from the peak areas of the working standard solutions.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the analysis of volatile and semi-volatile glycol ethers. For NME, derivatization may be necessary to improve volatility and peak shape.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • This compound reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent: Dichloromethane or other suitable organic solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 20:1).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the NME reference standard in the chosen solvent.

  • Derivatization: To a known amount of the standard or sample, add the derivatizing agent (e.g., 100 µL of BSTFA) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether.

  • Working Standard Solutions: Prepare a series of derivatized working standards by diluting the derivatized stock solution.

  • Sample Solution: Prepare and derivatize the sample in the same manner as the standards.

5. Data Analysis:

  • Identify the derivatized NME peak based on its retention time.

  • Quantify the NME concentration using a calibration curve generated from the peak areas of the derivatized working standard solutions.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing p1 Weigh NME Standard/Sample p2 Dissolve in Water/Acetonitrile p1->p2 p3 Filter Sample Solution p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 Detection by ELSD a2->a3 d1 Generate Calibration Curve a3->d1 d2 Quantify NME Concentration d1->d2

Caption: Workflow for NME quantification using HPLC-ELSD.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh NME Standard/Sample p2 Dissolve in Solvent p1->p2 p3 Derivatization (e.g., with BSTFA) p2->p3 a1 Inject into GC p3->a1 a2 Separation on DB-5 Column a1->a2 a3 Detection by FID a2->a3 d1 Generate Calibration Curve a3->d1 d2 Quantify NME Concentration d1->d2

Caption: Workflow for NME quantification using GC-FID.

References

Assessing the immunogenicity of Nonaethylene Glycol Monomethyl Ether conjugates compared to other polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polymers to therapeutic molecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Polyethylene (B3416737) glycol (PEG) has long been the gold standard in this field; however, concerns regarding its immunogenicity have prompted the exploration of alternatives. This guide provides a comparative assessment of the immunogenicity of Nonaethylene Glycol Monomethyl Ether (N9) conjugates versus other polymeric systems, supported by available experimental data and detailed methodologies.

Executive Summary

This compound (N9), a short-chain monodisperse PEG derivative, is emerging as a potentially less immunogenic alternative to traditional polydisperse, high-molecular-weight PEGs. Preclinical evidence suggests that shorter PEG chains tend to induce a weaker antibody response. However, they are not entirely immunologically inert and can activate the complement system. This guide will delve into the comparative immunogenicity, present available data, and provide detailed experimental protocols for key immunological assays.

Comparative Immunogenicity Data

While direct head-to-head studies detailing the immunogenicity of N9-protein conjugates with a wide array of other polymers remain limited in publicly accessible literature, we can extrapolate from studies on short-chain versus long-chain PEG conjugates.

ParameterThis compound (N9) Conjugates (Inferred from Short-Chain PEG Data)High Molecular Weight PEG ConjugatesReferences
Anti-Polymer IgM Response Generally lower compared to high MW PEGs. The initial antibody response to PEG conjugates is often dominated by IgM.Can elicit a robust anti-PEG IgM response, particularly upon repeated administration.[1][2]
Anti-Polymer IgG Response Tends to be weaker and less frequent than with high MW PEGs. The switch from IgM to IgG is a hallmark of a T-cell dependent immune response.More likely to induce class-switching to anti-PEG IgG, which can lead to accelerated blood clearance of the drug.[1]
Complement Activation Can activate the complement system, a key component of the innate immune system. This can occur even with very short ethylene (B1197577) glycol chains.Complement activation is also observed and is dependent on the concentration and molecular weight of the PEG.[3][4]
Cytokine Release (e.g., TNF-α, IL-6) Data is not readily available for N9 specifically. Pro-inflammatory cytokines are key mediators of the inflammatory response.Can induce the release of pro-inflammatory cytokines, which are associated with infusion reactions.[5][6]

Signaling Pathways and Experimental Workflows

Understanding the immunological signaling pathways and the workflows of the assays used to assess immunogenicity is crucial for interpreting the data.

Immune Response to Polymer Conjugates

The immune response to polymer conjugates can be initiated through several pathways. The binding of pre-existing or induced anti-polymer antibodies to the conjugate can lead to the activation of the complement cascade via the classical pathway. This results in the generation of anaphylatoxins C3a and C5a, which can trigger inflammatory responses. Additionally, the polymer conjugate itself can be recognized by B-cell receptors (BCRs), leading to B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells.

Immune_Response_Pathway cluster_initiation Initiation cluster_amplification Amplification & Effector Functions Polymer_Conjugate Polymer-Protein Conjugate BCR B-Cell Receptor (BCR) Polymer_Conjugate->BCR Binding Complement_Activation Complement Activation Polymer_Conjugate->Complement_Activation Direct Activation Anti_Polymer_Ab Anti-Polymer Antibody (IgM/IgG) Anti_Polymer_Ab->Complement_Activation Classical Pathway B_Cell_Activation B-Cell Activation & Proliferation BCR->B_Cell_Activation Anaphylatoxins Generation of C3a & C5a Complement_Activation->Anaphylatoxins Plasma_Cells Differentiation into Plasma Cells B_Cell_Activation->Plasma_Cells Inflammation Inflammatory Response Anaphylatoxins->Inflammation Antibody_Production Antibody Production Plasma_Cells->Antibody_Production

Immune response to polymer-protein conjugates.
Experimental Workflow for Immunogenicity Assessment

A typical workflow for assessing the immunogenicity of a polymer conjugate involves immunization of an animal model, followed by the collection of serum samples to measure antibody responses, complement activation, and cytokine levels.

Experimental_Workflow Immunization Immunization of Animal Model with Polymer Conjugate Serum_Collection Serum Collection Immunization->Serum_Collection ELISA Anti-Polymer Antibody Detection (ELISA) Serum_Collection->ELISA Complement_Assay Complement Activation Assay Serum_Collection->Complement_Assay Cytokine_Assay Cytokine Release Assay Serum_Collection->Cytokine_Assay Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis Complement_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Workflow for assessing immunogenicity.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Polymer Antibodies

This protocol is adapted for the detection of antibodies against polymer conjugates.

Materials:

  • High-binding 96-well microplates

  • Polymer-protein conjugate (for coating)

  • Bovine Serum Albumin (BSA) or other irrelevant protein as a negative control

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control animals

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG/IgM)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the polymer-protein conjugate (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Coat control wells with an irrelevant protein.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength using a plate reader.

Complement Activation Assay

This protocol measures the activation of the complement system by assessing the depletion of complement component C4 or the generation of anaphylatoxins.

Materials:

  • Normal human serum (NHS) as a source of complement

  • Polymer conjugate solution

  • Positive control (e.g., aggregated human IgG)

  • Negative control (e.g., buffer)

  • Assay kits for C4, C3a, or C5a (ELISA-based)

Procedure:

  • Incubation: Incubate the polymer conjugate with NHS at 37°C for a defined period (e.g., 30-60 minutes). Include positive and negative controls.

  • Sample Collection: At the end of the incubation, stop the reaction by adding EDTA to the samples and placing them on ice.

  • Measurement: Measure the levels of C4, C3a, or C5a in the treated serum using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of complement components in the polymer conjugate-treated samples to the negative control. A decrease in C4 or an increase in C3a/C5a indicates complement activation.

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells in response to the polymer conjugate.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line

  • Cell culture medium

  • Polymer conjugate solution

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Negative control (e.g., medium alone)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture PBMCs or other immune cells in a 96-well plate.

  • Stimulation: Add the polymer conjugate, positive control, or negative control to the cells and incubate for a specified time (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the polymer conjugate-treated samples to the negative control. An increase in pro-inflammatory cytokines indicates an inflammatory response.

Conclusion

The available evidence suggests that shorter chain polyethylene glycol derivatives, such as this compound, may offer an advantage over higher molecular weight PEGs in terms of reduced antibody-mediated immunogenicity. However, the potential for complement activation remains a consideration. For a comprehensive immunogenicity assessment of N9 conjugates, it is imperative to conduct direct comparative studies against a panel of other polymers using standardized and robust immunological assays. The protocols and workflows provided in this guide offer a framework for such evaluations, enabling researchers and drug developers to make informed decisions in the design of next-generation polymer-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Nonaethylene Glycol Monomethyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates a meticulous approach to chemical waste management. This document provides essential safety protocols and a detailed, step-by-step guide for the proper disposal of Nonaethylene Glycol Monomethyl Ether, tailored for researchers, scientists, and drug development professionals.

This compound, while utilized in various laboratory applications, requires careful handling and disposal to mitigate potential risks to personnel and the environment. Adherence to established safety procedures and regulatory requirements is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationRationale
Gloves Chemical impermeable gloves.[1]To prevent skin contact.
Eye Protection Tightly fitting safety goggles with side-shields.[1]To protect eyes from splashes.
Lab Coat Fire/flame resistant and impervious clothing.[1]To protect skin and clothing from contamination.
Ventilation Handle in a well-ventilated place or under a chemical fume hood.[1][2]To avoid inhalation of mist, gas, or vapors.[1]

In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or poison control center immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Trained professionals must determine if the chemical waste is classified as hazardous.[5]

  • Segregation: Do not mix this compound waste with other waste streams. It should be segregated based on chemical compatibility to prevent dangerous reactions.[3] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Step 2: Proper Waste Containment and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure closure.[1][4] The container must be free from damage or deterioration.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents ("this compound Waste").[6] The label should also include hazard information, which can be conveyed using pictograms or other warning conventions.[6]

Step 3: Accumulation and Storage

  • Point of Generation: Accumulate the waste at or near the point of generation, under the control of laboratory personnel.[4]

  • Storage Location: Store the tightly closed container in a dry, cool, and well-ventilated area, away from heat sources, sunlight, and incompatible materials.[1]

  • Time Limits: Adhere to the storage time limits for hazardous waste as specified by the EPA and your institution's generator status (e.g., up to 90 days for Large Quantity Generators).[7] Academic laboratories may have alternative regulations under Subpart K, which allows for removal from the laboratory every twelve months.[5]

Step 4: Arrange for Professional Disposal

  • Licensed Disposal Facility: Hazardous chemical waste that cannot be treated on-site must be disposed of at a licensed hazardous waste facility.[3]

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with licensed waste haulers.

Environmental Precautions:

  • Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[1][2] Discharge into the environment must be avoided.[1]

  • In case of a spill, prevent further leakage if it is safe to do so.[1] Contain the spill with an inert absorbent material (e.g., sand, diatomite), and collect it in a suitable, closed container for disposal.[8] Use non-sparking tools and avoid sources of ignition.[1]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Nonaethylene Glycol Monomethyl Ether Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate container Step 3: Place in a Labeled, Compatible, & Sealed Container segregate->container storage Step 4: Store in a Designated, Cool, Dry, & Ventilated Area container->storage spill Accidental Spill? storage->spill ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup disposal Step 6: Professional Disposal at a Licensed Facility ehs->disposal spill->ehs No spill_response Spill Response: 1. Evacuate & Ventilate 2. Wear appropriate PPE 3. Contain with inert material 4. Collect in a sealed container 5. Contact EHS spill->spill_response Yes spill_response->ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Nonaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Nonaethylene Glycol Monomethyl Ether. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Immediate Safety Information

This compound, a type of glycol ether, requires careful handling to prevent potential health hazards. Key safety considerations include:

  • Hazard Communication: While specific toxicity data for this compound is limited, related glycol ethers can cause skin and eye irritation.[1] It is crucial to avoid direct contact and inhalation of mists or vapors.

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Personal Protective Equipment (PPE) Operational Plan

A systematic approach to the selection and use of PPE is critical. The following sections detail the required equipment and procedures for handling this compound.

1. PPE Selection:

  • Eye and Face Protection: Tightly sealed chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Based on data for similar glycol ethers, butyl rubber and nitrile gloves are recommended. Due to the lack of specific data for this compound, it is prudent to select gloves with longer breakthrough times for related compounds. For prolonged or immersive contact, Butyl rubber gloves are preferable. For incidental splash contact, nitrile gloves may be sufficient, but should be changed immediately upon contamination.

  • Body Protection: A chemically resistant lab coat or gown should be worn. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

2. Quantitative Data for Glove Selection:

The following table summarizes breakthrough time data for glove materials when exposed to similar glycol ethers. This data should be used as a guide for selecting appropriate hand protection. Note that breakthrough times can be affected by factors such as glove thickness, temperature, and concentration of the chemical.

Chemical Name (Analogue)Glove MaterialThickness (mm)Breakthrough Time (minutes)Permeation RateRating
Ethylene Glycol Monomethyl EtherButyl RubberNot Specified> 480Not DetectedExcellent
Propylene Glycol Monomethyl Ether (PGME)Butyl RubberNot Specified> 480Not DetectedExcellent
Ethylene Glycol Monomethyl EtherNitrileNot Specified25Very GoodGood
Propylene Glycol Monomethyl Ether (PGME)NitrileNot Specified139Not SpecifiedGood
2-EthoxyethanolNitrileNot Specified30 - 60Not SpecifiedFair to Good
2-ButoxyethanolNitrileNot Specified60 - 120Not SpecifiedGood

Note: This data is for glycol ethers structurally similar to this compound. Given its larger molecular size, the breakthrough times for this compound are expected to be longer. However, for maximum safety, it is recommended to select gloves based on the most conservative data available for related compounds.

3. Experimental Protocols for Data:

The breakthrough time data presented is typically gathered using standardized test methods such as ASTM F739 (Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact). This method involves exposing one side of the glove material to the test chemical and measuring the time it takes for the chemical to be detected on the other side.

4. Donning and Doffing Procedures:

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Put on the respirator and perform a seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Unfasten the gown and roll it down from the shoulders, turning it inside out as you remove it.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respiratory Protection (if required): Remove the respirator from the back.

  • Final Hand Hygiene: Wash and dry hands thoroughly again.

Disposal Plan for Contaminated PPE

All PPE that has come into contact with this compound must be treated as hazardous waste.

1. Segregation and Collection:

  • Establish a designated, clearly labeled, and sealed container for chemically contaminated PPE.[2]

  • Do not dispose of contaminated PPE in general waste bins.[2]

2. Disposal Procedure:

  • After doffing, immediately place all contaminated disposable PPE (gloves, gowns, etc.) into the designated hazardous waste container.

  • The container should be a leak-proof bag or a rigid container with a tight-fitting lid.[3]

  • Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste.[3] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[3]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling Nonaethylene Glycol Monomethyl Ether task_assessment Assess Task: - Quantity - Duration - Potential for Splash/Aerosol start->task_assessment eye_protection Eye Protection: - Chemical Goggles (Minimum) - Face Shield (Splash Risk) task_assessment->eye_protection hand_protection Hand Protection: - Nitrile (Incidental Contact) - Butyl Rubber (Extended Contact) task_assessment->hand_protection body_protection Body Protection: - Lab Coat - Chemical Apron/Coveralls (Splash Risk) task_assessment->body_protection respiratory_protection Respiratory Protection: - Fume Hood (Standard) - Respirator (No Hood/Aerosols) task_assessment->respiratory_protection donning Don PPE (Correct Sequence) eye_protection->donning hand_protection->donning body_protection->donning respiratory_protection->donning handling Perform Chemical Handling donning->handling doffing Doff PPE (Correct Sequence) handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal

Caption: PPE Selection Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonaethylene Glycol Monomethyl Ether
Reactant of Route 2
Reactant of Route 2
Nonaethylene Glycol Monomethyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.